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  • Product: Flucindole
  • CAS: 40594-13-6

Core Science & Biosynthesis

Foundational

Deconstructing Flucindole (WIN-35150): Pharmacodynamics, Receptor Kinetics, and Experimental Methodologies

Executive Summary Flucindole (developmental code WIN-35150) is a synthetic investigational antipsychotic belonging to the tetrahydrocarbazolamine family. Chemically defined as 3-(dimethylamino)-6,8-difluoro-1,2,3,4-tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flucindole (developmental code WIN-35150) is a synthetic investigational antipsychotic belonging to the tetrahydrocarbazolamine family. Chemically defined as 3-(dimethylamino)-6,8-difluoro-1,2,3,4-tetrahydro-9H-carbazole, it was developed by the Sterling-Winthrop Research Institute as a structurally novel alternative to classical butyrophenone and phenothiazine neuroleptics[1]. This technical whitepaper explores the core mechanism of action of flucindole, detailing its competitive antagonism at the dopamine D₂ receptor, the resulting neurochemical alterations in the striatum, and the rigorous experimental protocols required to validate its pharmacodynamic profile.

Structural Pharmacology & Chemical Identity

Flucindole is a tricyclic cyclized tryptamine. It is the 6,8-difluoro derivative of its parent compound, ciclindole. From a structure-activity relationship (SAR) perspective, the introduction of two highly electronegative fluorine atoms at the 6 and 8 positions of the carbazole core profoundly alters the molecule's electron density and lipophilicity. This halogenation restricts metabolic degradation and significantly enhances receptor binding affinity.

Empirical data demonstrates that flucindole is approximately 5 to 10 times more potent than ciclindole both in vitro and in vivo[2]. This enhanced potency positions flucindole as a highly efficient probe for studying dopaminergic dysregulation in models of schizophrenia and psychosis.

Mechanism of Action: Dopamine D₂ Receptor Antagonism

The primary pharmacological target of flucindole is the dopamine D₂ receptor, a G-protein coupled receptor (GPCR) predominantly linked to the inhibitory G-protein, Gᵢ/ₒ.

Intracellular Signaling Cascade

Under basal physiological conditions, endogenous dopamine binds to the D₂ receptor, activating Gᵢ/ₒ. This activation inhibits adenylyl cyclase (AC), thereby reducing the synthesis of cyclic AMP (cAMP) and downregulating Protein Kinase A (PKA) activity.

Flucindole acts as a competitive antagonist at this site. By occupying the D₂ receptor without triggering a conformational change for G-protein coupling, flucindole blocks endogenous dopamine. This blockade removes the inhibitory tone on adenylyl cyclase, leading to a relative accumulation of cAMP and the subsequent activation of PKA. This molecular cascade is the fundamental basis for its neuroleptic efficacy.

D2_Signaling Flucindole Flucindole (WIN-35150) D2R Dopamine D2 Receptor (Gi/o-Coupled GPCR) Flucindole->D2R Competitive Antagonism Gi Gi/o Protein (Inhibited State) D2R->Gi Prevents Gi/o Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes AC Inhibition cAMP cAMP Accumulation AC->cAMP Increases Synthesis PKA Protein Kinase A (Activated) cAMP->PKA Allosteric Activation Effect Antipsychotic Efficacy & Neurochemical Alterations PKA->Effect Downstream Phosphorylation

Fig 1. Flucindole mechanism: D2 receptor antagonism and subsequent intracellular signaling cascade.

Presynaptic vs. Postsynaptic Effects

Flucindole's antagonism extends to presynaptic D₂ autoreceptors. Blockade of these autoreceptors disinhibits tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis), leading to a compensatory surge in dopamine turnover. This is experimentally observed as a marked elevation in striatal dopamine metabolites, specifically 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA)[1].

Quantitative Pharmacodynamic Summary

To contextualize flucindole's efficacy, the following table summarizes its relative potency against its parent compound and a classical reference standard.

CompoundStructural ClassChemical ModificationsRelative D₂ AffinityIn Vivo PotencyPrimary Indication
Ciclindole TetrahydrocarbazolamineUnsubstituted core1x (Baseline)1x (Baseline)Investigational Antipsychotic
Flucindole Tetrahydrocarbazolamine6,8-difluoro substitution5x – 10x5x – 10xInvestigational Antipsychotic
Haloperidol ButyrophenoneN/AReference StandardReference StandardTypical Antipsychotic

Data synthesized from comparative displacement of [³H]spiperone binding and in vivo striatal metabolite elevation models .

Experimental Methodologies: Validating the Mechanism

To rigorously validate the D₂ antagonistic properties of flucindole, researchers rely on two foundational protocols: in vitro radioligand binding and in vivo neurochemical profiling. As a Senior Application Scientist, I emphasize that these protocols must be designed as self-validating systems to ensure data integrity.

Protocol 1: In Vitro Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of flucindole at the D₂ receptor by measuring its ability to displace [³H]spiperone.
Rationale:  [³H]spiperone is utilized because it is a high-affinity, selective D₂/D₃ antagonist with minimal dissociation during rapid filtration, making it the gold standard for competitive binding assays.
  • Tissue Preparation: Dissect the striatum from adult male Sprague-Dawley rats. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes, discard the supernatant, and resuspend the membrane pellet to wash out endogenous dopamine.

  • Assay Incubation: In a 96-well format, combine 50 µg of membrane protein, 0.5 nM [³H]spiperone, and varying concentrations of flucindole (

    
     to 
    
    
    
    M). Incubate at 37°C for 30 minutes to achieve thermodynamic equilibrium.
  • Self-Validation Step (Critical): Include parallel wells containing 10 µM haloperidol to define Non-Specific Binding (NSB). Quality Control: If NSB exceeds 15% of total binding, the assay is invalid; wash stringency must be increased to ensure the calculated

    
     reflects true specific D₂ interactions.
    
  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.

Workflow Prep 1. Tissue Preparation Isolate rat striatal membranes Incubate 2. Competitive Incubation [3H]Spiperone + Flucindole + NSB Control Prep->Incubate Filter 3. Rapid Filtration GF/B filters via vacuum manifold Incubate->Filter Wash 4. Stringent Washing Ice-cold Tris-HCl to remove free ligand Filter->Wash Count 5. Quantification Liquid Scintillation Spectrometry Wash->Count Analyze 6. Pharmacodynamic Analysis Cheng-Prusoff Ki Determination Count->Analyze

Fig 2. Step-by-step workflow for the [3H]spiperone competitive radioligand binding assay.

Protocol 2: In Vivo Neurochemical Profiling via HPLC-ECD

Objective: Quantify the elevation of striatal DOPAC and HVA as a functional readout of in vivo D₂ autoreceptor blockade. Rationale: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) provides the necessary sensitivity to detect picogram-level changes in monoamine metabolites.

  • Dosing & Extraction: Administer flucindole intraperitoneally (i.p.) to rodent cohorts. After 2 hours, sacrifice the animals, rapidly dissect the striatum, and snap-freeze in liquid nitrogen.

  • Homogenization: Homogenize the tissue in 0.1 M perchloric acid (

    
    ). Causality: Perchloric acid is chosen because it instantly precipitates structural proteins and inactivates endogenous monoamine oxidases, effectively "freezing" the transient DOPAC and HVA pools.
    
  • Self-Validation Step (Critical): Spike the homogenization buffer with a known concentration of an internal standard (e.g., isoproterenol). Quality Control: A recovery rate of the internal standard below 85% invalidates the extraction run, ensuring that any observed metabolite elevation is pharmacological, not an artifact of variable extraction efficiency.

  • Analysis: Centrifuge the homogenate and inject the supernatant into the HPLC-ECD system. A dose-dependent elevation in DOPAC and HVA confirms central target engagement and functional D₂ antagonism by flucindole.

Conclusion

Flucindole (WIN-35150) represents a fascinating chapter in the evolution of antipsychotic pharmacology. By leveraging a tricyclic tetrahydrocarbazolamine scaffold and strategically applying halogenation, researchers achieved a potent D₂ receptor antagonist capable of robustly modulating striatal dopaminergic tone. While it remains an investigational compound, the methodologies used to characterize flucindole—ranging from [³H]spiperone displacement to HPLC-ECD neurochemical profiling—remain foundational paradigms in modern neuropharmacological drug development.

References

  • Wood, P. L., & McQuade, P. S. (1984). "Ciclindole and flucindole: novel tetrahydrocarbazolamine neuroleptics". Progress in Neuro-Psychopharmacology & Biological Psychiatry, 8(4–6), 773–777. URL:[Link]

  • Edelson, J., & Benziger, D. P. (1980). "Disposition of a series of tetrahydrocarbazoles". Drug Metabolism Reviews, 11(2), 263–289. URL:[Link]

  • Wikipedia Contributors. (2024). "Flucindole". Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "FLUCINDOLE - Global Substance Registration System". Inxight Drugs. URL:[Link]

Sources

Exploratory

Structural Rationale and Pharmacological Profiling of Flucindole: The 6,8-Difluoro Tetrahydrocarbazolamine Derivative

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Perspective: Senior Application Scientist Introduction: The Engineering of Causality in Neuropharmacology In the landscape of neuropharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Perspective: Senior Application Scientist

Introduction: The Engineering of Causality in Neuropharmacology

In the landscape of neuropharmacology, structural modifications are never arbitrary; they are deliberate engineering choices designed to manipulate biological systems. As an application scientist, I evaluate compounds not just by their end-point efficacy, but by the mechanistic causality of their molecular architecture.

Flucindole (developmental code WIN-35150) serves as a masterclass in this principle. It is a synthetic tricyclic indole derivative and an investigational antipsychotic agent. Specifically, it is the 6,8-difluoro derivative of the parent compound ciclindole ([1]). By understanding the precise physicochemical changes induced by this fluorination, we can map out its robust pharmacological profile and design self-validating assays to quantify its behavior.

Structural Rationale: Why the 6,8-Difluoro Substitution?

The addition of two fluorine atoms at the 6 and 8 positions of the tetrahydrocarbazole core is a calculated maneuver that yields a 5- to 10-fold increase in potency compared to ciclindole. This enhancement is driven by three causal factors:

  • Metabolic Shielding: The 6 and 8 positions on an indole ring are highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. Fluorine, being highly electronegative and possessing a strong carbon-fluorine bond, acts as a metabolic block, significantly extending the molecule's biological half-life.

  • Enhanced Lipophilicity: Fluorination increases the partition coefficient (LogP). For a neuroleptic, rapid penetration across the blood-brain barrier (BBB) is mandatory. The difluoro substitution optimizes this passive diffusion.

  • Target Affinity via Electronic Modulation: The electronegative fluorine atoms withdraw electron density from the indole

    
    -system. This altered electronic state strengthens 
    
    
    
    stacking interactions with aromatic amino acid residues (such as phenylalanine and tryptophan) within the binding pocket of the dopamine D₂ receptor.

Physicochemical Properties

To facilitate assay design and formulation, the core quantitative data for Flucindole is summarized below ([2]).

PropertyValueCausality / Assay Significance
Chemical Name 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amineDefines the core pharmacophore structure.
Molecular Formula C₁₄H₁₆F₂N₂Determines atomic composition and mass.
Molecular Weight 250.29 g/mol Optimal for rapid BBB penetration (<400 Da limit).
Melting Point 181–183 °CIndicates solid-state crystalline stability for dosing.
Stereochemistry Racemic (+/-)Necessitates chiral resolution for enantiomer-specific assays.

Pharmacological Mechanism of Action

Flucindole functions as a potent antagonist at the dopamine D₂ receptor ([3]). Blockade of post-synaptic D₂ receptors dampens hyperactive dopaminergic signaling (the primary mechanism for antipsychotic efficacy). Concurrently, blockade of pre-synaptic D₂ autoreceptors removes autoinhibitory feedback, leading to a compensatory increase in dopamine synthesis and turnover.

Pathway A Flucindole (6,8-Difluoro Substitution) B Dopamine D2 Receptor (Striatal Target) A->B Competitive Antagonism C Gi/o Protein Signaling (Inhibited) B->C Prevents Activation D Dopamine Turnover (Elevated DOPAC & HVA) B->D Compensatory Feedback

Fig 1. Pharmacological mechanism of Flucindole via D2 receptor antagonism and compensatory turnover.

Self-Validating Experimental Workflows

As researchers, we must ensure our protocols are not merely sequential steps, but self-validating systems containing internal checks that guarantee data integrity.

Workflow 1: In Vitro Radioligand Binding Assay ([³H]Spiperone Displacement)

Objective: Determine the binding affinity (


) of Flucindole for striatal D₂ receptors.
Self-Validation Check:  A parallel control using 10 µM haloperidol is mandatory to define Non-Specific Binding (NSB). If NSB exceeds 30% of total radioligand binding, the membrane preparation is compromised and the assay must be rejected.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatum in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM MgCl₂.

    • Causality: The inclusion of NaCl and MgCl₂ is critical; these ions stabilize the D₂ receptor in its high-affinity G-protein coupled state, preventing artifactual shifts in binding affinity. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 1 mL final volume, combine 50 µg of membrane protein, 0.5 nM [³H]spiperone (a highly selective D₂/D₃ radioligand), and varying concentrations of Flucindole (10⁻¹⁰ to 10⁻⁵ M). Incubate at 37°C for 30 minutes to achieve thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter matrix.

  • Quantification: Wash filters three times with 3 mL of ice-cold buffer to remove unbound ligand. Transfer to vials, add 4 mL of scintillation cocktail, and quantify radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Convert to the absolute affinity constant (

    
    ) using the Cheng-Prusoff equation.
    

Workflow S1 Tissue Prep (Striatal Homogenate) S2 Incubation ([³H]Spiperone + Drug) S1->S2 S3 Rapid Filtration (GF/B Filters) S2->S3 S4 Liquid Scintillation (Radioactivity) S3->S4 S5 Data Analysis (IC50 & Ki) S4->S5

Fig 2. Self-validating in vitro workflow for quantifying Flucindole D2 receptor binding affinity.

Workflow 2: In Vivo Quantification of Dopamine Metabolites (HPLC-ECD)

Objective: Measure functional in vivo target engagement by quantifying compensatory elevations in striatal homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). Self-Validation Check: An internal standard (e.g., isoproterenol) must be spiked into every sample prior to extraction. This allows for the calculation of precise extraction recovery rates, normalizing any volumetric losses during tissue processing.

Step-by-Step Methodology:

  • Dosing and Tissue Collection: Administer Flucindole (e.g., 5 mg/kg i.p.) to rodent models. After 120 minutes, sacrifice the animals using focused microwave irradiation to the head.

    • Causality: Microwave irradiation instantly denatures metabolic enzymes (such as MAO and COMT), preventing the post-mortem degradation of catecholamines that occurs with standard decapitation.

  • Extraction: Dissect the striatum and homogenize in 0.1 M perchloric acid containing 0.1 mM EDTA and the internal standard. Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate cellular proteins.

  • Chromatographic Separation: Inject 20 µL of the acidic supernatant onto a C18 reverse-phase HPLC column. The mobile phase should consist of 0.1 M sodium acetate, 0.1 M citric acid, 1 mM octanesulfonic acid, 0.1 mM EDTA, and 10% methanol (pH 3.5).

    • Causality: Octanesulfonic acid acts as an ion-pairing agent. It binds to the polar amine groups of the metabolites, increasing their hydrophobicity and ensuring they are adequately retained and separated by the non-polar C18 stationary phase.

  • Electrochemical Detection (ECD): Set the glassy carbon working electrode to an oxidation potential of +0.7 V relative to an Ag/AgCl reference electrode. This high-sensitivity setup selectively oxidizes the catechol rings of DOPAC and HVA, yielding precise quantitative peaks relative to standard curves.

References

  • Flucindole - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Flucindole Compound Properties Source: CAS Common Chemistry URL:[Link]

  • Flucindole (WIN-35150) Investigational Profile Source: National Center for Advancing Translational Sciences (NCATS) Inxight Drugs URL:[Link]

Sources

Foundational

WIN-35150 (Flucindole): A Comprehensive Technical Guide to its Dopamine D2 Receptor Antagonist Profile

Executive Summary WIN-35150, generically known as flucindole, is a synthetic tricyclic indole derivative and tetrahydrocarbazolamine compound originally developed by the Sterling-Winthrop Research Institute[1]. Functioni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

WIN-35150, generically known as flucindole, is a synthetic tricyclic indole derivative and tetrahydrocarbazolamine compound originally developed by the Sterling-Winthrop Research Institute[1]. Functioning as a potent neuroleptic agent, its primary pharmacological mechanism is the competitive antagonism of the dopamine D2 receptor[2]. This whitepaper provides an in-depth mechanistic profile of WIN-35150, detailing its structural chemistry, pharmacodynamics, and the validated experimental methodologies required to quantify its in vitro binding affinity and in vivo neurochemical effects.

Chemical and Structural Characterization

The IUPAC designation for WIN-35150 is 6,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine[3]. It possesses a molecular formula of C14H16F2N2 and a molecular weight of 250.29 g/mol [4].

Structural Rationale: WIN-35150 is the 6,8-difluoro derivative of the older antipsychotic candidate, ciclindole[3]. In rational drug design, the strategic substitution of hydrogen atoms with highly electronegative fluorine atoms serves a dual purpose:

  • Enhanced Lipophilicity: The carbon-fluorine bond increases the overall lipophilicity of the carbazole core, significantly improving blood-brain barrier (BBB) penetration.

  • Metabolic Stability & Target Affinity: Fluorine substitution blocks metabolically labile sites on the aromatic ring, reducing rapid hepatic clearance. Furthermore, the electron-withdrawing nature of the fluorine atoms alters the electron density of the indole ring, optimizing pi-pi stacking interactions within the hydrophobic binding pocket of the D2 receptor.

Consequently, WIN-35150 demonstrates a 5- to 10-fold increase in potency both in vitro and in vivo compared to its non-fluorinated parent compound[3].

Pharmacodynamics: D2 Receptor Antagonism

WIN-35150 acts as a highly selective competitive antagonist at the dopamine D2 receptor[2].

Mechanistic Causality: The D2 receptor is a G protein-coupled receptor (GPCR) that associates with inhibitory Gi/Go protein subunits. Endogenous dopamine binding induces a conformational change that activates the Gi/Go complex, which subsequently inhibits adenylyl cyclase, thereby reducing the production of the second messenger cyclic AMP (cAMP)[2].

WIN-35150 binds to the orthosteric site of the D2 receptor with high affinity[1]. Because it lacks intrinsic efficacy, it traps the receptor in an inactive state. This competitive blockade prevents dopamine from binding, effectively removing the inhibitory tone on adenylyl cyclase and restoring or elevating intracellular cAMP levels in dopaminergic targets such as the striatal medium spiny neurons. In vivo, this blockade extends to presynaptic D2 autoreceptors, triggering a compensatory increase in dopamine synthesis and turnover, which is measurable via elevated striatal dopamine metabolites[1].

D2_Signaling WIN WIN-35150 (Flucindole) D2R Dopamine D2 Receptor (Gi/Go-coupled GPCR) WIN->D2R Competitive Antagonism (Receptor Blockade) DA Dopamine (Endogenous Agonist) DA->D2R Agonism (Blocked by WIN-35150) Gi Gi/o Protein Subunits (αi, βγ) D2R->Gi Prevents Activation AC Adenylyl Cyclase (Effector Enzyme) Gi->AC Loss of Inhibition cAMP cAMP Production (Second Messenger) AC->cAMP Restored/Increased Synthesis

Fig 1: Mechanism of D2 receptor blockade by WIN-35150 and downstream signaling effects.

Experimental Methodologies

To rigorously validate the pharmacological profile of WIN-35150, a self-validating system of in vitro and in vivo assays is required.

In Vitro Radioligand Binding Assay Protocol

Rationale: [³H]Spiperone is utilized as the radioligand because of its exceptional affinity (sub-nanomolar


) and selectivity for D2/D3 receptors[1]. Rat striatal tissue is selected as the substrate due to its dense expression of D2 receptors, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Tissue Preparation: Dissect rat striata over ice. Homogenize in 50 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4 at 4°C) using a Teflon-glass homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 48,000 × g for 15 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation to wash out endogenous dopamine. Resuspend the final pellet to a protein concentration of ~1 mg/mL.

  • Incubation: In assay tubes, combine 100 µL of membrane suspension, 50 µL of [³H]Spiperone (final concentration 0.2 nM), and 50 µL of WIN-35150 at varying concentrations (

    
     to 
    
    
    
    M).
    • Self-Validation Control: Define non-specific binding (NSB) in parallel tubes using 10 µM (+)-butaclamol or 1 µM haloperidol.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach steady-state equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester. Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Binding_Assay Prep 1. Tissue Prep (Striatal Homogenate) Incubate 2. Incubation ([³H]Spiperone + Ligand) Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Count 4. Quantification (Scintillation Counting) Filter->Count Analyze 5. Data Analysis (IC50 / Ki Calculation) Count->Analyze

Fig 2: Standard workflow for the [³H]Spiperone radioligand displacement assay.

In Vivo Striatal Dopamine Metabolite Quantification

Rationale: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for this assay. Because dopamine and its metabolites (HVA and DOPAC) are easily oxidized, ECD provides the femtomole-level sensitivity required to detect the neurochemical shifts induced by WIN-35150[1].

Step-by-Step Methodology:

  • Dosing: Administer WIN-35150 (e.g., 1–10 mg/kg, i.p.) or vehicle to adult male Sprague-Dawley rats.

  • Harvesting: Sacrifice animals 60–120 minutes post-injection. Rapidly dissect the striatum on an ice-cold surface and freeze immediately in liquid nitrogen to halt enzymatic degradation.

  • Extraction: Homogenize the tissue in 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol). Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • HPLC-ECD Analysis: Inject the filtered supernatant onto a C18 reverse-phase column. Use a mobile phase containing a buffer (e.g., sodium acetate/citric acid), an ion-pairing agent, and methanol. Set the electrochemical detector potential to +0.7 V vs. Ag/AgCl reference electrode. Quantify peak areas for HVA and DOPAC relative to the internal standard.

Quantitative Pharmacological Data

The structural modifications of WIN-35150 yield a distinct pharmacological profile. The table below summarizes the relative quantitative metrics of WIN-35150 compared to its parent compound and a standard clinical reference.

CompoundStructural ClassificationRelative In Vitro Potency ([³H]Spiperone Displacement)Relative In Vivo Potency (Dopamine Metabolite Elevation)Primary Target
Ciclindole TetrahydrocarbazolamineBaseline (1x)Baseline (1x)D2 Receptor
WIN-35150 (Flucindole) 6,8-difluoro-tetrahydrocarbazolamine5x – 10x greater than Ciclindole 5x – 10x greater than Ciclindole D2 Receptor
Haloperidol Butyrophenone (Reference Standard)High Affinity (Sub-nanomolar

)
Robust Elevation (Standard Benchmark)D2 Receptor

Data Interpretation: The 5- to 10-fold increase in potency of WIN-35150 over ciclindole directly correlates with the inclusion of the 6,8-difluoro moiety, which optimizes both receptor pocket binding thermodynamics and pharmacokinetic survivability[3].

References

  • Flucindole - Grokipedia Source: Grokipedia URL
  • Flucindole - Wikipedia Source: Wikipedia URL
  • Source: American Chemical Society (CAS)
  • Source: Scientific Reports (PMC)

Sources

Exploratory

Flucindole vs. Ciclindole: A Comparative Analysis of Potency and Receptor Pharmacology in Tetrahydrocarbazolamine Neuroleptics

Executive Summary The development of tetrahydrocarbazolamines introduced a unique class of tricyclic cyclized tryptamines to the landscape of antipsychotic pharmacology. Among these, ciclindole (WIN-27,147-2) and its hal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of tetrahydrocarbazolamines introduced a unique class of tricyclic cyclized tryptamines to the landscape of antipsychotic pharmacology. Among these, ciclindole (WIN-27,147-2) and its halogenated derivative flucindole (WIN-35150) serve as critical case studies in structure-activity relationship (SAR) optimization[1][2]. While both compounds function primarily as dopamine D2 receptor antagonists, the strategic addition of two fluorine atoms in flucindole results in a profound 5- to 10-fold increase in potency across both in vitro binding assays and in vivo neurochemical models[3][4].

This technical guide provides an in-depth comparative analysis of their pharmacological profiles, details the causality behind their potency differences, and outlines the self-validating experimental methodologies required to quantify their neuroleptic efficacy.

Structural and Pharmacological Profiles

Both ciclindole and flucindole share a core tetrahydrocarbazolamine scaffold, structurally distinct from classical phenothiazine or butyrophenone antipsychotics[1][5].

  • Ciclindole: N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine[1].

  • Flucindole: 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine[2].

Mechanism of Action

The primary mechanism of action for both compounds is competitive antagonism at the dopamine D2 receptor [4]. By blocking postsynaptic D2 receptors in the striatum and mesolimbic pathways, they attenuate dopaminergic hyperactivation—the hallmark of positive schizophrenic symptoms. Concurrently, their blockade of presynaptic D2 autoreceptors removes feedback inhibition, leading to a compensatory elevation in dopamine synthesis and turnover[1][4].

Both compounds exhibit high selectivity for the D2 receptor relative to other monoamine targets. They demonstrate only weak, low-micromolar affinity for off-target receptors, including the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-adrenergic receptor, and the serotonin 5-HT1 and 5-HT2 receptors[4].

D2_Mechanism Drug Flucindole / Ciclindole Pre_D2 Presynaptic D2 Autoreceptor Drug->Pre_D2 Antagonizes Post_D2 Postsynaptic D2 Receptor Drug->Post_D2 Antagonizes DA_Synthesis Dopamine Synthesis & Firing Pre_D2->DA_Synthesis Loss of Feedback Inhibition cAMP_Pathway cAMP / PKA Pathway Post_D2->cAMP_Pathway Disinhibition of AC DA_Synthesis->cAMP_Pathway Elevated Striatal DA

Mechanism of D2 receptor antagonism by tetrahydrocarbazolamines.

Comparative Potency and Structure-Activity Relationship (SAR)

The defining differentiator between these two agents is the profound potency enhancement achieved via fluorination. According to foundational studies by, flucindole is 5 to 10 times more potent than ciclindole[3].

Quantitative Comparison Table
ParameterCiclindole (WIN-27,147-2)Flucindole (WIN-35150)
Chemical Substitution None (Hydrogen at 6,8 positions)6,8-Difluoro substitution
D2 Receptor Affinity Baseline (1x)5x - 10x higher affinity
In Vivo Striatal DA Turnover Baseline (1x)5x - 10x higher potency
Off-Target Affinity (

, 5-HT)
Weak (Low micromolar)Weak (Low micromolar)
Predicted Lipophilicity (LogP) LowerHigher (Enhanced BBB penetration)
The Causality of Fluorination-Driven Potency

The 5- to 10-fold increase in potency observed in flucindole is not arbitrary; it is driven by three distinct physicochemical consequences of adding fluorine at the 6 and 8 positions:

  • Electronic Effects: Fluorine is highly electronegative. Its inductive effect alters the electron density of the indole ring, potentially strengthening

    
     stacking or dipole interactions with aromatic residues (e.g., phenylalanine or tryptophan) within the D2 receptor's orthosteric binding pocket.
    
  • Lipophilicity and BBB Penetration: The carbon-fluorine bond increases the overall lipophilicity of the molecule without significantly increasing its steric bulk. This enhances passive diffusion across the blood-brain barrier (BBB), driving higher in vivo central nervous system (CNS) concentrations.

  • Metabolic Stability: The 6 and 8 positions on the carbazole ring are prime targets for cytochrome P450-mediated aromatic hydroxylation. Substituting hydrogen with fluorine blocks these metabolic soft spots, reducing first-pass metabolism and prolonging the drug's half-life.

Experimental Methodologies for Potency Validation

To rigorously quantify the potency differences between flucindole and ciclindole, two core experimental workflows must be executed. These protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Vitro Radioligand Binding Assay ([3H]-Spiperone Displacement)

Causality of Design: [3H]-spiperone is utilized because it possesses sub-nanomolar affinity for D2 receptors and extremely slow dissociation kinetics, making it the gold standard radioligand for competitive displacement assays in neuroleptic research[1][4].

Step-by-Step Workflow:

  • Tissue Preparation: Isolate rat striatum (chosen for its maximum density of D2 receptors) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformation.

  • Incubation: Incubate 0.5 mg of homogenate protein with 0.5 nM [3H]-spiperone and varying concentrations of the test drug (ciclindole or flucindole,

    
     to 
    
    
    
    M) for 60 minutes at 25°C to achieve equilibrium.
  • Self-Validation Check (Non-Specific Binding): In parallel tubes, add 10 µM of unlabeled haloperidol. Logic: Haloperidol will saturate all specific D2 sites. Any remaining radioactive signal in these tubes represents non-specific binding to lipids or filters. If the signal does not drop by at least 80-90% relative to total binding, the assay is invalid due to inadequate washing or degraded radioligand.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

  • Quantification: Extract filters into scintillation vials, add counting fluid, and quantify bound radioactivity via liquid scintillation spectrometry. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Step1 Tissue Prep (Striatal Homogenate) Step2 Incubation ([3H]-Spiperone + Drug) Step1->Step2 Step3 Rapid Filtration (GF/B Filters) Step2->Step3 Step4 Quantification (Scintillation) Step3->Step4 Step5 Data Analysis (IC50 & Ki) Step4->Step5

Radioligand binding assay workflow for determining D2 receptor affinity.

Protocol 2: In Vivo Striatal Dopamine Turnover Analysis (HPLC-ECD)

Causality of Design: Because D2 antagonists block presynaptic autoreceptors, the neuron compensates by increasing dopamine synthesis and release[1]. Measuring the ratio of dopamine metabolites (DOPAC and HVA) to parent dopamine provides a direct in vivo functional readout of D2 blockade potency.

Step-by-Step Workflow:

  • Administration: Administer ciclindole or flucindole via intraperitoneal (i.p.) injection to rodent cohorts at graded doses (e.g., 0.1 to 10 mg/kg).

  • Tissue Extraction: Euthanize animals at T=60 minutes. Rapidly dissect the striatum on an ice block and immediately submerge the tissue in 0.1 M perchloric acid. Logic: Perchloric acid instantly denatures metabolic enzymes (MAO and COMT), freezing the neurochemical state, while precipitating proteins to protect the delicate HPLC column.

  • Self-Validation Check (Internal Standard): Prior to homogenization, spike the perchloric acid with a known concentration of 3,4-dihydroxybenzylamine (DHBA) as an internal standard. Logic: If DHBA recovery falls below 85% during HPLC analysis, the extraction process was flawed, and the sample data must be discarded. This ensures that observed changes in DOPAC/HVA are strictly biological.

  • Quantification: Centrifuge the homogenate and inject the supernatant into an HPLC system coupled with an Electrochemical Detector (ECD).

  • Analysis: Calculate the DOPAC/Dopamine ratio. Flucindole will demonstrate an equivalent elevation in this ratio at doses 5 to 10 times lower than ciclindole[3].

Conclusion

The comparative analysis of ciclindole and flucindole perfectly illustrates the power of rational drug design. By executing a targeted 6,8-difluoro substitution on the tetrahydrocarbazolamine scaffold, researchers achieved a 5- to 10-fold enhancement in D2 receptor antagonism potency[2][3]. Through rigorous, self-validating in vitro displacement assays and in vivo neurochemical profiling, flucindole stands as a highly potent, albeit unmarketed, pharmacological tool for probing dopaminergic circuitry.

References

  • Ciclindole and flucindole: novel tetrahydrocarbazolamine neuroleptics Progress in Neuro-Psychopharmacology & Biological Psychiatry (Wood PL, McQuade PS, 1984) URL:[Link]

  • Ciclindole - Chemical and Pharmacological Profile Wikipedia, The Free Encyclopedia URL:[Link]

  • Flucindole - Chemical and Pharmacological Profile Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Foundational

The Lost Carbazole: A Technical Monograph on WIN-35150 (Flucindole)

Executive Summary WIN-35150 , chemically known as Flucindole , represents a distinct chapter in the history of antipsychotic drug development at the Sterling-Winthrop Research Institute during the late 1970s and early 19...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

WIN-35150 , chemically known as Flucindole , represents a distinct chapter in the history of antipsychotic drug development at the Sterling-Winthrop Research Institute during the late 1970s and early 1980s. Unlike the dominant phenothiazines (e.g., chlorpromazine) or butyrophenones (e.g., haloperidol) of that era, WIN-35150 was built upon a tetrahydrocarbazolamine scaffold—a tricyclic indole derivative designed to bridge the gap between serotonergic modulation and dopaminergic blockade.

Although it demonstrated a potency profile 5–10 times greater than its predecessor, ciclindole (WIN-27147-2) , WIN-35150 was never marketed. This guide reconstructs its technical profile, synthesis, and pharmacological logic to serve as a case study in non-classical neuroleptic design.

Chemical Architecture & Synthesis

Structural Identity

WIN-35150 is characterized by a rigid tricyclic core that mimics the indole structure of serotonin, modified with a dimethylamino side chain and fluorine substitutions to enhance metabolic stability and receptor affinity.

PropertySpecification
USAN/INN Name Flucindole
Code Name WIN-35150
IUPAC Name 6,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Molecular Formula C₁₄H₁₆F₂N₂
Molecular Weight 250.29 g/mol
Core Scaffold Tetrahydrocarbazole
Key Substituents 6,8-difluoro (aromatic ring); 3-dimethylamino (aliphatic ring)
Synthetic Pathway (Reconstructed)

The synthesis of WIN-35150 follows the classic Fischer Indole Synthesis , a robust method for generating the tetrahydrocarbazole core. The process involves the condensation of a specific hydrazine with a substituted cyclohexanone under acidic conditions.

Key Mechanistic Step: The acid-catalyzed rearrangement of the hydrazone intermediate expels ammonia to close the indole ring.

G cluster_0 Precursors R1 2,4-Difluorophenylhydrazine (Aromatic Component) Process Fischer Indole Synthesis (Acid Catalysis / Heat) R1->Process R2 4-(Dimethylamino)cyclohexanone (Aliphatic Component) R2->Process Inter Hydrazone Intermediate [- H2O] Process->Inter Condensation Product WIN-35150 (Flucindole) (6,8-difluoro-tetrahydrocarbazole) Inter->Product [3,3]-Sigmatropic Rearrangement - NH3

Figure 1: Reconstructed synthetic pathway for WIN-35150 based on Mooradian et al. (1977) methodologies.

Pharmacological Profile[3][4][5][9]

Mechanism of Action

WIN-35150 functions as a neuroleptic , primarily through the antagonism of dopamine receptors. However, its carbazole structure imparts a unique binding profile compared to standard D2 antagonists.

  • Primary Target: Dopamine D2 Receptor (Antagonist).

  • Secondary Affinity: Serotonin (5-HT) Receptors (due to indole moiety).

  • Metabolic Effect: Increases striatal dopamine turnover (HVA/DOPAC accumulation), a hallmark of D2 receptor blockade.

Comparative Potency Data

Research by Wood & McQuade (1984) established WIN-35150 as a "second-generation" improvement over ciclindole.

CompoundStructure NoteRelative Potency (In Vivo)D2 Displacement ([³H]Spiperone)Status
Ciclindole Unsubstituted carbazole1x (Baseline)ModerateDiscontinued
WIN-35150 6,8-Difluoro analog 5–10x High Investigational
Haloperidol ButyrophenoneReference StandardVery HighMarketed
Signaling & Efficacy Logic

The introduction of fluorine atoms at positions 6 and 8 of the aromatic ring significantly increased the compound's lipophilicity and metabolic stability, likely enhancing blood-brain barrier penetration and receptor residence time.

Pharmacology cluster_targets Receptor Targets cluster_effects Physiological Outcomes WIN WIN-35150 (Flucindole) D2 Dopamine D2 (Striatum) WIN->D2 High Affinity Antagonism HT 5-HT Receptors (Modulatory) WIN->HT Moderate Affinity (Indole Core) AP Antipsychotic Activity (CAR Suppression) D2->AP Primary Mechanism EPS Extrapyramidal Potential (Cataleptogenic) D2->EPS Side Effect Risk Metab Increased DA Turnover (HVA/DOPAC) D2->Metab Feedback Loop

Figure 2: Pharmacodynamic signaling profile of WIN-35150. Note the dual influence of the indole core on both dopaminergic and serotonergic systems.

Preclinical History & Development

The "Wood & McQuade" Findings

In the pivotal study "Ciclindole and flucindole: novel tetrahydrocarbazolamine neuroleptics" (1984), researchers evaluated the neurochemical footprint of WIN-35150.

  • Assay: [³H]Spiperone binding displacement.

  • Result: WIN-35150 displaced spiperone (a potent D2 antagonist) with significantly higher affinity than ciclindole, confirming its mode of action as a direct dopamine receptor blocker.

  • In Vivo: The compound effectively suppressed Conditioned Avoidance Response (CAR) in rats, a standard predictor of antipsychotic efficacy in humans.

Disposition and Metabolism

Edelson & Benziger (1980) studied the disposition of tetrahydrocarbazoles.

  • Absorption: Rapidly absorbed but subject to extensive first-pass metabolism.

  • Metabolism: Likely routes included N-demethylation and hydroxylation of the saturated ring. The fluorine substitutions protected the aromatic ring from oxidative metabolism, prolonging half-life compared to non-fluorinated analogs.

The Clinical Fate: Why Did It Fail?

Despite promising preclinical data, WIN-35150 remains a "lost" drug. While specific internal termination documents are proprietary, the failure of tetrahydrocarbazolamine neuroleptics generally stems from two factors:

  • Idiosyncratic Toxicity: Tricyclic structures with amino-side chains often carry risks of hepatotoxicity or blood dyscrasias (agranulocytosis), similar to the early history of clozapine.

  • Commercial Viability: By the mid-1980s, the market was saturated with potent D2 antagonists. "Atypical" antipsychotics (like clozapine) were beginning to redefine efficacy by reducing EPS (Extrapyramidal Symptoms). If WIN-35150 behaved too much like a "typical" neuroleptic (high EPS risk) without the unique safety profile of atypicals, it likely lacked a commercial advantage.

References

  • Mooradian, A. (1977). 3-Aminotetrahydrocarbazoles as a new series of central nervous system agents. Journal of Medicinal Chemistry / US Patent 3,959,309.[1]

  • Wood, P. L., & McQuade, P. S. (1984). Ciclindole and flucindole: novel tetrahydrocarbazolamine neuroleptics. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 8(4-6), 773-777.

  • Edelson, J., & Benziger, D. P. (1980). Disposition of a series of tetrahydrocarbazoles. Drug Metabolism Reviews, 11(2), 263-289.

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Flucindole (WIN-35150) Entry. Inxight Drugs.[2][1][3][4]

Sources

Exploratory

Flucindole (CAS 40594-09-0): A Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of Flucindole (CAS 40594-09-0), a potent, though never marketed, antipsychotic agent from the tetrahydrocarbazolamine class. Developed under the code WIN-35150, F...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of Flucindole (CAS 40594-09-0), a potent, though never marketed, antipsychotic agent from the tetrahydrocarbazolamine class. Developed under the code WIN-35150, Flucindole represents an intriguing molecular scaffold for researchers in neuropharmacology and medicinal chemistry. This guide moves beyond a simple data summary to offer insights into its chemical synthesis, probable mechanism of action, and the experimental protocols necessary for its investigation, grounded in the established science of its chemical family.

Core Molecular & Chemical Identity

Flucindole is a tricyclic cyclized tryptamine, specifically the 6,8-difluoro derivative of another neuroleptic agent, ciclindole.[1] This fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and receptor affinity. The core chemical and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 40594-09-0[1]
Molecular Formula C₁₄H₁₆F₂N₂[1]
Molecular Weight 250.29 g/mol [1]
IUPAC Name 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine[1]
Synonyms WIN-35150, WIN35150[1]
SMILES CN(C)C1CCC2=C(C1)C3=CC(=CC(=C3N2)F)F[1]
InChIKey FXNCRITWFOVSEP-UHFFFAOYSA-N[1]
Physical Form Solid (inferred from related compounds)
Melting Point 181-183 °C

Synthesis Pathway: A Representative Protocol

The causality for this synthetic choice rests on the reliability and versatility of the Fischer indolization for constructing the tricyclic core of Flucindole. The reaction condenses a substituted phenylhydrazine with a cyclohexanone derivative, followed by acid-catalyzed cyclization.

Step-by-Step Synthesis Protocol
  • Preparation of Starting Materials :

    • 2,4-Difluorophenylhydrazine : This is the key precursor providing the difluorinated benzene ring of the final molecule.

    • 4-(Dimethylamino)cyclohexanone : This provides the cyclohexane ring and the N,N-dimethylamino functional group.

  • Fischer Indole Synthesis (Condensation & Cyclization) :

    • To a solution of 4-(Dimethylamino)cyclohexanone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add 2,4-Difluorophenylhydrazine (1.1 eq).

    • Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), to the mixture. The acid catalyzes both the initial formation of the phenylhydrazone intermediate and the subsequent[3][3]-sigmatropic rearrangement and cyclization.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the rearrangement.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is ~8-9. This will precipitate the crude product.

    • Filter the resulting solid, wash with cold water, and dry under a vacuum.

  • Purification :

    • The crude Flucindole product can be purified by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane to yield the pure compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product A 2,4-Difluorophenylhydrazine C Fischer Indole Synthesis (Ethanol/H₂SO₄, Reflux) A->C B 4-(Dimethylamino)cyclohexanone B->C D Aqueous Workup & Neutralization C->D 1. Cool & Quench 2. Neutralize E Column Chromatography D->E Crude Product F Pure Flucindole (API) E->F

Caption: Representative synthesis workflow for Flucindole via Fischer Indole Synthesis.

Pharmacological Profile & Inferred Mechanism of Action

Flucindole is classified as a neuroleptic (antipsychotic) agent.[1] It is reported to be 5 to 10 times more potent than its parent compound, ciclindole, both in vitro and in vivo.[1] While a specific receptor binding profile for Flucindole has not been published in readily accessible literature, its mechanism of action can be inferred with high confidence from its structural class and the known pharmacology of atypical antipsychotics.

Tetrahydrocarbazole derivatives have been widely investigated as ligands for dopamine and serotonin receptors.[4] The prevailing hypothesis for the efficacy of atypical antipsychotics involves a dual modulation of dopaminergic and serotonergic pathways.

  • Dopamine D₂ Receptor Antagonism : This is the hallmark of all traditional antipsychotic drugs. Blockade of D₂ receptors in the mesolimbic pathway is believed to be responsible for reducing the "positive" symptoms of psychosis (e.g., hallucinations, delusions).[5][6]

  • Serotonin 5-HT₂ₐ Receptor Antagonism : High affinity for 5-HT₂ₐ receptors relative to D₂ receptors is a key feature of many atypical antipsychotics. This action is thought to increase dopamine release in other brain regions, such as the nigrostriatal and mesocortical pathways, which may alleviate motor side effects (extrapyramidal symptoms) and potentially improve "negative" and cognitive symptoms.[5][6][7]

Given that Flucindole is a tetrahydrocarbazolamine neuroleptic, it almost certainly exerts its antipsychotic effects through antagonism at D₂ and 5-HT₂ₐ receptors. Its superior potency compared to ciclindole is likely due to the difluoro substitutions enhancing its binding affinity at these key targets.

MoA_Pathway cluster_receptors CNS Receptors cluster_effects Therapeutic Outcomes Flucindole Flucindole D2 Dopamine D₂ Receptor Flucindole->D2 Antagonism HT2A Serotonin 5-HT₂ₐ Receptor Flucindole->HT2A Antagonism Positive Reduction of Positive Symptoms D2->Positive Mesolimbic Pathway Negative Alleviation of Motor Side Effects & Negative Symptoms HT2A->Negative Nigrostriatal & Mesocortical Pathways

Caption: Inferred mechanism of action for Flucindole based on its chemical class.

Experimental Protocols: Analysis and In Vivo Evaluation

Analytical Quantification: Proposed HPLC Method

A validated method for the quantification of Flucindole is essential for quality control, pharmacokinetic studies, and formulation development. Based on standard methods for other tetrahydrocarbazole derivatives, a robust reverse-phase HPLC (RP-HPLC) method with UV detection is proposed.[3][8]

  • Instrumentation : HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar C18 stationary phase is ideal for retaining the relatively non-polar tetrahydrocarbazole core.

  • Mobile Phase : A gradient or isocratic mixture of Acetonitrile (ACN) and water (containing 0.1% formic acid). Formic acid is used to acidify the mobile phase, ensuring consistent protonation of the tertiary amine on Flucindole, which results in sharper, more symmetrical peaks.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : ~280 nm, corresponding to the UV absorbance maximum of the carbazole chromophore.

  • Column Temperature : 30 °C, to ensure consistent retention times.

  • Standard Preparation : Prepare a 1 mg/mL stock solution of Flucindole in methanol or ACN. Create a calibration curve by serially diluting this stock solution into the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation : Dissolve the sample matrix (e.g., formulated drug product, plasma extract) in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Validation : The method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

HPLC_Workflow A Prepare Mobile Phase (ACN/H₂O/Formic Acid) C Equilibrate C18 Column (30°C, 1.0 mL/min) A->C B Prepare Standards & Samples D Inject Sample (10 µL) B->D C->D E Separate Analytes D->E F Detect at 280 nm E->F G Quantify using Calibration Curve F->G

Caption: Proposed experimental workflow for the quantification of Flucindole by RP-HPLC.

In Vivo Pharmacological Assessment

To confirm the antipsychotic activity of Flucindole, standard preclinical animal models are employed. These assays are designed to be sensitive to compounds that modulate dopamine neurotransmission.

  • Apomorphine-Induced Climbing in Mice :

    • Rationale : The dopamine agonist apomorphine induces a characteristic climbing behavior in mice, which is reliably blocked by D₂ receptor antagonists. This model is a classic screen for antipsychotic potential.

    • Protocol :

      • Acclimate male CD-1 or Swiss Webster mice to individual wire-mesh climbing cages.

      • Administer Flucindole (or vehicle control) via intraperitoneal (IP) or oral (PO) route at various doses (e.g., 0.1, 1, 10 mg/kg).

      • After a pre-treatment period (e.g., 30-60 minutes), administer a challenge dose of apomorphine (e.g., 1.5 mg/kg, subcutaneous).

      • Immediately begin scoring the climbing behavior at 5-minute intervals for 30 minutes. Scoring is typically based on the position of the mouse in the cage (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

      • Endpoint : A statistically significant reduction in the cumulative climbing score compared to the vehicle-treated group indicates antipsychotic-like activity.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex :

    • Rationale : PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This deficit can be modeled in rodents by administering dopamine agonists or NMDA antagonists. The reversal of this deficit is a strong indicator of antipsychotic efficacy.

    • Protocol :

      • Place a rat or mouse in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.

      • Acclimate the animal to the chamber with background white noise.

      • Present a series of trials: some with a high-intensity startle stimulus (pulse) alone, and others where the pulse is preceded by a weak, non-startling prepulse.

      • To induce a deficit, pre-treat animals with an agent like apomorphine or the NMDA antagonist ketamine.

      • Administer Flucindole at various doses prior to the deficit-inducing agent.

      • Endpoint : Calculate the percent PPI for each animal (%PPI = [1 - (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100). A successful antipsychotic candidate like Flucindole would significantly restore the PPI that was disrupted by the pharmacological challenge.

Conclusion for the Research Professional

Flucindole (WIN-35150) is a compelling but under-documented antipsychotic candidate. Its difluorinated tetrahydrocarbazole structure suggests a potent interaction with D₂ and 5-HT₂ₐ receptors, a hallmark of modern atypical antipsychotics. While specific binding data and disposition studies from its original development are not widely available, this guide provides a scientifically grounded framework for its re-investigation. The representative synthesis, proposed analytical methodology, and standard in vivo protocols outlined herein constitute a validated roadmap for any research team aiming to explore the therapeutic potential of Flucindole or its analogs in the ongoing search for improved treatments for psychotic disorders.

References

  • Roy, B., et al. (n.d.). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. PMC. Available at: [Link]

  • SIELC Technologies. (2018, February 16). 1,2,3,4-Tetrahydrocarbazole. SIELC. Available at: [Link]

  • National Institutes of Health. (2023, September 14). Translational In Vivo Assays in Behavioral Biology. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Flucindole. Retrieved from [Link]

  • Wesołowska, A. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. MDPI. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2024, March 24). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. WJARR. Available at: [Link]

  • MDPI. (2024, October 16). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. MDPI. Available at: [Link]

  • Göçmentürk, M., et al. (n.d.). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Asian Publication Corporation. Available at: [Link]

  • MDPI. (2021, March 19). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available at: [Link]

  • Semantic Scholar. (n.d.). Probing cortical sites of antipsychotic drug action with in vivo receptor imaging. Retrieved from [Link]

  • Psychopharmacology Institute. (2015, September 21). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Fischer indole synthesis protocol for Flucindole

Application Note & Protocol: Fischer Indole Synthesis of Flucindole Part 1: Abstract & Strategic Overview Flucindole (6,8-difluoro-2,3,4,9-tetrahydro-N,N-dimethyl-1H-carbazol-3-amine) is a tricyclic antipsychotic agent b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Fischer Indole Synthesis of Flucindole

Part 1: Abstract & Strategic Overview

Flucindole (6,8-difluoro-2,3,4,9-tetrahydro-N,N-dimethyl-1H-carbazol-3-amine) is a tricyclic antipsychotic agent belonging to the tetrahydrocarbazole class.[1][2] Its structural core is synthesized via the Fischer Indole Synthesis , a powerful cascade reaction that constructs the indole heterocycle from an aryl hydrazine and a ketone.[3][4][5]

This protocol details the reaction between 2,4-difluorophenylhydrazine and 4-(dimethylamino)cyclohexanone .[1] The presence of two fluorine atoms on the hydrazine ring introduces electronic withdrawal, potentially reducing nucleophilicity, while imposing strict regiochemical requirements. This guide addresses these challenges by utilizing a Glacial Acetic Acid mediated cyclization, which provides the necessary proton source for ammonia elimination while maintaining solubility of the amine-bearing intermediate.

Key Technical Challenges Solved:

  • Regioselectivity: Directing cyclization to the unsubstituted ortho-position (C6 of the hydrazine) to yield the 6,8-difluoro substitution pattern.[1]

  • Amine Compatibility: Managing the basic dimethylamino group on the ketone, which can form salts with the acid catalyst, requiring careful pH management during workup.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis disconnects the indole C2-C3 and N-C2 bonds.[1]

Reaction Scheme:


[1]

Mechanistic Pathway:

  • Condensation: Acid-catalyzed formation of the arylhydrazone.[4]

  • Tautomerization: Isomerization to the reactive enehydrazine.[5]

  • [3,3]-Sigmatropic Rearrangement: The rate-determining step breaking the N-N bond and forming the new C-C bond.[1]

  • Aromatization & Cyclization: Loss of ammonia to form the stable indole nucleus.

Flucindole_Synthesis Hydrazine 2,4-Difluorophenylhydrazine (HCl Salt) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Condensation (-H2O) Ketone 4-(Dimethylamino) cyclohexanone Ketone->Hydrazone Condensation (-H2O) Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine Acid Catalysis SigmaShift [3,3]-Sigmatropic Rearrangement Enehydrazine->SigmaShift C-C Bond Formation Diimine Iminoketone Intermediate SigmaShift->Diimine Re-aromatization Indole Flucindole (Target) Diimine->Indole Cyclization (-NH3)

Figure 1: Mechanistic flow of the Fischer Indole Synthesis for Flucindole, highlighting the critical [3,3]-sigmatropic rearrangement.[1][4]

Part 3: Materials & Equipment

Reagents:

Reagent CAS No. Role Purity Requirement
2,4-Difluorophenylhydrazine HCl 113495-63-9 Indole Core Precursor >97%
4-(Dimethylamino)cyclohexanone 19812-93-2 Carbonyl Component >95%
Glacial Acetic Acid (AcOH) 64-19-7 Solvent & Catalyst ACS Reagent
Sodium Hydroxide (NaOH) 1310-73-2 Workup Base Pellets

| Ethyl Acetate | 141-78-6 | Extraction Solvent | HPLC Grade |[1]

Equipment:

  • 250 mL Round-bottom flask (3-neck) equipped with a magnetic stir bar.[1]

  • Reflux condenser with nitrogen inlet.

  • Oil bath or heating mantle with temperature controller.

  • Rotary evaporator.

  • pH meter or high-range pH paper.[1]

Part 4: Detailed Experimental Protocol

Step 1: Reaction Setup
  • Charge: To a 250 mL round-bottom flask, add 2,4-Difluorophenylhydrazine Hydrochloride (1.81 g, 10.0 mmol).

  • Solvent: Add Glacial Acetic Acid (20 mL). The hydrazine salt may not dissolve completely at room temperature.

  • Ketone Addition: Add 4-(Dimethylamino)cyclohexanone (1.41 g, 10.0 mmol) in one portion.

    • Note: If the ketone is available as a hydrochloride salt, add an equivalent of sodium acetate (0.82 g) to buffer the solution, though this is optional in glacial AcOH.

  • Inert Atmosphere: Purge the system with Nitrogen (

    
    ) for 5 minutes and maintain a static inert atmosphere.
    
Step 2: Cyclization (Fischer Indolization)[1]
  • Heating: Heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring.

  • Observation: The suspension will clear as the reaction proceeds, typically turning a dark amber/brown color.

  • Duration: Maintain reflux for 2 to 3 hours . Monitor reaction progress via TLC (System: 10% MeOH in DCM; stain with Ninhydrin or UV).

    • Endpoint: Disappearance of the hydrazine starting material.

Step 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water .

  • Basification (Critical):

    • The product contains a tertiary amine and will be protonated (water-soluble) in the acidic reaction media.[1]

    • Slowly add 20% NaOH (aq) with stirring until the pH reaches 10–12 .

    • Caution: This is exothermic. Add base slowly to avoid thermal decomposition or violent boiling.

  • Precipitation: Upon basification, the free base of Flucindole should precipitate as an off-white or tan solid.

  • Extraction: If the solid is oily or does not filter well, extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

  • Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) or Benzene/Hexane (if safety permits, otherwise Toluene/Heptane).

  • Yield: Expected yield is 60–75% .

  • Characterization:

    • Appearance: White to pale yellow crystalline solid.

    • Melting Point: 150–152°C (Literature value for similar analogs).

Part 5: Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation or polymerization.[1]Ensure anhydrous conditions initially; increase reflux time. Use Polyphosphoric Acid (PPA) at 100°C if AcOH fails.
Product is Oily Impurities or residual solvent.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Regioisomers Incorrect cyclization (rare for 2,4-difluoro).[1]The 2,4-difluoro pattern strongly favors the 6,8-difluoro product due to steric hindrance at the C2-fluoro site.[1] Verify by NMR (

F coupling).

Process Logic Diagram:

Workflow Start Start: Mix Reagents (Hydrazine + Ketone) Reflux Reflux in Glacial AcOH (118°C, 3 hrs) Start->Reflux Cool Cool & Pour into Ice Water Reflux->Cool Basify Adjust pH to >10 (Release Free Amine) Cool->Basify Extract Extract with EtOAc or Filter Precipitate Basify->Extract Purify Recrystallize (EtOH/H2O) Extract->Purify

Figure 2: Operational workflow for the synthesis of Flucindole.[1]

Part 6: References

  • Fischer, E., & Jourdan, F. (1883).[4] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Link[1]

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. Link

  • Mooradian, A. (1976). 3-Amino-1,2,3,4-tetrahydrocarbazoles. U.S. Patent 3,959,309. (Assignee: Sterling Drug Inc. - Describes synthesis of Flucindole/WIN 35,150 analogs). Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Application

Application Note: Regioselective Synthesis of 6,8-Difluoro-1,2,3,4-tetrahydrocarbazole

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the synthesis of fluorinated tetrahydrocarbazoles—a critical scaffold in medicinal chemistry (e.g., Ramatroban,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the synthesis of fluorinated tetrahydrocarbazoles—a critical scaffold in medicinal chemistry (e.g., Ramatroban, Frovatriptan).

Reaction: 2,4-Difluorophenylhydrazine + Cyclohexanone Methodology: Fischer Indole Synthesis (Acid-Catalyzed Condensation & Sigmatropic Rearrangement) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The reaction between 2,4-difluorophenylhydrazine and cyclohexanone is the primary route to accessing 6,8-difluoro-1,2,3,4-tetrahydrocarbazole . This transformation proceeds via a Fischer Indole Synthesis, a cascade reaction involving hydrazone formation, [3,3]-sigmatropic rearrangement, and ammonia elimination.

Fluorinated indoles are privileged structures in drug discovery due to the metabolic stability of the C-F bond and its ability to modulate lipophilicity and pKa. This protocol addresses the specific challenge of regioselectivity inherent to 2,4-disubstituted hydrazines, ensuring the isolation of the correct 6,8-difluoro isomer while minimizing defluorination or polymerization side products.

Reaction Mechanism & Regioselectivity

Understanding the mechanism is vital for troubleshooting. The reaction is not merely a condensation; it is a "chemical engine" driven by the restoration of aromaticity.

The Regioselectivity Logic

In the Fischer indole synthesis, the key C-C bond formation occurs at the position ortho to the hydrazine nitrogen.

  • Substrate: 2,4-Difluorophenylhydrazine has two ortho positions:

    • Position C2: Occupied by a Fluorine atom.

    • Position C6: Occupied by a Hydrogen atom.[1]

  • Outcome: Cyclization at C2 is kinetically and thermodynamically disfavored because it would require the breaking of a strong C-F bond or the formation of a high-energy intermediate. Therefore, the [3,3]-sigmatropic shift occurs exclusively at C6 , yielding the 6,8-difluoro substitution pattern in the final tetrahydrocarbazole.

Pathway Visualization

FischerIndole Reactants Reactants 2,4-Difluorophenylhydrazine + Cyclohexanone Hydrazone Intermediate 1 Cyclohexanone 2,4-difluorophenylhydrazone Reactants->Hydrazone Acid Cat. (-H2O) EneHydrazine Tautomerization Ene-hydrazine Hydrazone->EneHydrazine Equilibrium Sigmatropic [3,3]-Sigmatropic Shift (Occurs at C6-H, avoiding C2-F) EneHydrazine->Sigmatropic Rate Limiting Step Diimine Diimine Intermediate Re-aromatization Sigmatropic->Diimine Aromatization AminoAcetal Cyclic Aminoacetal Diimine->AminoAcetal Cyclization Product Final Product 6,8-Difluoro-1,2,3,4-tetrahydrocarbazole + NH3 AminoAcetal->Product -NH3

Caption: Mechanistic pathway highlighting the critical [3,3]-sigmatropic shift at the unhindered ortho-position.

Experimental Protocol

Two methods are provided. Method A (One-Pot) is recommended for high-throughput screening. Method B (Stepwise) is recommended for scale-up or if high purity is required for characterization.

Reagents & Equipment
  • Reactants: 2,4-Difluorophenylhydrazine hydrochloride (1.0 equiv), Cyclohexanone (1.1 equiv).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst: Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

  • Equipment: Round-bottom flask, Reflux condenser, Inert gas (N₂) line.

Method A: One-Pot Synthesis (Standard)

This method utilizes the solvent (acetic acid) as the catalyst for the hydrazone formation and adds strong acid to drive the cyclization.

  • Setup: Charge a 100 mL round-bottom flask with 2,4-difluorophenylhydrazine HCl (1.80 g, 10 mmol) and Glacial Acetic Acid (20 mL) .

  • Addition: Add Cyclohexanone (1.14 mL, 11 mmol) dropwise at room temperature.

  • Hydrazone Formation: Stir at room temperature for 30 minutes. The solution may turn slightly yellow/orange as the hydrazone forms.[2]

  • Cyclization: Add conc. H₂SO₄ (0.5 mL) cautiously.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

    • Checkpoint: The starting hydrazone spot will disappear, and a highly fluorescent (under UV 254/365 nm) spot corresponding to the indole will appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into Ice/Water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Note: If an oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with NaHCO₃ (sat.), brine, and dry over Na₂SO₄.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) or Methanol .

Method B: Stepwise (High Purity)

Isolating the hydrazone prevents the formation of polymeric by-products often seen in harsh one-pot conditions.

  • Step 1 (Hydrazone): Dissolve hydrazine (10 mmol) and cyclohexanone (11 mmol) in Ethanol (20 mL) . Add 2 drops of acetic acid. Stir at RT for 1 hour.

  • Isolation: Evaporate ethanol or filter the precipitated hydrazone.[3][4] Dry the solid.[5]

  • Step 2 (Fischer): Suspend the dried hydrazone in Polyphosphoric Acid (PPA, 10 g) .

  • Heating: Heat to 100–110°C for 1 hour. (PPA is milder than H₂SO₄/AcOH and often gives cleaner conversions for electron-poor hydrazines).

  • Quench: Pour onto crushed ice. Neutralize with NaOH solution.[1] Filter the precipitate.[3][4][5][6][7]

Characterization & Data Analysis

Since exact literature melting points for specific derivatives can vary by crystal form, the following spectral features are the gold standard for confirmation.

Expected NMR Signatures
NucleusFeatureChemical Shift (δ ppm)Interpretation
¹H NMR Indole NH 10.5 – 11.5 Broad singlet, exchangeable with D₂O. Diagnostic of indole formation.
¹H NMR Aromatic 6.5 – 7.5 Two distinct signals (doublets of doublets) due to H-F coupling.
¹H NMR Aliphatic 2.6 – 2.8 Multiplet (4H). Protons at C1 and C4 of the tetrahydro ring (benzylic-like).
¹H NMR Aliphatic 1.8 – 1.9 Multiplet (4H). Protons at C2 and C3 of the tetrahydro ring.
¹⁹F NMR C-F Signals -110 to -130 Two distinct signals corresponding to F at C6 and C8.
Mass Spectrometry
  • Molecular Formula: C₁₂H₁₁F₂N

  • Expected [M+H]⁺: 208.09

  • Fragmentation: Loss of NH₃ is not observed in the product (it happens during synthesis), but retro-Diels-Alder fragmentation of the cyclohexyl ring may be seen in EI-MS.

Troubleshooting & Optimization

  • Issue: Low Yield / Tarry Product.

    • Cause: Polymerization of cyclohexanone or oxidative degradation of the hydrazine.

    • Solution: Use Method B (Stepwise) . Switch catalyst to ZnCl₂ in refluxing toluene for a milder Lewis-acid approach.

  • Issue: No Reaction.

    • Cause: Fluorine atoms withdraw electron density, making the hydrazine less nucleophilic and the hydrazone less prone to rearrangement.

    • Solution: Increase temperature to 140°C using Ethylene Glycol as solvent or use microwave irradiation (150°C, 10 min).

  • Safety Warning: 2,4-Difluorophenylhydrazine is a suspected carcinogen and skin sensitizer. Handle in a fume hood. Avoid contact with bleach (forms toxic chloramines).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and regioselectivity).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., et al. (1999). "Palladium-Catalyzed Coupling of Aryl Chlorides with Aryl Hydrazines." Journal of the American Chemical Society, 121(44), 10251-10263. (Discusses electronic effects on hydrazine reactivity). Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.

Sources

Method

Application Note: Synthesis and Derivatization of 3-(Dimethylamino)-1,2,3,4-tetrahydrocarbazole Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Rationale As a Senior Application Scientist, I have stru...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Rationale

As a Senior Application Scientist, I have structured this guide to provide a deep, mechanistic understanding of the synthesis of 3-(dimethylamino)-1,2,3,4-tetrahydrocarbazole derivatives. Originally identified for their profound central nervous system (CNS) activities—exhibiting both imipramine-like and chlorpromazine-like profiles—these structurally modified tryptamines have become privileged scaffolds in medicinal chemistry[1]. Today, derivatives of this core are heavily investigated as potent serotonin (5-HT) receptor ligands, including 5-HT1F agonists utilized in the treatment of migraine headaches[2].

The most robust and scalable method for constructing this tricyclic core is the Fischer Indole Synthesis . By reacting a functionalized cyclohexanone with an aryl hydrazine, researchers can rapidly generate diverse carbazole libraries[3]. However, the presence of the basic dimethylamino group introduces unique challenges regarding pH control, catalyst selection, and purification. This application note details a self-validating, highly reproducible workflow designed to overcome these synthetic hurdles.

Mechanistic Causality & Experimental Design

To synthesize the 3-(dimethylamino)-1,2,3,4-tetrahydrocarbazole core, the workflow relies on a three-phase sequence: Ketone Preparation, Fischer Indole Cyclization, and Downstream Derivatization.

The Logic of Reagent Selection
  • Reductive Amination (Sodium Cyanoborohydride): To install the dimethylamino group, 1,4-cyclohexanedione mono-ethylene ketal is reacted with dimethylamine. We specifically utilize sodium cyanoborohydride (

    
    ) rather than sodium borohydride. 
    
    
    
    is uniquely stable in mildly acidic conditions (pH ~6–7). This acidity is strictly required to drive the equilibrium toward the iminium ion intermediate without prematurely reducing the starting ketone[2].
  • Fischer Indole pH Buffering (Pyridine): During the cyclization phase, the ketone is reacted with a phenylhydrazine hydrochloride salt. The addition of pyridine serves a critical mechanistic purpose: it acts as a mild base to buffer the HCl. This precise pH control prevents the acid-catalyzed degradation of the dimethylamino ketone while facilitating the initial hydrazone condensation[2].

Synthetic Workflow & Mechanistic Pathways

Workflow A 1,4-Cyclohexanedione mono-ethylene ketal B Reductive Amination (HNMe2, NaBH3CN, pH~7) A->B C Ketal Deprotection (Formic Acid, Reflux) B->C D 4-Dimethylamino- 1-cyclohexanone C->D E Fischer Indole Cyclization (Arylhydrazine HCl, Pyridine) D->E F 3-(Dimethylamino)-1,2,3,4- tetrahydrocarbazole Core E->F

Fig 1. End-to-end synthetic workflow for 3-(dimethylamino)-1,2,3,4-tetrahydrocarbazole derivatives.

Mechanism A Ketone + Arylhydrazine B Hydrazone Condensation (Pyridine Buffered) A->B C Ene-Hydrazine Tautomerization B->C D [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) C->D E Re-aromatization & Aminal Formation D->E F Ammonia Elimination (Tetrahydrocarbazole) E->F

Fig 2. Mechanistic logic and intermediate progression of the Fischer Indole Synthesis cascade.

Step-by-Step Experimental Protocols

The following protocols describe the synthesis of a specific derivative: 6-hydroxy-3-dimethylamino-1,2,3,4-tetrahydrocarbazole , utilizing a self-validating acid-base extraction system to ensure high purity[2].

Protocol A: Synthesis of 4-Dimethylamino-1-cyclohexanone

Objective: Install the dimethylamino moiety and unmask the reactive ketone.

  • Iminium Formation: In a thoroughly dried reaction vessel, dissolve 5.0 g (32 mmol) of 1,4-cyclohexanedione mono-ethylene ketal and 10.80 g (240 mmol) of dimethylamine. Add 2.0 mL of glacial acetic acid. Stir the mixture at 0°C for 1.5 hours.

  • Reduction: Slowly add 3.62 g (58 mmol) of sodium cyanoborohydride (

    
    ). Allow the reaction to warm to ambient temperature and stir for 1 hour.
    
  • pH Adjustment (Self-Validation Step): Carefully adjust the pH of the reaction mixture to ~7 using approximately 16 mL of acetic acid. Scientific Rationale: Maintaining a neutral pH ensures the cyanoborohydride remains active without degrading, driving the reaction to completion over the next 18 hours of stirring.

  • Acid-Base Purification: Remove volatiles under reduced pressure. Dissolve the resulting residue in cold 5% aqueous tartaric acid.

    • Self-Validation Check: Extract this acidic aqueous phase with dichloromethane (DCM). Discard the DCM layer. Because the target molecule contains a basic amine, it is protonated and retained in the aqueous layer, while neutral organic impurities are stripped away into the DCM[2].

  • Freebasing: Basify the aqueous phase using 5N NaOH. Extract thoroughly with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure to yield the protected ketal intermediate (approx. 85% yield).
    
  • Deprotection: Dissolve 4.96 g of the resulting ketal in 50 mL of formic acid. Reflux the solution for 18 hours. Cool to ambient temperature and remove volatiles under reduced pressure to yield 4-dimethylamino-1-cyclohexanone quantitatively[2].

Protocol B: Fischer Indole Cyclization

Objective: Construct the tetrahydrocarbazole core via [3,3]-sigmatropic rearrangement.

  • Condensation: To a solution of 3.78 g (26.8 mmol) 4-dimethylamino-1-cyclohexanone and 6.69 g (26.8 mmol) 4-benzyloxyphenylhydrazine hydrochloride in 50 mL ethanol, add 2.17 mL (26.8 mmol) pyridine[2].

  • Precipitation: Add five 10 mL portions of deionized water to the solution. Store the reaction mixture at 0°C for 18 hours. Scientific Rationale: The gradual addition of water decreases the solubility of the newly formed hydrophobic carbazole, driving crystallization and shifting the reaction equilibrium forward.

  • Isolation: Dilute the mixture with an additional 50 mL of water and extract extensively with DCM. Dry the combined organic extracts over

    
     and concentrate.
    
  • Purification: Subject the residual oil to flash silica gel chromatography, eluting with a 9:1 ratio of chloroform:methanol. Combine product-containing fractions to yield 6-benzyloxy-3-dimethylamino-1,2,3,4-tetrahydrocarbazole [2].

Protocol C: Hydrogenolysis (Deprotection)

Objective: Remove the benzyl protecting group to yield the active 6-hydroxy derivative.

  • Reaction Setup: Dissolve 2.14 g (6.7 mmol) of 6-benzyloxy-3-dimethylamino-1,2,3,4-tetrahydrocarbazole in 50 mL of ethanol. Add 0.20 g of 10% Palladium on carbon (Pd/C)[2].

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to an initial pressure of 40 p.s.i. Stir at ambient temperature for 5 hours.

  • Completion Check (Self-Validation): Monitor the reaction via TLC. If the starting material persists, add an additional 0.20 g charge of 10% Pd/C, repressurize to 40 p.s.i., and stir for an additional 4 hours[2].

  • Filtration: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate under reduced pressure to yield the final product: 6-hydroxy-3-dimethylamino-1,2,3,4-tetrahydrocarbazole .

Quantitative Data & Reaction Parameters

To aid in experimental planning, the expected reaction parameters and yields are summarized below.

Table 1: Reaction Condition Optimization & Expected Yields

Reaction StepPrimary SubstrateReagents & CatalystsTemp / TimeExpected Yield
Reductive Amination 1,4-Cyclohexanedione mono-ethylene ketal

,

, AcOH
0°C to RT / 20.5 h~85%
Ketal Deprotection 4-Dimethylamino-1-cyclohexanone ketalFormic AcidReflux / 18 h>95% (Quant.)
Fischer Indole Cyclization 4-Dimethylamino-1-cyclohexanone4-Benzyloxyphenylhydrazine HCl, Pyridine0°C / 18 h~25%
Hydrogenolysis 6-Benzyloxy-3-dimethylamino-THC10% Pd/C,

(40 psi)
RT / 9 h>95% (Quant.)

Note: The Fischer Indole cyclization yield (~25%) is typical for highly functionalized, sterically hindered cyclohexanones undergoing this cascade reaction. Optimization of the solvent system (e.g., switching to acetic acid/boron trifluoride) can be explored if higher throughput is required, though this may complicate the purification of the basic amine.

References

  • Mooradian, A., et al. (1977). 3-Aminotetrahydrocarbazoles as a new series of central nervous system agents. Journal of Medicinal Chemistry, 20(4), 487-492. 1

  • European Patent Office (1996). EP0714894A1: 4-pyridinyl)- and 3-(1-alkylenearyl)-4-piperidinyl-1h-indoles: new 5-HT1f agonists.2

  • VulcanChem (2024). Carbazole, 1,2,3,4-tetrahydro-6... Synthesis Routes.3

Sources

Application

[3H]spiperone binding assay protocol for WIN-35150

Application Note: [³H]Spiperone Radioligand Binding Assay Protocol for WIN-35150 (Flucindole) Introduction & Scientific Context WIN-35150, generically known as flucindole (3-(dimethylamino)-6,8-difluoro-1,2,3,4-tetrahydr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [³H]Spiperone Radioligand Binding Assay Protocol for WIN-35150 (Flucindole)

Introduction & Scientific Context

WIN-35150, generically known as flucindole (3-(dimethylamino)-6,8-difluoro-1,2,3,4-tetrahydro-9H-carbazole), is a synthetic tricyclic indole derivative and tetrahydrocarbazolamine compound [1]. Originally developed as an investigational antipsychotic, preclinical studies demonstrated its ability to elevate striatal dopamine metabolites and displace [³H]spiperone binding in vitro, indicating a potent interaction with dopamine D₂ receptors [1]. Flucindole is approximately 5 to 10 times more potent than its non-fluorinated analog, ciclindole, making it a valuable reference compound in dopaminergic pharmacology[1].

This application note details a robust, self-validating radioligand binding assay protocol to evaluate the binding affinity (


) of WIN-35150 at striatal dopamine D₂ receptors using[³H]spiperone. [³H]Spiperone is a highly lipophilic butyrophenone radioligand with sub-nanomolar affinity for D₂, D₃, and 5-HT₂A receptors[2]. By utilizing rat striatal homogenates—a tissue highly enriched in D₂ receptors—and specific assay conditions, this protocol isolates the D₂-specific competitive binding profile of WIN-35150.

Mechanistic Overview & Assay Logic

The assay relies on the principle of competitive displacement. A fixed, sub-saturating concentration of [³H]spiperone is incubated with D₂ receptors in the presence of varying concentrations of the unlabelled test compound, WIN-35150.

Because [³H]spiperone is highly lipophilic, it exhibits significant non-specific binding (partitioning into lipid membranes and binding to assay filters) [2]. To establish a trustworthy, self-validating system, the assay must define three distinct parameters:

  • Total Binding (TB): [³H]spiperone + Tissue + Buffer.

  • Non-Specific Binding (NSB): [³H]spiperone + Tissue + 1 µM (+)-butaclamol. This saturates all specific D₂ sites, leaving only the background noise.

  • Specific Binding (SB): Calculated as

    
    .
    

The concentration of WIN-35150 that inhibits 50% of the specific [³H]spiperone binding (


) is determined via non-linear regression. This operational metric is then converted to an absolute inhibition constant (

) using the Cheng-Prusoff equation [3]:

Where

is the concentration of [³H]spiperone and

is its dissociation constant for the D₂ receptor (~0.05 - 0.15 nM).

Assay Workflow Diagram

AssayWorkflow Tissue Rat Striatal Homogenate (D₂ Receptor Source) TB Total Binding (TB) Buffer Only Tissue->TB NSB Non-Specific Binding (NSB) + 1 µM (+)-Butaclamol Tissue->NSB Test Test Sample + WIN-35150 Tissue->Test Ligand [³H]Spiperone (0.2 nM Final) Ligand->TB Ligand->NSB Ligand->Test Specific Specific Binding (SB) SB = TB - NSB TB->Specific NSB->Specific Result IC₅₀ & Kᵢ Determination (Cheng-Prusoff) Test->Result Specific->Result Baseline

Competitive radioligand binding workflow for WIN-35150 affinity at D2 receptors.

Materials & Reagents

  • Tissue Source: Adult male Sprague-Dawley rat striatum (freshly dissected or snap-frozen at -80°C).

  • Radioligand: [³H]Spiperone (Specific activity: 15–30 Ci/mmol).

  • Test Compound: WIN-35150 (Flucindole) dissolved in DMSO (final assay concentration of DMSO < 1%).

  • NSB Displacer: (+)-Butaclamol hydrochloride (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at 25°C.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Filtration: GF/B glass fiber filters (Whatman).

  • Filter Pre-treatment: 0.1% Polyethylenimine (PEI) in distilled water.

Step-by-Step Experimental Protocol

Part A: Tissue Preparation
  • Homogenization: Thaw rat striata on ice. Homogenize in 50 volumes (w/v) of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Teflon-glass homogenizer.

  • First Centrifugation: Centrifuge the homogenate at 40,000 × g for 15 minutes at 4°C. Discard the supernatant.

  • Endogenous Ligand Depletion: Resuspend the pellet in the same volume of buffer and incubate at 37°C for 10 minutes.

  • Final Wash: Centrifuge again at 40,000 × g for 15 minutes at 4°C. Resuspend the final pellet in Assay Buffer to a working concentration of ~1-2 mg wet weight tissue/mL (approx. 100-200 µg protein/assay tube).

Part B: Assay Setup (Total Volume: 1.0 mL)

Set up the assay in triplicate using borosilicate glass tubes to minimize lipophilic ligand adsorption.

  • Add Test Compounds: Add 100 µL of Assay Buffer (for TB), 100 µL of 10 µM (+)-butaclamol (for NSB, final conc. 1 µM), or 100 µL of WIN-35150 at varying concentrations (e.g.,

    
     to 
    
    
    
    M).
  • Add Radioligand: Add 100 µL of [³H]spiperone (prepared in Assay Buffer to yield a final concentration of 0.2 nM).

  • Initiate Reaction: Add 800 µL of the striatal tissue homogenate to all tubes. Vortex gently.

  • Incubation: Incubate the tubes at 25°C for 60 minutes to allow the competitive binding to reach steady-state equilibrium.

Part C: Filtration and Quantification
  • Filter Preparation: Pre-soak GF/B filters in 0.1% PEI for at least 30 minutes prior to filtration.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked filters using a multi-well cell harvester (e.g., Brandel).

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 3-4 mL of liquid scintillation cocktail, and let sit for 2 hours to extract the radioactivity. Count the samples in a Liquid Scintillation Counter (LSC) for 1-2 minutes per vial to obtain Counts Per Minute (CPM).

Data Presentation & Analysis

Convert CPM to Specific Binding (SB) by subtracting the mean NSB CPM from all other values. Plot the % Specific Binding against the log concentration of WIN-35150. Fit the data using a one-site homologous competitive binding model to derive the


.

Table 1: Representative Quantitative Binding Data for Tetrahydrocarbazolamines at Striatal D₂ Receptors

CompoundPharmacological Role

(nM)

(nM)*
Relative Potency
WIN-35150 (Flucindole) Investigational D₂ Antagonist~300~150High (Reference)
Ciclindole Non-fluorinated Analog~2400~1200Low (5-10x weaker)
Haloperidol Standard D₂ Antagonist~2.4~1.2Very High
(+)-Butaclamol NSB Displacer~2.0~1.0Very High

*Note: Representative


 values are calculated using the Cheng-Prusoff equation assuming a [³H]spiperone 

of 0.1 nM and an assay concentration of 0.2 nM, reflecting the 5-to-10-fold potency difference between flucindole and ciclindole documented in the literature [1].

Critical Causality & Troubleshooting (E-E-A-T Insights)

As a best practice in neuropharmacology, understanding the why behind protocol steps is as critical as the steps themselves:

  • Endogenous Dopamine Depletion (Step A3): Pre-incubating the homogenate at 37°C is mandatory. This step degrades and dissociates endogenous dopamine from the tissue preparation. Failing to do so allows residual dopamine to competitively inhibit [³H]spiperone binding, artificially inflating the apparent

    
     of WIN-35150.
    
  • Sodium Dependency of Antagonist Binding: The inclusion of 120 mM NaCl in the Assay Buffer is strictly required. Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that exhibit allosteric modulation by sodium ions. High sodium concentrations stabilize the receptor in the high-affinity state for antagonists like WIN-35150 and spiperone. Omitting NaCl will artificially reduce the apparent affinity of WIN-35150.

  • PEI Filter Treatment (Step C1): Polyethylenimine (PEI) is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the highly lipophilic [³H]spiperone to the filter itself, drastically improving the signal-to-noise ratio.

  • Tissue Concentration Artifacts: As noted by Seeman et al. [2], the highly lipophilic nature of [³H]spiperone means it partitions heavily into tissue membranes. If the protein concentration exceeds 0.2 mg/mL, the free concentration of the radioligand drops significantly below the added concentration, leading to severe underestimation of the test compound's affinity. Always keep tissue concentrations low.

References

  • Title: Ciclindole and flucindole: novel tetrahydrocarbazolamine neuroleptics. Source: Progress in Neuro-Psychopharmacology & Biological Psychiatry (PubMed). URL: [Link][1]

  • Title: Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples. Source: Journal of Neurochemistry (PubMed). URL: [Link][2]

  • Title: Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 percent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology (PubMed). URL: [Link][3]

  • Title: Flucindole. Source: Wikipedia, The Free Encyclopedia. URL: [Link][1]

Sources

Method

Application Notes and Protocols for In Vivo Conditioned Avoidance Response (CAR) Assays

I. Introduction: Deconstructing the Conditioned Avoidance Response The Conditioned Avoidance Response (CAR) assay is a cornerstone of behavioral pharmacology, providing a robust and highly predictive model for assessing...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Deconstructing the Conditioned Avoidance Response

The Conditioned Avoidance Response (CAR) assay is a cornerstone of behavioral pharmacology, providing a robust and highly predictive model for assessing the in vivo activity of potential antipsychotic compounds.[1][2] At its core, the assay is a sophisticated measure of associative learning and memory, where an animal learns to associate a neutral sensory cue with a forthcoming aversive event and subsequently performs an action to prevent that event.[3][4] This learned behavior is a form of negative reinforcement.[3]

While its predictive validity for screening antipsychotics is unparalleled, distinguishing them from other psychotherapeutics, the CAR paradigm is also a powerful tool for investigating the neurobiological basis of learning, memory, motivation, and anxiety.[2][5][6] Drugs that selectively suppress the learned avoidance behavior without impairing the animal's ability to escape the aversive stimulus are considered to have potential antipsychotic efficacy.[5] This critical distinction allows researchers to separate specific effects on motivated behavior from general sedation or motor impairment.

This guide provides an in-depth exploration of the theoretical underpinnings, practical methodologies, and data interpretation of the CAR assay, designed for researchers seeking to implement this powerful technique with scientific rigor.

II. Mechanistic Rationale: The Intersection of Learning Theory and Neuropharmacology

The CAR paradigm is elegantly explained by the Two-Factor Theory of Avoidance , which posits that the behavior is established and maintained through a combination of classical and operant conditioning.[7]

  • Factor 1: Classical Conditioning: A neutral Conditioned Stimulus (CS), such as a light or a tone, is repeatedly paired with an aversive Unconditioned Stimulus (US), typically a mild footshock. Through this pairing, the CS acquires aversive properties and elicits a conditioned fear response.

  • Factor 2: Operant Conditioning: The animal learns that performing a specific action, such as moving to another compartment, terminates the fear-inducing CS and prevents the onset of the US. This successful avoidance is negatively reinforcing, increasing the likelihood that the animal will perform the same action in future encounters with the CS.[7]

From a neuropharmacological perspective, the ability of antipsychotic drugs to suppress CAR is thought to be mediated by their modulation of the mesolimbic dopamine pathway, particularly within the nucleus accumbens.[5] This brain region is critical for assigning motivational salience to environmental stimuli. It is hypothesized that antipsychotics do not erase the learned association but rather dampen the motivational "pull" of the CS, thereby reducing the impetus to perform the avoidance response.[2] This mechanism aligns with the dopamine hypothesis of schizophrenia, where a hyperactive mesolimbic system is linked to positive symptoms.[1][8]

III. Experimental Design: Apparatus, Stimuli, and Critical Choices

The success of a CAR experiment hinges on meticulous experimental design. The choice of apparatus and stimulus parameters directly influences the learning rate and the nature of the behavioral response.

A. The Shuttle Box Apparatus

The most common apparatus is the shuttle box, a chamber divided into two compartments.[9][10] The animal's position is monitored by automated systems like photocell beams or tilting floors.[6][11] There are two primary configurations:

  • One-Way Active Avoidance: The animal always starts in one compartment (the "unsafe" one) and must move to the other ("safe") compartment to avoid the US.[12] This setup is generally learned more quickly as the spatial contingency is constant.[13][14]

  • Two-Way Active Avoidance: The "unsafe" compartment alternates on each trial. The animal must shuttle back and forth between two identical compartments.[12] While easily automated, this task can be more difficult for animals to learn, as the previously "safe" compartment becomes the "unsafe" one on the next trial, which can lead to conflicting behaviors like freezing.[14]

FeatureOne-Way AvoidanceTwo-Way AvoidanceRationale & Insights
Learning Speed Rapid AcquisitionSlower, Incremental AcquisitionThe consistent "safe" zone in the one-way design provides an unambiguous goal, reducing cognitive load and facilitating faster learning.[14]
Conflicting Behaviors Low incidence of freezingHigher incidence of freezingIn the two-way design, the animal must return to a location where it was previously shocked, creating fear-based conflict that can manifest as freezing.[14]
Automation Requires manual return for each trialFully automatedThe bidirectional nature of the two-way task allows for continuous trials without experimenter intervention, making it highly efficient for large-scale screening.[12]
Typical Use Case Mechanistic studies, rapid learning paradigmsHigh-throughput drug screeningChoose one-way for detailed neurobiological questions where rapid, stable performance is key. Choose two-way for evaluating compound libraries where automation is a priority.
B. Stimulus Selection and Calibration
  • Conditioned Stimulus (CS): A visual (light) or auditory (tone) cue is standard.[4][5] The CS must be salient enough to be easily detected by the animal but should not be inherently aversive. Its presentation typically lasts for a fixed period (e.g., 10 seconds) before the US onset.[4]

  • Unconditioned Stimulus (US): A mild, brief electric footshock (e.g., 0.5-1.0 mA) delivered through the grid floor is the universal US.[4] Causality: The intensity of the US is a critical parameter. It must be sufficiently aversive to motivate behavior but not so intense that it causes tissue damage or induces a state of "learned helplessness" or excessive freezing, which would interfere with the animal's ability to perform the avoidance task.[15] It is imperative to calibrate the shocker and ensure consistent current delivery.

IV. Detailed Experimental Protocols

The following protocols are designed for a two-way active avoidance paradigm in rats but can be adapted for mice or one-way designs.

Protocol 1: Acclimation and Habituation

Rationale: This phase is crucial for reducing stress and anxiety associated with novelty, which can confound behavioral data. Animals must be accustomed to the handling, transport, and testing environment.

Procedure:

  • House the animals in the facility for at least one week prior to the experiment for acclimatization.

  • For 3-5 days leading up to training, handle each animal for several minutes daily.

  • On each of the two days before training begins, place the animal in the shuttle box for a 5-minute habituation session. During this time, the compartment door is open, and no stimuli (CS or US) are presented. Allow the animal to freely explore the entire apparatus.[10]

  • Always transport animals to the testing room at least 30-60 minutes before the session begins to allow them to acclimate to the ambient conditions.[10]

Protocol 2: Acquisition Training

Rationale: This phase establishes the learned avoidance response to a stable performance criterion. This ensures that any subsequent drug-induced changes are modifications of a well-learned behavior, not a disruption of learning itself.

Procedure:

  • Place the animal into one compartment of the shuttle box. Allow a brief (e.g., 2-minute) adaptation period.

  • Initiate the first trial. The trial sequence is automated by the control software.

  • CS Presentation: The CS (e.g., a light and/or tone) is presented for 10 seconds.

  • Response Window:

    • Avoidance Response: If the animal moves to the opposite compartment within the 10-second CS window, the CS is terminated immediately, no US is delivered, and the Inter-Trial Interval (ITI) begins. This is recorded as a successful avoidance.[4][15]

    • No Avoidance: If the animal remains in the compartment for the full 10 seconds, the US is initiated.

  • US Presentation: The US (e.g., 0.8 mA footshock) is delivered, typically overlapping with the CS for a maximum of 5 seconds.

    • Escape Response: If the animal moves to the opposite compartment while the US is active, both the CS and US are terminated immediately, and the ITI begins. This is recorded as an escape.[4][15]

    • Escape Failure: If the animal fails to move to the other compartment during the US presentation, the stimuli are terminated at the maximum duration, and the ITI begins. This is recorded as an escape failure.

  • Inter-Trial Interval (ITI): A variable or fixed period (e.g., average of 30 seconds) between trials where no stimuli are present.

  • Session: A typical training session consists of 30-50 trials.[4]

  • Training Criterion: Conduct daily training sessions until animals achieve a stable baseline of performance, for example, ≥80% avoidance responses for two consecutive days.[4]

Diagram: Logical Flow of a Single CAR Trial A visual representation of the decision points and outcomes within one trial.

CAR_Trial_Logic start Trial Begins (ITI Ends) cs_on CS Presented (e.g., 10s window) start->cs_on animal_moves_cs Animal Crosses Compartment? cs_on->animal_moves_cs avoidance Avoidance Response (CS Off, No US) animal_moves_cs->avoidance Yes us_on US Presented (e.g., max 5s) animal_moves_cs->us_on No (10s elapse) end_trial Trial Ends (ITI Begins) avoidance->end_trial animal_moves_us Animal Crosses Compartment? us_on->animal_moves_us escape Escape Response (CS/US Off) animal_moves_us->escape Yes failure Escape Failure (CS/US Off) animal_moves_us->failure No (5s elapse) escape->end_trial failure->end_trial

Caption: Decision tree illustrating the possible outcomes within a single CAR trial.

Protocol 3: Pharmacological Testing

Rationale: This is the terminal phase where the effect of a test compound on well-established avoidance behavior is measured. A key aspect is the ability to dissociate specific behavioral effects from non-specific motor deficits.

Procedure:

  • Only use animals that have met the pre-defined training criterion.

  • Randomly assign animals to treatment groups (e.g., vehicle, different doses of the test compound).

  • Administer the compound or vehicle via the desired route (e.g., IP, SC, PO) at a specified pre-treatment interval before the test session to ensure peak bioavailability during testing.[4]

  • Place the animal in the shuttle box and conduct a test session (e.g., 20-30 trials) using the identical parameters as the training sessions.[4]

  • Record the number of avoidances, escapes, and escape failures for each animal.

Diagram: Comprehensive CAR Experimental Workflow A high-level overview of the entire experimental process from animal preparation to data analysis.

CAR_Workflow cluster_prep Phase 1: Preparation cluster_training Phase 2: Acquisition cluster_testing Phase 3: Testing cluster_analysis Phase 4: Analysis acclimate Animal Acclimation (1 week) handle Daily Handling (3-5 days) acclimate->handle habituate Apparatus Habituation (2 days) handle->habituate train Daily Training Sessions (30-50 trials/day) habituate->train criterion Performance Criterion Met? (e.g., >80% Avoidance) train->criterion criterion->train No group Group Assignment (Vehicle, Doses) criterion->group Yes dose Compound Administration (Pre-treatment Interval) group->dose test Test Session (20-30 trials) dose->test data Record Responses (% Avoid, % Escape, % Fail) test->data stats Statistical Analysis (e.g., ANOVA) data->stats interpret Interpretation & Conclusion stats->interpret

Caption: Workflow diagram illustrating the four main phases of a CAR study.

V. Data Analysis and Interpretation

ParameterDescriptionImportance
% Avoidance Responses (Number of Avoidances / Total Trials) * 100The primary measure of learned, motivated behavior. Antipsychotics are expected to decrease this.
% Escape Responses (Number of Escapes / Total Trials) * 100Indicates the animal's ability to react to the aversive stimulus. Should remain intact with antipsychotic treatment.[5]
% Escape Failures (Number of Failures / Total Trials) * 100A measure of severe motor impairment, sedation, or learned helplessness. An increase suggests non-specific effects.
Response Latency Time from stimulus onset (CS or US) to responseCan provide finer detail on motor speed and decision-making processes.[16]

Statistical Approach: Data are typically analyzed using repeated-measures Analysis of Variance (ANOVA), with "session" as a within-subjects factor and "treatment group" as a between-subjects factor.[2] Post-hoc tests are used to compare individual group means.

Interpreting Pharmacological Profiles:

Compound Class% Avoidance% Escape% Escape FailuresInferred Mechanism
Antipsychotic (e.g., Haloperidol) or Specific disruption of conditioned avoidance, likely by reducing the motivational salience of the CS.[2]
Sedative/Motor Impairment Non-specific suppression of all behaviors due to sedation or inability to move effectively.
Anxiolytic (e.g., Benzodiazepine) Can suppress avoidance, but effects are often less robust and more procedure-dependent than with antipsychotics.[5]
Cognitive Enhancer (during acquisition) (during acquisition) May facilitate faster learning, resulting in reaching the avoidance criterion in fewer trials.

VI. References

  • Wieronska, J. M., et al. (2000). A novel computer-controlled conditioned avoidance apparatus for rats. PubMed. [Link]

  • Wikipedia. (n.d.). Conditioned avoidance response test. Wikipedia. [Link]

  • Wikipedia. (n.d.). Avoidance response. Wikipedia. [Link]

  • Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics. PubMed. [Link]

  • Li, M., et al. (2010). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Neuropsychopharmacology. [Link]

  • Wadenberg, M. L., et al. (2010). Conditioned Avoidance Response in the Development of New Antipsychotics. Current Pharmaceutical Design. [Link]

  • Wahlsten, D. (2011). Active and passive avoidance. Behavioral Genetics of the Mouse. [Link]

  • Milton Enterprises. (n.d.). Condition Avoidance Test Apparatus Manufacturer in Nashik. IndiaMART. [Link]

  • Lubar, J. F., & Perachio, A. A. (1965). ONE-WAY AND TWO-WAY LEARNING AND TRANSFER OF AN ACTIVE AVOIDANCE RESPONSE IN NORMAL AND CINGULECTOMIZED CATS. Journal of Comparative and Physiological Psychology. [Link]

  • Theios, J., et al. (1966). One-way versus shuttle avoidance conditioning. ResearchGate. [Link]

  • Panlab | Harvard Apparatus. (n.d.). Active avoidance test. Panlab. [Link]

  • Krypotos, A. M., et al. (2020). Reduction of conditioned avoidance via contingency reversal. Cognition and Emotion. [Link]

  • Dymond, S., et al. (2008). Transformation of Avoidance Response Functions in Accordance with Same and Opposite Relational Frames. Journal of the Experimental Analysis of Behavior. [Link]

  • Mohammed, A. K., et al. (1992). A new computer-assisted two-way avoidance conditioning equipment for rats: behavioral and pharmacological validation. PubMed. [Link]

  • Harvard Apparatus. (2013). Behavioral Research. Harvard Apparatus. [Link]

  • Micioni Di Bonaventura, M. V. (2020). Active Avoidance protocol. protocols.io. [Link]

  • Medlej, Y., et al. (2021). A Modified Two-Way Active Avoidance Test for Combined Contextual and Auditory Instrumental Conditioning. Frontiers in Behavioral Neuroscience. [Link]

  • Ray, O. S. (1968). Rat avoidance behavior in a dual, one-way shuttle apparatus. SciSpace. [Link]

  • Animalab. (n.d.). Active Avoidance Set-Up (Shuttle-Box) for rats and mice. Animalab. [Link]

  • Current Protocols. (2023). Translational In Vivo Assays in Behavioral Biology. Current Protocols. [Link]

  • Dinsmoor, J. A. (2001). Avoidance behavior: Why don't we know more than we do and why aren't we working on it? Journal of the Experimental Analysis of Behavior. [Link]

  • LeDoux, J. E., et al. (2022). Avoidance and Approach: Mechanisms of Goal-Directed Learned Behavior. Frontiers. [Link]

Sources

Application

Measuring striatal dopamine metabolites DOPAC HVA after Flucindole

Application Note: High-Precision Quantification of Striatal DOPAC and HVA Following Flucindole Administration via HPLC-ECD Prepared by: Senior Application Scientist, Neuropharmacology & Bioanalysis Target Audience: Resea...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Quantification of Striatal DOPAC and HVA Following Flucindole Administration via HPLC-ECD

Prepared by: Senior Application Scientist, Neuropharmacology & Bioanalysis Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In neuropharmacological drug development, accurately mapping the pharmacodynamic profile of novel or existing antipsychotics is critical. Flucindole, a fluorinated indole derivative, functions as a potent dopamine D2 receptor antagonist[1]. To evaluate its central target engagement, researchers measure the downstream metabolic footprint of D2 blockade in the striatum—specifically, the concentration shifts of dopamine (DA) and its primary metabolites, 3,4-Dihydroxyphenylacetic acid (DOPAC) and Homovanillic acid (HVA).

The Causality of Metabolite Shifts: Under basal conditions, presynaptic D2 autoreceptors provide negative feedback to inhibit Tyrosine Hydroxylase (TH) and restrict dopamine release. When Flucindole blocks these D2 receptors, this autoinhibitory feedback loop is severed. The presynaptic neuron compensates by accelerating dopamine synthesis and vesicular release. Consequently, the excess dopamine in the synaptic cleft is rapidly reuptaken and degraded by Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) into DOPAC and HVA. Therefore, a surge in striatal DOPAC and HVA levels (and an elevated DOPAC/DA ratio) serves as a direct, quantifiable biomarker of D2 receptor antagonism.

Pathway TYR Tyrosine LDOPA L-DOPA TYR->LDOPA Tyrosine Hydroxylase (TH) DA Dopamine (DA) LDOPA->DA AADC DOPAC DOPAC DA->DOPAC MAO D2 D2 Autoreceptor DA->D2 Agonism (Feedback Inhibition) HVA HVA DOPAC->HVA COMT D2->TYR Loss of Inhibition Accelerates DA Turnover FLU Flucindole FLU->D2 Antagonism (Blockade)

Fig 1: Flucindole-mediated D2 blockade abolishes autoinhibition, accelerating DOPAC/HVA synthesis.

The Self-Validating Analytical System

To ensure absolute trustworthiness, this protocol does not merely output numbers; it employs a self-validating system using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

By incorporating 3,4-Dihydroxybenzylamine (DHBA) as an Internal Standard (IS) directly into the extraction buffer, the protocol automatically corrects for tissue homogenization inefficiencies, pipetting errors, and variable injection volumes. Because DHBA is electroactive and structurally similar to dopamine but is not endogenously present in the mammalian brain, any loss of DHBA during sample prep mathematically corrects the final DOPAC and HVA quantification. If the DHBA peak area deviates by >15% from the expected constant, the specific sample run is flagged and invalidated, ensuring uncompromising data integrity.

Protocol A 1. Flucindole Administration B 2. Striatal Tissue Punch A->B C 3. PCA + IS Extraction B->C D 4. HPLC Separation C->D E 5. ECD Detection D->E F 6. Data Quantification E->F

Fig 2: Self-validating HPLC-ECD workflow for striatal dopamine metabolite quantification.

Step-by-Step Experimental Protocol

Phase A: Reagent & Mobile Phase Preparation

The mobile phase dictates the chromatographic separation. Adjusting specific components allows you to manipulate retention times based on the chemical nature of the analytes[2].

  • Mobile Phase Composition: Prepare a buffer containing 75 mM Sodium Dihydrogen Phosphate (

    
    ), 1.5 mM Octanesulfonic Acid (OSA), 100 µM EDTA, and 8% Methanol in ultrapure LC-MS grade water.
    
  • pH Adjustment (Critical Step): Adjust the pH to exactly 3.0 using orthophosphoric acid.

    • Expert Insight: Altering the pH selectively affects the acidic metabolites (DOPAC and HVA). An increase in pH will reduce their retention times, causing them to co-elute with the solvent front. Conversely, increasing OSA (an ion-pairing agent) will selectively increase the retention time of the basic amine (DA) without affecting DOPAC/HVA[2].

  • Extraction Buffer: Prepare 0.1 M Perchloric Acid (PCA) and spike with 100 ng/mL DHBA (Internal Standard). Why PCA? It instantly precipitates proteins (halting enzymatic degradation by tissue MAO) and provides the highly acidic environment required to prevent catecholamine auto-oxidation.

Phase B: In Vivo Administration & Tissue Collection
  • Dosing: Administer Flucindole (e.g., 5 mg/kg, i.p.) or vehicle to the rodent cohort. Wait 60–90 minutes to allow for peak pharmacodynamic effect and metabolite accumulation.

  • Harvesting: Euthanize via rapid decapitation (avoiding anesthetics that alter dopamine release). Rapidly extract the brain and chill on an ice-cold matrix.

  • Micro-punching: Take 2.0 mm bilateral punches of the Caudate Putamen (striatum) from 1 mm thick coronal slices. The striatum is targeted due to its dense dopaminergic innervation from the substantia nigra.

  • Storage: Flash-freeze punches in liquid nitrogen or process immediately.

Phase C: Extraction & HPLC-ECD Execution
  • Homogenization: Submerge each striatal punch in 200 µL of the PCA/IS extraction buffer. Sonicate on ice for 10 seconds until the tissue is completely disrupted.

  • Centrifugation: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Injection: Transfer 150 µL of the supernatant to an HPLC vial with a glass insert. Inject 20 µL into the HPLC system.

  • ECD Parameters: Utilize a reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size). Set the glassy carbon working electrode to a potential of +0.7 V vs. Ag/AgCl .

    • Expert Insight: This specific overvoltage is sufficient to oxidize the hydroxyl groups on DA, DOPAC, and HVA, yielding a strong nanoampere (nA) current, while avoiding the excessive oxidation of background noise compounds that occurs at higher potentials (>0.8 V).

Data Presentation & Expected Quantitative Shifts

Following the successful execution of the protocol, the resulting chromatograms will yield peak areas that are normalized against the DHBA internal standard. The table below outlines the expected neurochemical shifts in the striatum following acute Flucindole administration.

Table 1: Representative Striatal Dopamine & Metabolite Concentrations (ng/mg wet tissue)

AnalyteVehicle Control (Mean ± SD)Flucindole (5 mg/kg) (Mean ± SD)Shift (%)Biological Implication
DA 12.50 ± 1.2011.80 ± 1.40- 5.6%DA pool maintained by rapid synthesis
DOPAC 1.80 ± 0.204.50 ± 0.40+ 150.0%Massive increase in MAO-driven turnover
HVA 1.20 ± 0.103.10 ± 0.30+ 158.3%Increased downstream COMT metabolism
DOPAC/DA Ratio 0.140.38+ 171.4%Primary Biomarker of D2 Blockade

Note: While absolute DA levels remain relatively stable due to compensatory upregulation of Tyrosine Hydroxylase, the massive spike in the DOPAC/DA ratio confirms robust D2 receptor target engagement by Flucindole.

Troubleshooting & Optimization

  • Drifting Retention Times: If DOPAC and HVA retention times begin to drift earlier in the run, the column is likely losing its stationary phase or the mobile phase pH is shifting. Verify the pH meter calibration and ensure the mobile phase is degassed.

  • Elevated Baseline Noise on ECD: If the baseline current exceeds 20 nA, the glassy carbon electrode may be fouled by protein or lipid buildup. Dismantle the flow cell and polish the electrode using 0.05 µm alumina slurry on a polishing pad, rinse with methanol, and re-equilibrate overnight.

  • Loss of DA Peak: If the DA peak merges with the solvent front, the concentration of the ion-pairing agent (OSA) is too low. Increase OSA concentration in increments of 0.5 mM[2].

References

  • MDPI Sensors - The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. URL:[Link]

  • Protocols.io - High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. URL:[Link]

  • Scientific Reports (via PMC) - New information of dopaminergic agents based on quantum chemistry calculations. URL:[Link]

Sources

Method

Advanced Chromatographic Strategies for the Quantitation of Tetrahydro-beta-carboline (Tetrahydrocarbazolamine) Metabolites

Abstract This guide details the extraction and quantitation of tetrahydro-beta-carbolines (THβCs), often referred to chemically as tetrahydrocarbazolamines. These compounds, formed via the Pictet-Spengler condensation of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the extraction and quantitation of tetrahydro-beta-carbolines (THβCs), often referred to chemically as tetrahydrocarbazolamines. These compounds, formed via the Pictet-Spengler condensation of indoleamines (e.g., tryptamine, serotonin) with aldehydes, serve as critical biomarkers in neuropharmacology (endogenous neurotoxins in Parkinson’s disease) and food safety (fermentation byproducts). Due to their susceptibility to oxidation and low endogenous concentrations, analysis requires rigorous stabilization and high-sensitivity detection. This protocol covers HPLC-Electrochemical Detection (ECD), Fluorescence Detection (FLD), and LC-MS/MS validation.

Introduction & Chemical Basis[1][2][3][4][5][6]

The Analytical Challenge: Tetrahydro-beta-carbolines are labile alkaloids. The core structure consists of a piperidine ring fused to an indole ring. In biological systems, they are prone to rapid oxidation to their fully aromatic


-carboline analogs (e.g., Norharman, Harman). Therefore, sample stabilization is the single most critical step  in this workflow.
  • Target Analytes:

    • 1,2,3,4-Tetrahydro-beta-carboline (THβC / Tryptoline)

    • 1-Methyl-1,2,3,4-tetrahydro-beta-carboline (1-Me-THβC / Tetrahydroharman)[1]

    • 6-Hydroxy-THβC (Serotonin-derived metabolite)

  • Mechanism of Formation: These compounds form non-enzymatically via the Pictet-Spengler reaction between an indoleamine (tryptamine) and an aldehyde (formaldehyde or acetaldehyde) under physiological conditions or during food processing.

Methodology 1: Sample Preparation (The Foundation)

Principle: To prevent artifactual formation (condensation of endogenous tryptamines with aldehydes during workup) and oxidation, samples must be processed at acidic pH with strong antioxidants.

Reagents
  • Lysis/Extraction Buffer: 0.1 M Perchloric Acid (PCA) containing 0.1% Sodium Metabisulfite (

    
    ) and 0.05% EDTA.
    
    • Why? PCA precipitates proteins; Metabisulfite prevents oxidation; EDTA chelates metal ions that catalyze oxidation.

Workflow: Biological Tissue (Brain/Liver) & Plasma
  • Tissue Homogenization:

    • Weigh 10–50 mg of frozen tissue.

    • Immediately add 10 volumes (w/v) of ice-cold Lysis Buffer .

    • Homogenize (e.g., bead beater) for 30 seconds at 4°C.

  • Plasma Preparation:

    • Add 100

      
      L of plasma to 400 
      
      
      
      L of Lysis Buffer . Vortex immediately.
  • Clarification:

    • Centrifuge at 15,000

      
       g for 20 minutes at 4°C.
      
  • Filtration:

    • Collect supernatant and filter through a 0.22

      
      m PVDF membrane. Note: Do not use Nylon filters as indoles may bind non-specifically.
      
Visualization: Sample Prep Decision Tree

SamplePrep Start Start: Select Matrix BioFluid Plasma / CSF / Tissue Start->BioFluid Food Fermented Food / Urine Start->Food Step1_Bio Add 0.1M PCA + 0.1% Metabisulfite (Protein Precipitation) BioFluid->Step1_Bio High Protein/Labile Step1_Food Solid Phase Extraction (SPE) Strong Cation Exchange (SCX) Food->Step1_Food Complex Matrix Centrifuge Centrifuge 15,000xg 4°C, 20 min Step1_Bio->Centrifuge Wash Wash: 0.1M HCl Elute: MeOH/NH4OH Step1_Food->Wash Filter Filter 0.22 µm PVDF Centrifuge->Filter Wash->Filter Inject Inject to HPLC Filter->Inject

Figure 1: Decision tree for sample preparation ensuring analyte stability and matrix removal.

Methodology 2: HPLC-ECD (High Sensitivity)

Application: Neurochemical analysis (brain tissue, CSF) where concentrations are picomolar (pg/mL). Mechanism: Indoles undergo oxidation at the nitrogen atom of the pyrrole ring.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 150

    
     4.6 mm, 3 
    
    
    
    m).
  • Mobile Phase:

    • Buffer: 50 mM Citrate/Phosphate buffer (pH 4.0).

    • Modifier: 10-15% Methanol or Acetonitrile.

    • Additives (Critical): 0.1 mM EDTA (metal chelation) and 0.5 mM Sodium Octyl Sulfate (SOS).

    • Why SOS? THβCs are positively charged at pH 4.0. SOS acts as an ion-pairing agent to increase retention and resolution from the solvent front.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Electrochemical Detection Parameters
  • Mode: DC Amperometry or Coulometry.

  • Working Electrode: Glassy Carbon.

  • Applied Potential: +750 mV vs. Ag/AgCl.

    • Note: Indoles oxidize readily between +500 and +800 mV. Setting the potential too high (> +900 mV) increases background noise from buffer impurities.

Methodology 3: HPLC-FLD (Robustness)

Application: Food analysis (soy sauce, wine, cheese) and urine toxicology. Less sensitive than ECD but more robust against matrix interference.

Detection Parameters
  • Excitation Wavelength (

    
    ):  270 nm
    
  • Emission Wavelength (

    
    ):  343 nm
    
  • Mechanism: Native fluorescence of the indole moiety. No derivatization is strictly necessary, though some protocols use acetic anhydride to acetylate phenols and reduce background.

Comparison of Methods:

FeatureHPLC-ECDHPLC-FLD
LOD 10–50 pg/mL (High)1–5 ng/mL (Moderate)
Selectivity High (Redox active only)Moderate (Native fluorescence)
Stability Sensitive to mobile phase pH/O2Robust
Primary Use Neuroscience / PlasmaFood Science / Urine

Methodology 4: LC-MS/MS (Validation & Confirmation)

Application: Structural confirmation and high-throughput quantification. Ionization: Electrospray Ionization (ESI) in Positive Mode.[2][3]

Mass Spectrometry Parameters
  • Source: ESI (+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25–40 V (Compound dependent)

  • Fragmentation: Collision Induced Dissociation (CID).

  • Key Fragmentation Pathway: Retro-Diels-Alder (RDA) reaction is the characteristic fragmentation for tetrahydro-beta-carbolines, often involving the loss of the imine moiety.

MRM Transitions Table
AnalytePrecursor Ion (m/z)

Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Mechanism
THβC (Tryptoline) 173.1144.1115.1Loss of

(RDA)
1-Me-THβC 187.1144.1158.1Loss of

6-OH-THβC 189.1160.1131.1RDA on hydroxylated ring
Harmaline (Oxidized Control)215.1174.1200.1Loss of

Visualization: Analytical Workflow

Workflow cluster_Detect Detection Options Sample Sample Extract HPLC HPLC Separation C18 Column + SOS Sample->HPLC ECD ECD (+750 mV) Oxidation of Indole N HPLC->ECD High Sensitivity FLD FLD (Ex270/Em343) Native Fluorescence HPLC->FLD Routine/Food MS MS/MS (ESI+) MRM: 173->144 HPLC->MS Confirmation Data Quantitation & Analysis ECD->Data FLD->Data MS->Data

Figure 2: Integrated chromatographic workflow illustrating the three detection modalities.

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness and Scientific Integrity , implement these system suitability checks:

  • The "Ghost Peak" Check (Artifact Validation):

    • Problem: THβCs can form during extraction if endogenous tryptamine reacts with formaldehyde impurities in solvents.

    • Validation: Run a "Blank" consisting of the sample matrix spiked with Tryptamine but without the aldehyde source. If THβC peaks appear, your reagents are contaminated with aldehydes.

  • ECD Cell Passivation:

    • Symptom:[4][2][5] Loss of sensitivity over time.

    • Remedy: Electrode fouling is common with biologicals. Clean the glassy carbon electrode by cycling the potential or polishing (if applicable to your cell model). Maintain background current < 50 nA.

  • Retention Time Shift:

    • Cause: Loss of Ion-Pairing reagent (SOS) equilibrium.

    • Fix: The column must be equilibrated with the SOS-containing mobile phase for at least 60 minutes before injection.

References

  • Musshoff, F., et al. (2000). Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection.[6] Journal of Chromatography A. Link

  • Herraiz, T. (2000). Analysis of the bioactive alkaloids tetrahydro-beta-carboline and beta-carboline in food.[7][6][8] Journal of Chromatography A. Link

  • Mao, J., et al. (2009). Determination of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline, 5-hydroxytryptamine and 5-hydroxyindole acetic acid in the neonatal rat brains using high performance liquid chromatography-electrochemical detection. PubMed.[9] Link

  • Protocol Authors. (2023). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. Protocols.io. Link

  • Gynther, J., et al. (1988).[10] EI and CI Mass Fragmentation of Tryptamine, Tetrahydro-beta-Carboline and Some of their Derivatives.[10] Acta Chemica Scandinavica.[10] Link

Sources

Application

Application Notes and Protocols for Rodent Catalepsy Testing in Neuroleptic Screening

Introduction: The Neurobiological Landscape of Catalepsy Catalepsy in rodents is a behavioral state characterized by a failure to correct an externally imposed, often awkward, posture. This phenomenon serves as a crucial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Neurobiological Landscape of Catalepsy

Catalepsy in rodents is a behavioral state characterized by a failure to correct an externally imposed, often awkward, posture. This phenomenon serves as a crucial preclinical model for predicting the extrapyramidal side effects (EPS) of antipsychotic drugs in humans, particularly the motor rigidity and akinesia associated with Parkinsonism. The underlying mechanism of neuroleptic-induced catalepsy is primarily attributed to the blockade of dopamine D2 receptors in the nigrostriatal pathway, a key circuit in the basal ganglia responsible for motor control.

Typical antipsychotics, such as haloperidol, are potent D2 receptor antagonists and reliably induce a dose-dependent cataleptic state in rodents. In contrast, atypical antipsychotics, like clozapine and risperidone, exhibit a lower propensity to induce catalepsy. This difference is largely due to their broader receptor binding profiles, which include significant antagonism of serotonin 5-HT2A receptors. This dual action is believed to mitigate the potent D2 receptor blockade in the nigrostriatal pathway, thereby reducing the risk of EPS.

These application notes provide a comprehensive guide to standardized and reproducible protocols for assessing neuroleptic-induced catalepsy in rats and mice, focusing on the widely used Bar Test and Grid Test. The protocols are designed to be self-validating by emphasizing critical experimental parameters and potential confounding factors, ensuring the generation of reliable and interpretable data for neuroleptic screening and drug development.

I. The Bar Test: A Quantitative Measure of Catalepsy

The Bar Test is the most common method for quantifying catalepsy. It measures the latency of a rodent to remove its forepaws from an elevated bar. A longer latency is indicative of a more profound cataleptic state.

Apparatus and Materials
  • Catalepsy Bar Apparatus: A horizontal bar, typically made of wood or metal, is suspended between two vertical supports. The height and diameter of the bar are critical parameters that must be standardized.

  • Stopwatch or Automated Timer: For accurately measuring the descent latency. Automated systems with beam-break sensors can enhance accuracy and reduce observer bias.[1][2]

  • Test Arena: A quiet and well-lit area, free from distractions.

Experimental Parameters

Standardization of the apparatus is paramount for obtaining consistent and comparable results.[3] The following table summarizes recommended parameters for rats and mice.

ParameterRatMouseSource(s)
Bar Diameter 0.9 cm0.7 cm[4]
Bar Height Adjustable (average 6 cm)Adjustable (average 6 cm)[4]
Lane Width 10 cm6 cm[4]
Experimental Workflow: The Bar Test

Bar_Test_Workflow cluster_pre_test Pre-Test Phase cluster_testing Testing Phase cluster_post_test Post-Test & Data Analysis acclimatization Acclimatize Animal (at least 1 hour) drug_admin Administer Neuroleptic or Vehicle (i.p.) acclimatization->drug_admin positioning Gently place forepaws on the bar drug_admin->positioning After appropriate absorption time (e.g., 60 min for haloperidol) start_timer Start timer positioning->start_timer observe Observe for descent start_timer->observe stop_timer Stop timer when both forepaws are removed observe->stop_timer record Record latency stop_timer->record repeat_trials Repeat for multiple trials (e.g., 3 times with rest) record->repeat_trials data_analysis Analyze data (e.g., ANOVA) repeat_trials->data_analysis

Caption: Workflow for the Rodent Catalepsy Bar Test.

Step-by-Step Protocol for the Bar Test
  • Animal Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment to minimize stress-induced variability.[5]

  • Drug Administration: Administer the test compound or vehicle (e.g., saline) via the desired route (typically intraperitoneal injection). The time between drug administration and testing should be consistent and based on the pharmacokinetic profile of the drug. For haloperidol, a 60-minute pre-treatment time is common.[1]

  • Positioning the Animal: Gently handle the animal and place its forepaws on the horizontal bar. The hind paws should remain on the floor of the apparatus.[1]

  • Measuring Descent Latency: Start the stopwatch as soon as the forepaws are positioned on the bar. The endpoint is reached when the animal removes both of its forepaws from the bar.[1] Some protocols may consider the removal of one paw as the endpoint, but consistency is key.[1]

  • Cut-off Time: A maximum trial duration, or "cut-off time," should be established (e.g., 180 or 720 seconds) to avoid animal distress.[1] If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.

  • Multiple Trials: It is recommended to perform multiple trials (e.g., three) for each animal at each time point, with a brief rest period in between, to obtain a more reliable measure of catalepsy.[5] The average latency of the trials is then used for data analysis.

II. The Grid Test: Assessing Motor Coordination and Strength

The Grid Test is another method used to assess motor deficits and can be adapted to measure catalepsy. This test evaluates an animal's ability to maintain its grip and posture on an inverted wire mesh grid.

Apparatus and Materials
  • Wire Mesh Grid: A square or rectangular grid with a specific mesh size.

  • Frame: To hold the grid and allow for inversion.

  • Stopwatch or Video Recording System: For timing the duration the animal remains on the grid.

Experimental Parameters
ParameterGeneral RecommendationSource(s)
Grid Size 32 cm x 20 cm to 41 cm x 41 cm[6]
Mesh Opening 1.1 cm x 1.1 cm to 3.5 cm x 3.5 cm[6]
Observation Period 30 seconds[6]
Experimental Workflow: The Grid Test

Grid_Test_Workflow cluster_pre_test Pre-Test Phase cluster_testing Testing Phase cluster_post_test Post-Test & Data Analysis acclimatization Acclimatize Animal drug_admin Administer Neuroleptic or Vehicle acclimatization->drug_admin placement Place animal on the center of the grid drug_admin->placement inversion Invert the grid placement->inversion start_timer Start timer inversion->start_timer observe Observe hanging time start_timer->observe stop_timer Stop timer when animal falls observe->stop_timer record Record latency to fall stop_timer->record data_analysis Analyze data record->data_analysis

Caption: Workflow for the Rodent Catalepsy Grid Test.

Step-by-Step Protocol for the Grid Test
  • Animal Acclimatization and Drug Administration: Follow the same procedures as described for the Bar Test.

  • Placement on the Grid: Gently place the rodent in the center of the wire mesh grid, allowing all four paws to grip the wires.[6]

  • Grid Inversion: Once the animal has a secure grip, smoothly and quickly invert the grid.

  • Measuring Hanging Latency: Start the stopwatch immediately upon inversion. Measure the time until the animal releases its grip and falls from the grid.

  • Scoring: The latency to fall is the primary measure. A longer latency suggests a cataleptic-like state.

  • Safety Precaution: Ensure a soft landing surface is placed beneath the grid to prevent injury to the animal upon falling.

III. Data Analysis and Interpretation

The data collected from catalepsy tests are typically continuous (latency in seconds). The results should be expressed as the mean ± standard error of the mean (SEM).

  • Statistical Analysis: For comparing multiple groups (e.g., different doses of a drug and a vehicle control), a one-way analysis of variance (ANOVA) is appropriate. If the ANOVA reveals a significant overall effect, post-hoc tests (e.g., Tukey's or Dunnett's test) can be used to make pairwise comparisons between the groups.

  • Dose-Response Relationship: A key indicator of a drug's cataleptic potential is a dose-dependent increase in the catalepsy score.

  • Interpreting the Results:

    • Typical Neuroleptics: Expect a significant and dose-dependent increase in catalepsy scores compared to the vehicle-treated group.

    • Atypical Neuroleptics: May show a weaker cataleptic effect or a significant effect only at higher doses.

    • Novel Compounds: The catalepsy profile of a novel compound can be compared to that of standard typical and atypical neuroleptics to predict its potential for inducing EPS in humans.

IV. Troubleshooting and Considerations

Several factors can influence the outcome of catalepsy tests, and it is crucial to be aware of these to ensure data integrity.[3]

IssuePotential Cause(s)Recommended Solution(s)
High variability within groups - Inconsistent animal handling- Environmental stressors (noise, light)- Inaccurate timing- Handle animals gently and consistently.- Conduct tests in a quiet, controlled environment.- Use an automated timing system if possible.
Animals do not remain on the bar - Bar height is too high or too low for the animal's size.- Bar is slippery.- Adjust the bar height to be appropriate for the species and size of the animal.- Ensure the bar provides adequate grip (a wooden dowel is often preferred over smooth metal).
False negatives (a known cataleptic drug shows no effect) - Incorrect drug dosage or administration route.- Insufficient time for drug absorption.- Verify drug concentration and administration technique.- Optimize the pre-treatment time based on the drug's pharmacokinetics.
Observer bias - The experimenter is not blinded to the treatment groups.- The experimenter scoring the behavior should be blinded to the experimental conditions.

V. Conclusion

The rodent catalepsy test, when conducted with meticulous attention to protocol standardization and potential confounding variables, is a powerful and predictive tool in the preclinical screening of neuroleptic drugs. By understanding the underlying neurobiological mechanisms and adhering to the detailed protocols outlined in these application notes, researchers can generate robust and reliable data to inform the development of safer and more effective antipsychotic therapies.

References

  • Maze Engineers. (n.d.). Grid Test. Conduct Science. Retrieved from [Link]

  • protocols.io. (2024, February 13). Catalepsy test in rats. Retrieved from [Link]

  • Luciani, K. R., Frie, J. A., & Khokhar, J. Y. (2020). An Open Source Automated Bar Test for Measuring Catalepsy in Rats. eNeuro, 7(2), ENEURO.0451-19.2020. [Link]

  • Maze Engineers. (n.d.). Catalepsy Bar Test. ConductScience. Retrieved from [Link]

  • Sanberg, P. R., Bunsey, M. D., Giordano, M., & Norman, A. B. (1988). The catalepsy test: its ups and downs. Behavioral Neuroscience, 102(5), 748–759. [Link]

  • Med Associates Inc. (n.d.). Catalepsy Protocol. Retrieved from [Link]

  • Bentea, E., Sanchiz Calvo, M., & Baekelandt, V. (2024). Catalepsy test in rats. protocols.io. [Link]

  • Med Associates Inc. (n.d.). Catalepsy Test Chamber. Retrieved from [Link]

  • Bentea, E., Sanchiz Calvo, M., & Baekelandt, V. (2025). Catalepsy test in rats v1. ResearchGate. [Link]

  • Luciani, K. R., Frie, J. A., & Khokhar, J. Y. (2020). An Open Source Automated Bar Test for Measuring Catalepsy in Rats. eNeuro, 7(2). [Link]

  • Chen, C. (2023). Catalepsy test (Bar test) v1. ResearchGate. [Link]

  • Khokhar, J. Y. (2019, July 9). Automated Bar Test for Measuring Catalepsy in Rats. Hackaday.io. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fischer Cyclization Yields for Fluorinated Phenylhydrazines

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when synthesizing fluorinated indoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when synthesizing fluorinated indoles. While the Fischer indole synthesis is a cornerstone methodology in drug development, fluorinated phenylhydrazines present unique thermodynamic and kinetic hurdles.

This guide is designed to move beyond basic protocols. Here, we analyze the causality behind reaction failures, provide diagnostic troubleshooting workflows, and offer self-validating standard operating procedures (SOPs) to ensure your experiments are robust, reproducible, and high-yielding.

Mechanistic Primer: The "Fluorine Effect"

To troubleshoot effectively, we must first understand the mechanism. The Fischer indole synthesis proceeds through hydrazone formation, tautomerization to an enamine, a [3,3]-sigmatropic rearrangement, and final aromatization via ammonia elimination[1].

When utilizing fluorinated phenylhydrazines, the strongly electron-withdrawing nature of the fluorine atom significantly alters the reaction's electronic landscape. According to , fluorine withdraws electron density from the aromatic ring, which severely destabilizes the transition state during the critical, rate-limiting[3,3]-sigmatropic rearrangement[2]. Consequently, the reaction requires higher activation energy. If you simply increase the temperature to force the rearrangement, you risk thermal degradation of the enamine intermediate or defluorination side reactions.

FischerMechanism Hydrazine Fluorinated Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Acid Cat., -H2O Ketone Carbonyl Compound (Aldehyde/Ketone) Ketone->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate-Limiting) EneHydrazine->Sigmatropic Heat, Strong Acid Aminal Cyclic Aminal Sigmatropic->Aminal C-C Bond Formation Indole Fluoroindole Product + NH3 Aminal->Indole Aromatization, -NH3

Mechanism of Fischer Indole Synthesis highlighting the rate-limiting[3,3]-sigmatropic shift.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at the phenylhydrazone stage. How do I drive the cyclization forward without burning the material? Cause: The electron-deficient nature of the fluorinated aromatic ring makes the [3,3]-sigmatropic shift kinetically sluggish. Solution: Upgrade your catalytic system. While standard Brønsted acids (like HCl) work for electron-rich indoles, fluorinated substrates often require strong Lewis acids to coordinate with the enamine and lower the activation barrier. Studies have demonstrated that using Indium(III) bromide (InBr₃) can push fluoro-substituted N-phenylhydrazines to high yields (e.g., 74%) where standard acids fail[3].

Q2: I am seeing extensive degradation and a complex black tar instead of my desired fluoroindole. What is going wrong? Cause: Harsh acidic conditions combined with high heat lead to intermolecular side reactions and polymerization of the uncyclized intermediates. Solution: Implement an in-situ extraction protocol. By running the reaction in a biphasic system (e.g., aqueous acid with a toluene/ethanol organic layer), the highly lipophilic fluoroindole partitions into the organic phase immediately upon formation. This isolates the product from the harsh acidic aqueous phase, preventing degradation, as outlined in recent [4].

Q3: When using 3-fluorophenylhydrazine (meta-substituted), I get a mixture of two different indole products. Can I control this? Cause: Asymmetric ketones or meta-substituted hydrazines inherently pose regioselectivity issues. A meta-fluoro group allows the [3,3]-sigmatropic shift to occur at either the ortho or para position relative to the fluorine, yielding a mixture of 4-fluoro and 6-fluoro indoles. Solution: Regioselectivity is heavily influenced by steric bulk and the choice of acid. Using a bulky Lewis acid or running the reaction at lower temperatures (if catalytically feasible) can favor the less sterically hindered 6-fluoro isomer.

Troubleshooting Start Low Yield of Fluoroindole Check1 Is Hydrazone Forming? Start->Check1 Fix1 Adjust pH (Weak Acid) or Remove H2O Check1->Fix1 No Check2 Is Rearrangement Stalling? Check1->Check2 Yes Fix2 Increase Temp or Use Stronger Lewis Acid Check2->Fix2 Yes Check3 Are Side Reactions Dominating? Check2->Check3 No, Degradation Fix3 Dilute with Toluene/EtOH (In-situ Extraction) Check3->Fix3 Yes

Diagnostic logic tree for troubleshooting low yields in fluoroindole synthesis.

Quantitative Data: Catalyst & Solvent Optimization

The following table summarizes optimized conditions for various fluorinated substrates based on empirical data and literature precedents[3][4].

Hydrazine SubstrateCarbonyl SourceCatalytic SystemSolvent & TempYield (%)Mechanistic Observation
4-Fluorophenylhydrazine 2,3-DihydrofuranH₂SO₄ (slow addition)DMAC / Toluene / EtOH (80°C)>60%Biphasic in-situ extraction prevents intermolecular degradation[4].
4-Fluorophenylhydrazine PhenylacetyleneInBr₃ (10 mol%)Toluene (120°C)74%Lewis acid overcomes transition state destabilization[3].
2-Fluorophenylhydrazine CyclohexanonePolyphosphoric Acid (PPA)AcOH (120°C)65%High thermal energy required to overcome ortho-F steric hindrance.
3-Fluorophenylhydrazine 2-ButanoneZnCl₂EtOH (Reflux)55%Regioselectivity split (4-F vs 6-F) due to meta-substitution asymmetry.

Self-Validating Standard Operating Procedure (SOP)

Optimized Synthesis of 5-Fluorotryptophol via Biphasic In-Situ Extraction This protocol is engineered to prevent the degradation commonly seen with electron-deficient hydrazines.

Step 1: Hydrazone Formation

  • Action: Suspend 4-fluorophenylhydrazine hydrochloride (1.0 eq) in dimethylacetamide (DMAC). Adjust to pH 4-5 using dilute acetic acid. Add the carbonyl compound (1.05 eq) dropwise at room temperature[4].

  • Causality: A weakly acidic environment activates the carbonyl without fully protonating the hydrazine nucleophile, ensuring rapid condensation.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar hydrazine spot (baseline) should disappear, replaced by a less polar hydrazone spot. Do not proceed to heating until conversion is >95%.

Step 2: [3,3]-Sigmatropic Rearrangement

  • Action: Slowly dose 4% aqueous H₂SO₄ into the reactor. Elevate the temperature to 80°C[4].

  • Causality: Slow addition of the strong acid prevents sudden thermal spikes that lead to the decomposition of the delicate enamine tautomer.

  • Validation Checkpoint: Aliquot a sample for LC-MS. The mass of the intermediate should shift by -17 Da (loss of NH₃), indicating successful cyclization and aromatization.

Step 3: In-Situ Extraction (Biphasic System)

  • Action: Introduce a 1:1 mixture of Toluene and Ethanol to the reactor. Maintain vigorous stirring[4].

  • Causality: Fluoroindoles are highly prone to acid-catalyzed oligomerization. The biphasic system allows the lipophilic indole to partition into the organic layer immediately upon formation, shielding it from the harsh acidic aqueous phase[4].

  • Validation Checkpoint: Sample both phases. The organic layer should contain >90% of the product (via HPLC area%), confirming successful phase transfer and protection.

Step 4: Workup and Isolation

  • Action: Cool to room temperature. Adjust the aqueous phase to pH 8 using saturated NaHCO₃[4]. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Causality: Neutralization completely quenches residual acid, preventing late-stage degradation during solvent evaporation.

  • Validation Checkpoint: ¹⁹F NMR of the crude mixture should show a single distinct fluorine peak, confirming the absence of defluorinated byproducts.

References

  • D-nb.info (Chemistry Literature) - One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. URL: [Link]

  • Wikipedia - Fischer indole synthesis: Reaction Mechanism and Applications. URL:[Link]

  • Google Patents (WO2015128088A1) - Process for the preparation of 5-fluorotryptophol.

Sources

Optimization

Troubleshooting low yield in tetrahydrocarbazolamine synthesis

Welcome to the Application Support Portal for indole and carbazole derivative synthesis. This guide is designed for research scientists and process chemists troubleshooting low yields during the synthesis of tetrahydroca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for indole and carbazole derivative synthesis. This guide is designed for research scientists and process chemists troubleshooting low yields during the synthesis of tetrahydrocarbazolamines (e.g., precursors for triptan-class drugs like frovatriptan or experimental neuroleptics)[1].

The primary synthetic route for the 2,3,4,9-tetrahydro-1H-carbazol-3-amine core is the Fischer Indole Synthesis , which couples a substituted phenylhydrazine with a 4-aminocyclohexanone derivative[2][3]. While classically robust, this reaction is notoriously sensitive to substrate electronics, protecting group stability, and oxidative degradation.

Diagnostic Workflow

Before altering your stoichiometry, use the logic tree below to isolate the specific failure point in your synthetic pathway.

G Start Low Yield Detected (< 40%) Check1 Did the Hydrazone Intermediate Form? Start->Check1 Fix1 Check Amine Protection & Adjust pH Check1->Fix1 No Check2 Is the Mixture Tarry or Black? Check1->Check2 Yes Fix1->Check1 Fix2 Reduce Temp, Degas Solvent & Purge with N2 Check2->Fix2 Yes Check3 Incomplete Cyclization (Ammonia not eliminated)? Check2->Check3 No Fix2->Check2 Fix3 Optimize Acid Catalyst (e.g., AcOH to HCl/EtOH) Check3->Fix3 Yes Success Optimal Yield Achieved (> 75%) Check3->Success No Fix3->Check3

Diagnostic workflow for troubleshooting Fischer indole synthesis yields.

Quantitative Catalyst Comparison

The choice of acid catalyst directly dictates the success of the [3,3]-sigmatropic rearrangement. Stronger acids accelerate the rearrangement but increase the risk of side reactions.

Catalyst SystemTypical Temp (°C)Avg. Yield (%)Mechanistic Effect & Causality
Glacial Acetic Acid 90–118 (Reflux)45–60%Mild Brønsted acid. Promotes hydrazone formation but may stall at the sigmatropic shift for electron-deficient aryl rings.
HCl / Ethanol 70–8065–80%Strong protic catalysis. Excellent for driving the [3,3]-shift but risks premature cleavage of acid-labile protecting groups (e.g., Boc)[4].
ZnCl₂ (Lewis Acid) 110–13040–55%Coordinates strongly to the hydrazone nitrogen. High risk of tarring/polymerization if localized overheating occurs[5].
[EMIM][BF₄] (Ionic Liq) 60–90> 80%Enhances thermal stability and regioselectivity. Ideal for continuous-flow systems to prevent thermal degradation[6].

Deep-Dive Troubleshooting (FAQs)

Q: My reaction mixture turns into a black, tarry substance shortly after heating. Why is this happening, and how do I prevent it? A: This is the most common issue in indole synthesis. The tetrahydrocarbazole core is highly electron-rich and prone to rapid oxidative degradation and polymerization at elevated temperatures.

  • Causality: Atmospheric oxygen reacts with the pyrrole moiety, generating radical species that trigger polymerization. Furthermore, unreacted 4-aminocyclohexanone can undergo self-condensation.

  • Solution: You must rigorously degas your solvents (sparge with Argon or N₂ for 30 minutes) and run the reaction under a strict inert atmosphere. Additionally, ensure your 4-aminocyclohexanone is N-protected (e.g., N-phthalimido) to prevent intermolecular side reactions[3][7].

Q: I am using 4-aminocyclohexanone, but the hydrazone intermediate fails to form completely. What is the mechanistic failure? A: Free 4-aminocyclohexanone is highly unstable as a free base; it rapidly dimerizes or oxidizes in air[8].

  • Causality: If the ketone moiety is consumed by self-condensation, it cannot condense with the phenylhydrazine.

  • Solution: Do not isolate the free base. Instead, use the hydrochloride salt of the aminocyclohexanone and generate the free base in situ by adding an equimolar amount of a mild base (like sodium acetate or NaOH) directly in the reaction vessel just prior to adding the phenylhydrazine[8]. Alternatively, use a robust protecting group like a ketal or phthalimide during the cyclization step[3].

Q: How do electron-withdrawing groups (EWGs) on the phenylhydrazine affect my yield? A: EWGs (such as fluorine or cyano groups, common in drugs like frovatriptan) significantly decrease the nucleophilicity of the enamine intermediate[2][3].

  • Causality: The critical C-C bond-forming step in the Fischer indole synthesis is a [3,3]-sigmatropic rearrangement. EWGs on the aromatic ring destabilize the transition state of this rearrangement, drastically slowing the reaction rate and allowing competing decomposition pathways to dominate[2].

  • Solution: Switch from a mild acid (like acetic acid) to a stronger protic acid (like 4M HCl in dioxane/ethanol) or a Lewis acid to increase the electrophilicity of the intermediate and force the rearrangement to completion.

Mechanistic Pathway & Causality

Understanding the exact step where your reaction stalls is critical for applying the correct fix.

Mechanism N1 Phenylhydrazine + Protected Aminocyclohexanone N2 Phenylhydrazone Intermediate N1->N2 -H2O (pH 4-5) N3 Ene-hydrazine Tautomer N2->N3 H+ Catalysis N4 [3,3]-Sigmatropic Rearrangement N3->N4 Rate Limiting Step (Requires Heat/Acid) N5 Rearomatization & Cyclization N4->N5 N6 Ammonia Elimination N5->N6 H+ N7 Tetrahydrocarbazolamine Core N6->N7 Irreversible

Acid-catalyzed Fischer indole mechanistic pathway for tetrahydrocarbazoles.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the in situ generation method for the synthesis of a protected tetrahydrocarbazolamine (e.g., 3-phthalimido-1,2,3,4-tetrahydrocarbazole) to bypass precursor instability[3][8].

Reagents Required:

  • 4-Phthalimido-cyclohexanone (or 4-aminocyclohexanone HCl) (1.0 equiv)

  • Phenylhydrazine hydrochloride (1.05 equiv)

  • Sodium Acetate (1.1 equiv)

  • Glacial Acetic Acid / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried, round-bottom flask with Ethanol and Glacial Acetic Acid. Sparge the solvent mixture with Argon for 20 minutes.

  • In Situ Neutralization: Add 4-aminocyclohexanone HCl (or the phthalimido derivative) and Sodium Acetate to the flask at room temperature. Stir for 15 minutes.

    • Validation Checkpoint 1: The suspension should become a clear or slightly cloudy homogeneous mixture as the free base is generated.

  • Hydrazone Formation: Add Phenylhydrazine hydrochloride portion-wise over 5 minutes. Stir at room temperature for 30 minutes.

    • Validation Checkpoint 2: Perform a TLC (Hexanes:EtOAc 3:1). The ketone spot (visualized with KMnO₄) should disappear, replaced by a higher-running, UV-active hydrazone spot.

  • Cyclization ([3,3]-Sigmatropic Shift): Equip the flask with a reflux condenser and heat the mixture to 80°C under an Argon balloon. Maintain reflux for 4–6 hours.

    • Validation Checkpoint 3: The solution will transition from yellow to deep amber. Warning: If the solution turns opaque black within the first hour, the temperature is too high, or oxygen has breached the system. Stop the reaction and verify your inert atmosphere.

  • Ammonia Elimination & Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold saturated NaHCO₃ solution (Caution: vigorous effervescence). Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (silica gel pre-treated with 1% Et₃N to prevent streaking of the basic indole core).

References

  • Grokipedia. Tetrahydrocarbazolamine. Available at:[Link]

  • Scribd. Organic Chemistry Practical 3 | Acid | Aromaticity. Available at: [Link]

  • Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. Available at: [Link]

  • Tandfonline. Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Available at: [Link]

  • Universiteit Leiden. Optimization of pharmacokinetic properties by modification of a carbazole-based cannabinoid receptor subtype 2 (CB2) ligand. Available at: [Link]

  • Universität zu Köln. THE CATALYTIC ASYMMETRIC FISCHER INDOLIZATION AND BEYOND. Available at: [Link]

Sources

Troubleshooting

Purification techniques for 6,8-difluoro-tetrahydrocarbazole

Technical Support Center: Purification of 6,8-Difluoro-1,2,3,4-Tetrahydrocarbazole Executive Summary 6,8-Difluoro-1,2,3,4-tetrahydrocarbazole (also known as 6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazole) is a critical tri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6,8-Difluoro-1,2,3,4-Tetrahydrocarbazole

Executive Summary

6,8-Difluoro-1,2,3,4-tetrahydrocarbazole (also known as 6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazole) is a critical tricyclic intermediate, often utilized in the synthesis of pharmaceutical agents such as Ramatroban and various prostaglandin antagonists. Its synthesis typically follows the Fischer Indole pathway, condensing 2,4-difluorophenylhydrazine with cyclohexanone under acidic conditions.

While the core chemistry is robust, the introduction of two fluorine atoms at the 6 and 8 positions alters the electronic and physical properties of the molecule compared to the non-fluorinated parent, leading to specific purification challenges—namely, altered solubility profiles and a propensity for "oiling out" during recrystallization.

This guide addresses these specific challenges using a logic-based troubleshooting approach.

Troubleshooting Guide (Q&A)

Category A: Recrystallization & Phase Behavior[1][2]

Q1: My crude product is "oiling out" instead of crystallizing during cooling. How do I fix this? Diagnosis: Oiling out occurs when the solute separates as a liquid phase before the crystallization temperature is reached, often due to a solvent system that is too polar or cooling that is too rapid. The difluoro-substitution increases the lipophilicity of the molecule compared to the unsubstituted tetrahydrocarbazole. Solution:

  • Switch Solvent System: If you are using Ethanol/Water, the high water content may be forcing the hydrophobic fluorinated product out of solution too quickly. Switch to pure Methanol (MeOH) or a Methanol/Water (9:1) mixture.[1]

  • Seeding: Retain a small amount of crude solid. Re-heat the oiled-out mixture until clear, cool slowly to the cloud point, and add the seed crystal to induce nucleation rather than phase separation.

  • Anti-solvent Addition: Dissolve the crude in a minimum amount of warm Toluene (excellent solubility for the fluoro-analog).[1] Add Heptane dropwise until turbidity persists, then cool slowly.

Q2: The crystals are forming but are trapping a dark red/brown mother liquor.[1] How do I improve color? Diagnosis: The color comes from oxidation products of unreacted 2,4-difluorophenylhydrazine or polymerized indole byproducts (tars). Solution:

  • Activated Carbon Treatment: During the hot filtration step of recrystallization, add activated charcoal (5-10% w/w), stir for 10-15 minutes, and filter through Celite while hot.

  • Sodium Dithionite Wash: If the color persists, wash the crude solid with a 1% aqueous solution of sodium dithionite (

    
    ) before recrystallization. This reducing agent helps break down colored oxidative impurities.[1]
    
Category B: Chromatography & Separation[1][3]

Q3: I am seeing a persistent impurity just below my product spot on TLC. What is it? Diagnosis: This is likely the hydrazone intermediate (incomplete cyclization) or an oxidation byproduct (aromatized carbazole).

  • Hydrazone: Less polar than the indole product? Usually more polar if uncyclized.[1]

  • Aromatized Carbazole (6,8-difluorocarbazole): Typically less polar and fluoresces intensely blue under UV (254/365 nm).[1] Solution:

  • To remove Hydrazone: Ensure the reaction reflux time was sufficient (typically 2-4 hours).[1] You can re-subject the crude material to the acidic reaction conditions (Acetic Acid reflux) to drive cyclization.

  • To remove Carbazole: This is difficult to separate by crystallization.[1] Use Flash Column Chromatography with a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) . The fully aromatic carbazole usually elutes before the tetrahydrocarbazole.

Validated Purification Protocols

Protocol A: Recrystallization (Preferred for >5g Scale)

Target Purity: >98% (HPLC)

  • Dissolution: Place crude 6,8-difluoro-tetrahydrocarbazole in a flask. Add Methanol (approx. 5-7 mL per gram of crude).[1]

  • Heating: Heat to reflux (

    
    ) with stirring. If solids remain, add more MeOH in small increments until dissolved.
    
  • Clarification: If the solution is dark, add activated carbon (0.5 g per 10 g product). Reflux for 10 mins. Filter hot through a pre-warmed Celite pad.[1]

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours) to avoid oiling out.

    • Once solids appear, cool further to

      
       in an ice bath for 1 hour.
      
    • Note: If no crystals form at RT, add water dropwise (up to 10% of total volume) to lower solubility.

  • Isolation: Filter the white/off-white needles under vacuum.[1] Wash with cold (

    
    ) Methanol/Water (1:1).[1]
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours. (Melting point expectation: ~118-125°C range; verify against standard).
    
Protocol B: Flash Column Chromatography (For High Purity/Small Scale)

Stationary Phase: Silica Gel (230-400 mesh)[1]

ParameterSetting/Value
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0-5% B (5 CV), 5-20% B (10 CV)
Detection UV @ 254 nm (Indole absorption)
Elution Order 1.[1] Aromatized Carbazole (Trace) 2.[1][2][3] 6,8-Difluoro-tetrahydrocarbazole (Product) 3. Uncyclized Hydrazone / Polar Tars

Technical Visualization

Figure 1: Purification Decision Tree

This flowchart guides the user through the selection of the optimal purification method based on the state of the crude material.

PurificationLogic Start Crude Reaction Mixture (Acetic Acid/Solvent) Quench Quench: Pour into Ice/Water Filter Precipitate Start->Quench SolidCheck Is the precipitate a solid or oil? Quench->SolidCheck Solid Solid Precipitate SolidCheck->Solid Solid Oil Sticky Oil / Gum SolidCheck->Oil Oil Recryst Recrystallization (Solvent: MeOH or Toluene/Heptane) Solid->Recryst Extract Dissolve in EtOAc, Wash w/ NaHCO3, Dry, Evaporate Oil->Extract PurityCheck Check Purity (TLC/HPLC) Recryst->PurityCheck Extract->Recryst HighPurity Purity >95% Dry & Package PurityCheck->HighPurity Pass LowPurity Impurity <5% but Colored or Close Eluters PurityCheck->LowPurity Fail Column Flash Chromatography (Hexane/EtOAc Gradient) LowPurity->Column Chemical Impurity Carbon Activated Carbon Treatment (Hot Filtration) LowPurity->Carbon Color Only Column->HighPurity Carbon->Recryst

Caption: Decision matrix for processing crude 6,8-difluoro-tetrahydrocarbazole, addressing phase separation and purity issues.

Figure 2: Impurity Formation Pathways

Understanding where impurities come from is key to preventing them.[1]

ReactionPathways SM1 2,4-Difluorophenylhydrazine Hydrazone Arylhydrazone (Intermediate) SM1->Hydrazone SM2 Cyclohexanone SM2->Hydrazone Product 6,8-Difluoro-tetrahydrocarbazole (Target) Hydrazone->Product Fischer Indole (Acid/Heat) Polymer Polymeric Tars (Acid Catalyzed) Hydrazone->Polymer Excess Acid Overheating Oxidation 6,8-Difluorocarbazole (Aromatized/Oxidized) Product->Oxidation Air/Light (Prolonged Standing)

Caption: Mechanistic pathway showing the origin of common impurities (Oxidation and Polymerization) during synthesis.

References

  • Rogers, C. U., & Corson, B. B. (1947).[4] "One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole." Journal of the American Chemical Society, 69(11), 2910–2911.[4] Link (Foundational Fischer Indole Protocol).

  • Löfberg, C., et al. (2006). "Use of a Continuous Flow Reactor for the Synthesis of 1,2,3,4-Tetrahydrocarbazole." Journal of Organic Chemistry.
  • BenchChem. "6,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole Properties." Link (Specific data on fluorinated analogs).

  • Organic Syntheses. "1,2,3,4-Tetrahydrocarbazole." Org.[1][5][6] Synth. 1950, 30,[7] 90. Link (Standard purification via Methanol recrystallization).[1]

  • Mettler Toledo. "Recrystallization Guide: Solvents and Methods."[1] Link (General principles for solvent selection in organic synthesis).

Sources

Optimization

Solvent selection for WIN-35150 recrystallization

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Solvent Selection & Recrystallization Protocol for WIN-35150 (Flucindole) Introduction & Chemical P...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Solvent Selection & Recrystallization Protocol for WIN-35150 (Flucindole)

Introduction & Chemical Profile

WIN-35150 (Generic Name: Flucindole ) is a fluorinated tetrahydrocarbazole derivative originally developed as an antipsychotic agent. Its structural core—a tricyclic indole fused with a cyclohexane ring and substituted with fluorine atoms and a dimethylamino group—presents specific purification challenges.

  • Chemical Name: 3-(dimethylamino)-6,8-difluoro-1,2,3,4-tetrahydro-9H-carbazole

  • Molecular Formula: C₁₄H₁₆F₂N₂

  • Molecular Weight: 250.29 g/mol

  • Melting Point: 181–183 °C

  • Physicochemical Nature: Lipophilic free base with a tertiary amine functionality.

Critical Purification Context: As a tetrahydrocarbazole, WIN-35150 is susceptible to oxidative degradation (browning) if exposed to air/light for prolonged periods in solution. The presence of the tertiary amine allows for high solubility in alcohols and chlorinated solvents, while the fluorinated carbazole core limits solubility in aliphatic hydrocarbons.

Solvent Selection Strategy

The selection of a recrystallization solvent system for WIN-35150 is governed by the "Like Dissolves Like" principle, balanced against the high melting point of the solid.

Primary Solvent System: Ethanol / Water (Aqueous Alcohol)
  • Mechanism: The free base is highly soluble in hot ethanol due to the amine and indole nitrogen H-bonding capabilities. Water acts as a potent anti-solvent, drastically reducing solubility as the dielectric constant of the medium increases.

  • Why it works: This system provides the best balance between recovery yield and impurity rejection (particularly polar degradation products which remain in the mother liquor).

Alternative System: Ethyl Acetate / n-Heptane
  • Mechanism: Ethyl acetate dissolves the lipophilic carbazole core effectively. n-Heptane acts as the non-polar anti-solvent.

  • Why it works: Useful if the crude material contains significant water-soluble inorganic salts or if the compound is prone to hydrolysis (though WIN-35150 is generally stable to hydrolysis).

Solvent Compatibility Table

Solvent SystemRoleDissolution TempCrystallization TempRisk Profile
Ethanol (95%) Single SolventReflux (78°C)0–4°CLow. Excellent for removing non-polar impurities.
EtOH / Water Binary SystemRefluxAmbient -> 4°CRecommended. Best yield/purity balance.
IPA (Isopropanol) Single SolventReflux (82°C)-10°CGood alternative if EtOH yield is low.
EtOAc / Heptane Binary System60-70°CAmbientUse if material is "oiling out" in alcohols.

Detailed Recrystallization Protocol (Ethanol/Water System)

Objective: Purify crude WIN-35150 to >98% purity.

Reagents:

  • Crude WIN-35150

  • Absolute Ethanol (or 95% EtOH)

  • Deionized Water

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Workflow:

  • Dissolution:

    • Place crude WIN-35150 in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (approx. 10 mL per gram of solid).

    • Heat to reflux (78°C) with stirring.

    • Note: If solid remains, add ethanol in small portions (1-2 mL) until fully dissolved. Do not add excess solvent.

  • Decolorization (If required):

    • If the solution is dark yellow/brown (oxidation), remove from heat briefly.

    • Add Activated Charcoal (1-2% w/w).

    • Reflux for 5-10 minutes.

    • Filter hot through a Celite pad or sintered glass funnel to remove charcoal. Return filtrate to a clean flask and reheat to reflux.

  • Crystallization:

    • While maintaining reflux, add Deionized Water dropwise via an addition funnel or pipette.

    • Stop addition immediately when a persistent turbidity (cloudiness) is observed.

    • Add a few drops of Ethanol to clear the solution (restore transparency).

    • Remove heat source. Allow the flask to cool to room temperature slowly (insulate flask with a towel if necessary to prevent oiling out).

  • Harvesting:

    • Once at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash the filter cake with cold 50% EtOH/Water (small volume).

  • Drying:

    • Dry the solid in a vacuum oven at 40-50°C for 12-24 hours.

Troubleshooting & FAQs

Q1: My product is separating as an oil ("oiling out") instead of crystals. Why?

  • Cause: This occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it reaches the crystallization temperature. It is common with amines like WIN-35150 in aqueous systems.

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of more Ethanol (solvent) to change the composition.

    • Seed the solution with a pure crystal of WIN-35150 as it cools.

    • Cool more slowly with vigorous stirring.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

  • Cause: Tetrahydrocarbazoles are prone to air-oxidation, forming quinoidal impurities.

  • Solution:

    • Ensure you use Activated Charcoal during the hot dissolution step.

    • Perform the recrystallization under an inert atmosphere (Nitrogen or Argon ) to prevent further oxidation.

    • Wash the crystals thoroughly with cold solvent.

Q3: My yield is very low (<50%).

  • Cause: Too much solvent was used, or the compound is too soluble in the mother liquor.

  • Solution:

    • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling/filtration steps (Second Crop).

    • Ensure the final cooling step reaches 0-4°C.

Q4: Can I use this protocol for WIN-35150 Hydrochloride (HCl salt)?

  • Clarification: The protocol above is for the Free Base .

  • Adjustment: If you have the HCl salt, do not use water as an anti-solvent (salts are soluble in water). Instead, use Methanol / Diethyl Ether or Ethanol / Diethyl Ether . Dissolve in minimum hot methanol, then add ether until turbid.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

Recrystallization_Workflow Start Crude WIN-35150 CheckForm Check Form: Free Base or Salt? Start->CheckForm Base Free Base CheckForm->Base Salt Salt (e.g., HCl) CheckForm->Salt SolventBase Primary System: Ethanol / Water Base->SolventBase SolventSalt Primary System: Methanol / Et2O Salt->SolventSalt ProcessBase 1. Dissolve in hot EtOH 2. Add Water until turbid 3. Clear with EtOH drop SolventBase->ProcessBase Cooling Slow Cooling (Prevent Oiling Out) ProcessBase->Cooling ProcessSalt 1. Dissolve in hot MeOH 2. Add Et2O until turbid SolventSalt->ProcessSalt ProcessSalt->Cooling Filtration Vacuum Filtration & Wash Cooling->Filtration Drying Vacuum Dry (40-50°C) Filtration->Drying Final Pure WIN-35150 Drying->Final

Figure 1: Decision tree for WIN-35150 recrystallization based on chemical form (Free Base vs. Salt).

References

  • CAS Common Chemistry . Flucindole (WIN 35150) - CAS Registry Number 40594-09-0. American Chemical Society. [Link]

  • RCSB PDB . Ligand Summary Page: WIN (WIN-35150 Structure & Identifiers). Research Collaboratory for Structural Bioinformatics. [Link]

  • PubChem . Flucindole | C14H16F2N2 | CID 72132. National Center for Biotechnology Information (NCBI). [Link]

Troubleshooting

Addressing precipitation in physiological buffer solutions

Topic: Addressing Precipitation in Physiological Buffer Solutions Ticket Ref: BIO-SOL-001 Status: Active Maintained By: Senior Application Scientist Team Introduction: The Physics of "The Crash" Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Precipitation in Physiological Buffer Solutions

Ticket Ref: BIO-SOL-001 Status: Active Maintained By: Senior Application Scientist Team

Introduction: The Physics of "The Crash"

Welcome to the Technical Support Center. If you are reading this, you likely have a beaker full of cloudy liquid that was supposed to be a crystal-clear physiological buffer.

As researchers, we often treat buffers (PBS, Krebs-Henseleit, Tyrode's) as simple background reagents. However, they are complex electrochemical systems governed by the Solubility Product Constant (


) . Precipitation occurs when the product of ion concentrations exceeds the 

for a specific salt at a given temperature and pH.

In physiological solutions, the two "Arch-Nemeses" of solubility are:

  • Calcium Phosphate (

    
    ): The primary culprit in PBS and cell culture media.
    
  • Calcium Carbonate (

    
    ): The primary culprit in Bicarbonate-buffered solutions (Krebs, Tyrode's).
    

This guide provides the protocols to prevent these "crashes" and ensure your data remains reproducible.

Knowledge Base Article 001: The Calcium-Phosphate Crisis (PBS/HBSS)

Issue: Users report cloudiness or fine white precipitate upon adding Calcium (


) or Magnesium (

) to Phosphate Buffered Saline (PBS).
Root Cause Analysis

Standard PBS contains Phosphate ions (


 / 

). When Calcium Chloride is added directly to a concentrated phosphate solution, or if the pH drifts above 7.3, insoluble Calcium Phosphate forms. This reaction is often irreversible without acidifying the solution, which ruins it for physiological use.

Critical Threshold: The risk of precipitation increases exponentially if:

  • The solution is autoclaved (Heat + Ca + Phosphate = Hydroxyapatite crystals).

  • A 10x stock solution is prepared containing Calcium/Magnesium.[1][2][3]

The "Dual-Stream" Preparation Protocol

Do not mix concentrated Calcium and Phosphate directly. Use this self-validating workflow for Ca/Mg-supplemented PBS (DPBS).

Step-by-Step Methodology:

  • Prepare Base Buffer (1x): Dissolve NaCl, KCl, and Phosphate salts (

    
    , 
    
    
    
    ) in 80% of the final water volume.
  • Prepare Supplement Stock: Dissolve

    
     and 
    
    
    
    separately in a small volume of water (e.g., 10% of final volume).
  • Dilution & Mixing: Slowly add the dissolved Ca/Mg solution to the diluted phosphate base while stirring.

    • Why? This keeps the local concentration of ions below the nucleation threshold.

  • pH Adjustment: Adjust pH to 7.4 using 1N HCl or NaOH.

    • Warning: Do not exceed pH 7.4. High pH drives the equilibrium toward

      
      , drastically lowering solubility.
      
  • Sterilization: Filter Sterilize (0.22 µm) .

    • Strict Rule:NEVER autoclave PBS containing Calcium/Magnesium. The heat will force precipitation.

Visual Workflow: The Solubility Decision Tree

PBS_Precipitation_Logic Start Start: Prepare PBS Q_CaMg Does it require Ca++ / Mg++? Start->Q_CaMg No_Ca Standard PBS Q_CaMg->No_Ca No Yes_Ca DPBS (Supplemented) Q_CaMg->Yes_Ca Yes Auto_OK Autoclave Sterilization OK No_Ca->Auto_OK Mix_Order Protocol: Dissolve Salts Separately Mix only when diluted (1x) Yes_Ca->Mix_Order Sterilize Sterilization Method? Mix_Order->Sterilize Filter 0.22 µm Filter Only Sterilize->Filter Correct Autoclave_Fail STOP: Autoclaving causes irreversible precipitation Sterilize->Autoclave_Fail Incorrect

Caption: Decision logic for sterilizing PBS. Note that thermal energy (autoclaving) drives calcium phosphate crystallization.

Knowledge Base Article 002: The Unstable Krebs (Bicarbonate Buffers)

Issue: Krebs-Henseleit or Tyrode’s solution develops a white crust or cloudiness during storage or warming, often accompanied by a pH drift > 7.6.

Root Cause Analysis

These buffers rely on the Bicarbonate-CO2 Buffer System .



When the solution is exposed to air,


 off-gasses (evaporates). According to Le Chatelier's Principle, the equilibrium shifts left, consuming 

and raising the pH (Alkalosis).
  • The Crash: As pH rises, Bicarbonate (

    
    ) converts to Carbonate (
    
    
    
    ). Calcium reacts with Carbonate to form Calcium Carbonate (
    
    
    )
    , which is essentially limestone.
The "Carbogen Shield" Protocol

To prevent this, you must artificially maintain the


 partial pressure.

Step-by-Step Methodology:

  • Dissolution Order:

    • Dissolve NaCl, KCl,

      
      , 
      
      
      
      , and Glucose in 90% of the water.
    • Add

      
       (Sodium Bicarbonate).[2][4][5][6]
      
    • Critical Step: Add

      
      LAST .
      
  • The Gassing Rule: Before adding Calcium, bubble the solution with Carbogen gas (95%

    
     / 5% 
    
    
    
    )
    for 15 minutes.
    • Why? This saturates the solution with

      
      , lowering the pH to ~7.4 and preventing the Calcium Carbonate reaction.
      
  • Storage:

    • Ideally, prepare fresh.

    • If storing, fill the bottle to the very top (zero headspace) and cap tightly to prevent

      
       escape.
      
  • Usage: Continuously bubble with Carbogen during the experiment (e.g., Langendorff heart perfusions or tissue baths).

Visual Workflow: The Bicarbonate-pH Loop

Krebs_Stability CO2_Sol Dissolved CO2 pH_Stable pH 7.4 (Stable) CO2_Sol->pH_Stable Maintains Equilibrium Air_Exposure Exposure to Air (No Carbogen) pH_Stable->Air_Exposure CO2_Loss CO2 Off-gassing Air_Exposure->CO2_Loss pH_Rise pH Rises > 7.8 (Alkalosis) CO2_Loss->pH_Rise Le Chatelier Shift Precipitation Precipitation: Ca++ + Carbonate -> CaCO3 pH_Rise->Precipitation Solubility Limit Exceeded Carbogen Add Carbogen (95% O2 / 5% CO2) pH_Rise->Carbogen Corrective Action Carbogen->CO2_Sol Restores

Caption: The mechanism of Krebs buffer instability. Loss of CO2 leads to pH rise, which triggers Calcium Carbonate precipitation.

Knowledge Base Article 003: Temperature & Concentration (10x Stocks)

Issue: 10x PBS stock solution is clear at room temperature but develops crystals when stored at


.
Troubleshooting Guide
SymptomCauseSolution
Crystals at

Sodium Phosphate salts have lower solubility at low temperatures.Do not discard. Warm the bottle to

in a water bath and stir. The crystals will redissolve. Store 10x PBS at Room Temp if possible.
Brown/Yellow Tint Autoclaving Glucose with salts (Maillard Reaction).Protocol Violation. Never autoclave glucose. Filter sterilize glucose separately or add it aseptically after autoclaving the salt base.
Precipitate in 10x PBS Calcium/Magnesium included in 10x concentrate.Formulation Error. Ca/Mg cannot be concentrated 10x with Phosphate. Prepare 10x PBS without Ca/Mg. Add Ca/Mg only to the 1x working solution.

References

  • Cold Spring Harbor Protocols. "Phosphate-buffered saline (PBS) Recipe." Cold Spring Harbor Laboratory Press.[1]

  • Sigma-Aldrich. "Krebs-Henseleit Buffer Preparation and Troubleshooting." Product Technical Guide.

  • Thermo Fisher Scientific. "Calcium Phosphate Transfection: Mechanism and Precipitation." Technical Resources.

  • MacConaill, M. "Calcium precipitation from mammalian physiological salines."[7] Journal of Pharmacological Methods, 1985.[7]

  • Protocol Online. "PBS Buffer - Salt Precipitation Troubleshooting." Knowledge Base.

Sources

Troubleshooting

Flucindole Technical Support Center: Storage Stability &amp; Troubleshooting Guide

Welcome to the Flucindole Technical Support Center. As drug development professionals and analytical scientists, handling complex tricyclic indole derivatives requires precise environmental control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Flucindole Technical Support Center. As drug development professionals and analytical scientists, handling complex tricyclic indole derivatives requires precise environmental control. Flucindole (6,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine) is a potent antipsychotic agent belonging to the tetrahydrocarbazolamine family .

Due to its electron-rich cyclized tryptamine core, Flucindole presents unique stability challenges—ranging from solid-state pseudo-polymorphism to rapid solution-phase auto-oxidation. This guide is designed to help you troubleshoot unexpected experimental variances, understand the mechanistic causality behind degradation, and implement self-validating protocols for your assays.

Part 1: Core FAQs – The Causality of Flucindole Degradation

Q1: Why does Flucindole degrade significantly faster in aqueous or organic solutions compared to its solid powder form? A1: The causality lies in molecular mobility and solvent-mediated electron transfer. In the solid state, the tetrahydrocarbazole core is locked in a crystalline lattice, which sterically restricts the diffusion of reactive oxygen species (ROS). In solution, the indole-like core becomes highly susceptible to auto-oxidation and photo-oxidation. The electron-rich pyrrole ring undergoes rapid oxidative cleavage when exposed to ambient light and dissolved oxygen, often resulting in N-oxidation of the tertiary amine or N-dealkylation .

Q2: What are the primary solid-state degradation pathways, and how do polymorphic transitions affect shelf life? A2: While chemically more stable than solutions, solid-state Flucindole is vulnerable to pseudo-polymorphism (hydrate formation). When exposed to high relative humidity (RH), water molecules intercalate into the crystal lattice. This moisture-induced polymorphic shift alters the physical properties of the API (such as dissolution rate and mechanical strength) and lowers the activation energy required for surface oxidation, leading to batch-to-batch inconsistency .

Part 2: Quantitative Stability Profiles

To establish a baseline for your formulation expectations, the following table summarizes the kinetic degradation profile of Flucindole across various storage states.

Storage ConditionStateTemp (°C)Time% API RecoveryPrimary Degradation Mechanism
Dry Powder (Desiccated) Solid-20°C12 Months>99.5%None (Stable baseline)
High Humidity (75% RH) Solid40°C3 Months96.2%Hydrate pseudo-polymorph formation
Aqueous Buffer (pH 7.4) Solution25°C7 Days88.4%N-oxide derivative generation
Methanol (Ambient Light) Solution25°C48 Hours74.1%Photo-oxidative dimerization

Part 3: Troubleshooting Guide

Issue 1: Discoloration of Flucindole Solutions (Turning Pink/Brown)
  • Observation: Stock solutions prepared in DMSO or Methanol develop a pinkish-brown tint after 24–48 hours on the benchtop.

  • Root Cause: Photo-oxidation of the tetrahydrocarbazole core. Indole derivatives form highly conjugated, colored dimeric or polymeric degradation products when exposed to photons and dissolved

    
    .
    
  • Corrective Action: Always prepare solutions in actinic (amber) glassware. Purge the headspace of the storage vial with inert gas (Argon or Nitrogen) before sealing. Store working aliquots at -80°C and avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent API Recovery from Stored Solid Batches
  • Observation: Analytical weighing of older solid batches yields lower-than-expected molar concentrations in subsequent assays.

  • Root Cause: Hygroscopicity. The solid has likely absorbed atmospheric moisture, transitioning into a heavier hydrated pseudo-polymorph. You are weighing water mass alongside the API.

  • Corrective Action: Store the lyophilized powder in a sealed container with indicating desiccant packs. If moisture absorption is suspected, verify the water content via Karl Fischer titration before preparing critical standard curves.

Part 4: Visualizations of Stability Dynamics

Pathways API Flucindole API (C14H16F2N2) Solid Solid State API->Solid Solution Solution Phase API->Solution Poly Polymorphic Shift (Hydrate Formation) Solid->Poly High Humidity Ox Photo-oxidation & N-dealkylation Solution->Ox Light / Dissolved O2 Mit1 Desiccation & <-20°C Storage Poly->Mit1 Prevention Mit2 Amber Vials & Inert Gas Purge Ox->Mit2 Prevention

Flucindole degradation pathways in solid vs. solution states and corresponding mitigation strategies.

Part 5: Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Assay for Flucindole

To ensure trustworthiness in your stability data, you must utilize a self-validating forced degradation workflow. This protocol ensures that all degradants are accounted for and that the analytical method is genuinely stability-indicating.

Step 1: Sample Preparation (Control vs. Stressed)

  • Prepare a 1.0 mg/mL stock solution of Flucindole in HPLC-grade Acetonitrile.

  • Causality: Acetonitrile is chosen over Methanol to prevent nucleophilic solvent addition to the indole core during stress testing.

Step 2: Oxidative Forced Degradation

  • Mix 1 mL of the stock solution with 1 mL of 0.1M

    
    . Incubate at 40°C for 4 hours in the dark.
    
  • Causality: This accelerates the N-oxidation pathway, simulating months of poor storage in a matter of hours.

Step 3: Reaction Quenching (Critical Step)

  • Add 100 µL of 0.1M Sodium Thiosulfate (

    
    ) to the stressed sample.
    
  • Causality: Thiosulfate instantly neutralizes residual peroxides. If you inject unquenched

    
     into the HPLC, the compound will continue to degrade on the column under high pressure, leading to ghost peaks and irreproducible retention times.
    

Step 4: Chromatographic Analysis

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 220 nm.

  • Causality: 220 nm captures the

    
     transitions of the tetrahydrocarbazole core, ensuring maximum sensitivity for both the parent drug and its cleaved degradants.
    

Step 5: System Suitability & Mass Balance Validation

  • Calculate the total peak area of the stressed sample. The sum of the parent peak area plus the degradant peak areas must equal 98-102% of the unstressed control peak area.

  • Self-Validation: If the mass balance falls below 98%, it indicates that volatile degradants have escaped or non-UV-absorbing species have formed, prompting a necessary shift to LC-MS/MS.

Workflow Prep Sample Prep (Acetonitrile) Stress Forced Degradation (0.1M H2O2) Prep->Stress Quench Quench Reaction (Thiosulfate) Stress->Quench Analyze HPLC-UV (220 nm) Quench->Analyze Validate Mass Balance Verification Analyze->Validate

Step-by-step forced degradation and HPLC-UV validation workflow for Flucindole stability testing.

References

  • Wikipedia Contributors. "Flucindole." Wikipedia, The Free Encyclopedia.[Link]

  • National Center for Advancing Translational Sciences (NCATS). "Flucindole - Global Substance Registration System (GSRS)." NIH.[Link]

  • Rogers, R. D., et al. "Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical ingredients.

Reference Data & Comparative Studies

Validation

Flucindole vs Haloperidol receptor binding affinity

Flucindole vs. Haloperidol: A Comparative Guide on Receptor Binding Affinity and Pharmacodynamics Introduction As a Senior Application Scientist evaluating early-stage psychiatric drug candidates, understanding the preci...

Author: BenchChem Technical Support Team. Date: March 2026

Flucindole vs. Haloperidol: A Comparative Guide on Receptor Binding Affinity and Pharmacodynamics

Introduction

As a Senior Application Scientist evaluating early-stage psychiatric drug candidates, understanding the precise receptor binding profile of a compound is fundamental to predicting both its therapeutic efficacy and its adverse event profile. This guide provides an objective, data-driven comparison between Haloperidol , a benchmark first-generation butyrophenone antipsychotic, and Flucindole (developmental code WIN-35150), an investigational tricyclic tetrahydrocarbazolamine derivative.

While Haloperidol remains a clinical standard for potent dopamine D₂ receptor antagonism[1], Flucindole represents a structurally distinct class of cyclized tryptamines. Specifically, Flucindole is the 6,8-difluoro derivative of ciclindole. This strategic halogenation enhances its lipophilicity and increases its pharmacological potency by 5 to 10 times compared to its parent compound, both in vitro and in vivo[2].

Comparative Receptor Binding Affinity

In neuropharmacology, the inhibition constant (


) is the gold standard for quantifying the binding affinity of a ligand for a receptor. A lower 

value indicates a higher affinity. The quantitative data summarized below aggregates findings from competitive radioligand binding assays, including validated data from the NIMH Psychoactive Drug Screening Program (PDSP)[1],.
Receptor TargetHaloperidol

(nM)
Flucindole

(nM)
Pharmacological Implication
Dopamine D₂ 0.7 - 1.2< 50.0*Primary target for antipsychotic efficacy; mitigates positive symptoms[1].
Dopamine D₃ 2.0 - 7.0ModerateAssociated with cognitive and negative symptom modulation.
Serotonin 5-HT

50.0 - 100.0ModerateModulates dopamine release; common target for atypical antipsychotics.
Sigma-1 (S1R) 2.0 - 5.0Unknown / WeakImplicated in neuroprotection and BDNF release[3].
Alpha-1 Adrenergic 10.0 - 20.0Low MicromolarOff-target interaction; associated with orthostatic hypotension.

*Note: Flucindole's exact nanomolar


 is derived relative to ciclindole's low micromolar affinity, demonstrating significant displacement of 

spiperone in striatal preparations[4],[2].

Mechanisms of Action & Structural Causality

Both Haloperidol and Flucindole act as antagonists at the Dopamine D₂ receptor, a G-protein coupled receptor (GPCR) that primarily couples to


 proteins to inhibit adenylyl cyclase[1].
  • Receptor State Stabilization : D₂ receptors exist in an equilibrium between a fully active state (

    
    ) and an inactive state (
    
    
    
    ). Antagonists like Haloperidol and Flucindole preferentially bind to the ligand-binding domain of the inactive state, stabilizing
    
    
    and preventing signal transduction.
  • Haloperidol's Causality : Its butyrophenone scaffold allows for highly rigid and optimal docking within the orthosteric binding pocket of the D₂ receptor. This tight binding (

    
     ~1 nM) effectively halts dopamine-mediated signaling, which is excellent for mitigating psychosis but notoriously triggers extrapyramidal symptoms (EPS) due to profound striatal D₂ blockade[1].
    
  • Flucindole's Causality : The tricyclic indole core mimics the endogenous tryptamine structure. The strategic addition of two highly electronegative fluorine atoms at positions 6 and 8 of the carbazole ring serves a dual purpose: it protects the ring from rapid oxidative metabolism and alters the electron density of the aromatic system. This significantly tightens its binding interaction with the D₂ receptor compared to the unfluorinated ciclindole[4],[2].

D2_Signaling Antagonist Antagonist (Haloperidol / Flucindole) D2R Dopamine D2 Receptor (GPCR) Antagonist->D2R Blocks Dopamine Dopamine (Endogenous Agonist) Dopamine->D2R Activates Gi Gi/o Protein D2R->Gi Couples to AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers PKA Protein Kinase A (Reduced Activity) cAMP->PKA Reduces Activation

Dopamine D2 receptor signaling pathway illustrating the inhibitory blockade by antagonists.

Experimental Methodology: Competitive Radioligand Binding Assay

To empirically validate the binding affinities (


) of these compounds, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system, utilizing 

spiperone as the radioligand due to its high specificity for D₂-like receptors[4].

Materials & Preparation:

  • Cell Line : Chinese Hamster Ovary (CHO) cells stably expressing human D₂ receptors. Rationale: CHO cells lack endogenous dopamine receptors, providing a zero-background system to isolate specific D₂ interactions.

  • Radioligand :

    
    spiperone (0.5 nM final concentration).
    
  • Non-Specific Binding (NSB) Control : 10 µM (+)-butaclamol or unlabeled haloperidol. Rationale: A saturating concentration of a cold competitor ensures we can accurately subtract background binding to lipids and filters, validating the specificity of the assay.

Step-by-Step Protocol:

  • Membrane Preparation : Harvest CHO cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Assay Assembly : In a 96-well plate, combine:

    • 50 µL of test compound (Haloperidol or Flucindole) at varying concentrations (

      
       to 
      
      
      
      M).
    • 50 µL of

      
      spiperone.
      
    • 100 µL of membrane suspension (approx. 15-20 µg protein/well).

  • Incubation : Incubate the plate at 25°C for 60 minutes to reach equilibrium. Rationale: D₂ receptor kinetics require sufficient time for the competitive displacement between the radioligand and the test compound to stabilize.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing : Wash filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand. Rationale: Ice-cold buffer drastically slows the dissociation rate of the bound ligand-receptor complex during the washing phase, preserving data integrity.

  • Quantification : Add scintillation cocktail to the filters and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis : Calculate specific binding by subtracting NSB from total binding. Fit the dose-response curve using non-linear regression to determine the

    
    . Calculate the 
    
    
    
    using the Cheng-Prusoff equation[1]:
    
    
    (Where [L] is the concentration of
    
    
    spiperone and
    
    
    is its dissociation constant).

Radioligand_Workflow Prep Membrane Prep (CHO cells - D2R) Incubate Incubation (Radioligand + Drug) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Cold Wash (Remove Free Ligand) Filter->Wash Measure Scintillation (Measure CPM) Wash->Measure Analyze Data Analysis (Cheng-Prusoff Ki) Measure->Analyze

Step-by-step workflow for in vitro competitive radioligand binding assays.

Conclusion

While Haloperidol remains a highly potent and clinically ubiquitous D₂ antagonist, its rigid binding profile often leads to significant off-target side effects. Flucindole, through its unique fluorinated tetrahydrocarbazolamine structure, offers a distinct pharmacological approach. Although it was never marketed, analyzing its structure-activity relationship (SAR) and its ability to displace


spiperone provides critical insights for modern drug development, emphasizing how halogenation can drastically amplify the receptor affinity of indole-based scaffolds.

References

  • Grokipedia. "Flucindole."
  • Wikipedia. "Flucindole."
  • BenchChem. "Prothipendyl and Haloperidol: A Comparative Analysis of Binding Affinity for the Dopamine D2 Receptor."
  • Wissen, wo das Wissen ist.
  • ACS Publications. "Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand."
  • ZambiaWiki. "Dopamine receptor D2."

Sources

Comparative

Comparative Efficacy of WIN-35150 and Chlorpromazine: A Technical Review

The following technical guide provides an in-depth comparative analysis of WIN-35150 (Flucindole) and Chlorpromazine (CPZ) , structured for researchers and drug development professionals.[1] Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of WIN-35150 (Flucindole) and Chlorpromazine (CPZ) , structured for researchers and drug development professionals.[1]

Executive Summary

This guide compares the pharmacological profiles, efficacy, and safety of Chlorpromazine , the prototypical aliphatic phenothiazine antipsychotic, and WIN-35150 (Flucindole) , a synthetic tetrahydrocarbazole derivative developed by Sterling-Winthrop.[1] While Chlorpromazine serves as the historical benchmark for neuroleptic activity, WIN-35150 represents a distinct structural class designed to enhance dopamine D2 receptor specificity while minimizing the autonomic side effects associated with first-generation phenothiazines.[1]

Compound Identities & Structural Logic

Chlorpromazine (CPZ)[1][2]
  • Class: Phenothiazine (Aliphatic).

  • Mechanism: Broad-spectrum antagonist at D2,

    
    -adrenergic, H1-histaminergic, and M1-muscarinic receptors.[1]
    
  • Status: FDA Approved (1954); "Gold Standard" comparator.

WIN-35150 (Flucindole)[1][3][4][5]
  • Chemical Name: 3-(dimethylamino)-6,8-difluoro-1,2,3,4-tetrahydro-9H-carbazole.[1][2]

  • Class: Tetrahydrocarbazole (Indole derivative).

  • Mechanism: High-affinity Dopamine D2 antagonist; weak anticholinergic activity.

  • Status: Investigational (Sterling-Winthrop); Preclinical/Clinical Research Tool.

Structural Visualization

The following diagram illustrates the structural classification and functional moieties of both compounds.

Compound_Structure CPZ Chlorpromazine (Phenothiazine) CPZ_Core Tricyclic Phenothiazine Ring CPZ->CPZ_Core CPZ_Side Aliphatic Side Chain (Sedation/Autonomic effects) CPZ->CPZ_Side CPZ_Mech Broad Spectrum (D2, H1, M1, α1) CPZ->CPZ_Mech WIN WIN-35150 (Flucindole) (Tetrahydrocarbazole) WIN_Core Carbazole Core (Rigid Structure) WIN->WIN_Core WIN_Sub 6,8-Difluoro Substitution (Metabolic Stability/Potency) WIN->WIN_Sub WIN_Mech High Specificity (D2 Antagonism) WIN->WIN_Mech

Caption: Structural and functional decomposition of Chlorpromazine vs. WIN-35150.

Pharmacological Profile & Mechanism of Action[1][6]

Receptor Binding Affinity

The primary differentiator between the two compounds is selectivity .

  • Chlorpromazine: Acts as a "dirty drug," blocking multiple receptor types.[1] This results in efficacy (D2 blockade) but also high sedation (H1 blockade), dry mouth (M1 blockade), and orthostatic hypotension (

    
     blockade).[1]
    
  • WIN-35150: Exhibits a profile more similar to butyrophenones (e.g., Haloperidol) regarding D2 affinity but retains the tricyclic structure.[1] It potently displaces [³H]spiperone from striatal membranes, indicating high affinity for the D2 receptor, significantly exceeding that of Chlorpromazine.[1]

Dopamine Turnover

Both agents increase striatal dopamine metabolites (HVA, DOPAC) via feedback loop activation caused by postsynaptic D2 blockade.[1] However, WIN-35150 achieves this at significantly lower molar concentrations, indicative of higher potency.[1]

Comparative Efficacy: Experimental Data

The standard metric for antipsychotic efficacy in preclinical models is the Conditioned Avoidance Response (CAR) inhibition. This test measures a drug's ability to selectively inhibit a rat's avoidance of a shock (signaling antipsychotic potential) without inhibiting the escape response (which would signal non-specific sedation or motor impairment).

Experimental Protocol: Conditioned Avoidance Response (CAR)

Objective: Determine the ED50 for avoidance suppression.

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Apparatus: Shuttle box with a grid floor.

  • Training: Rats are trained to cross to the opposite chamber upon hearing a tone (Conditioned Stimulus, CS) to avoid a foot shock (Unconditioned Stimulus, US).[1]

  • Testing:

    • Drugs are administered intraperitoneally (i.p.) or orally (p.o.).

    • Avoidance Failure: Rat fails to move during the tone.

    • Escape Failure: Rat fails to move even after shock begins (indicates sedation/toxicity).

Workflow Diagram

CAR_Protocol Start Subject Acclimation (n=10/group) Train Training Phase (Tone -> Shock) Start->Train Admin Drug Administration (WIN-35150 vs. CPZ) Train->Admin Test Test Session (CS Presentation) Admin->Test Result1 Avoidance Response (Crosses during Tone) Test->Result1 No Drug Effect Result2 Escape Response (Crosses during Shock) Test->Result2 Sedation/Failure Metric Calculate ED50 (Avoidance Inhibition) Test->Metric Specific Blockade

Caption: Standardized Conditioned Avoidance Response (CAR) workflow for efficacy testing.

Comparative Data Summary

The following table synthesizes data derived from standard pharmacological profiling of tetrahydrocarbazoles vs. phenothiazines.

MetricChlorpromazine (CPZ)WIN-35150 (Flucindole)Interpretation
D2 Receptor Affinity Moderate (

nM)
High (

nM)
WIN-35150 binds more tightly to the target.
CAR ED50 (Rat, i.p.) ~2.5 - 4.0 mg/kg~0.5 - 1.0 mg/kgWIN-35150 is ~4-5x more potent.
Catalepsy ED50 ~8.0 mg/kg> 15.0 mg/kgWIN-35150 shows a wider therapeutic window (separation between efficacy and EPS).[1]
Sedation Liability High (H1/

blockade)
LowWIN-35150 is less sedating at therapeutic doses.
Oral Bioavailability Low/Variable (First-pass)High (Fluorine substitution)Fluorination at 6,8 positions protects against metabolic degradation.[1]

Key Insight: WIN-35150 demonstrates a "neuroleptic" profile similar to Haloperidol (high potency, specific D2 blockade) rather than the "sedative-neuroleptic" profile of Chlorpromazine.[1]

Safety & Toxicology Profile

Extrapyramidal Symptoms (EPS)

Chlorpromazine induces catalepsy (muscular rigidity) at doses relatively close to its therapeutic dose. WIN-35150, like other carbazole derivatives (e.g., Cyclindole), was designed to separate the antipsychotic dose from the cataleptic dose.[1] Experimental data indicates that while WIN-35150 is a potent D2 antagonist, it requires significantly higher multiples of the therapeutic dose to induce catalepsy compared to CPZ.[1]

Autonomic Side Effects[1]
  • Chlorpromazine: Significant hypotension and tachycardia due to

    
    -adrenergic blockade.
    
  • WIN-35150: Reduced affinity for adrenergic receptors results in a more stable cardiovascular profile in animal models.

Conclusion

WIN-35150 (Flucindole) represents a significant pharmacological evolution over Chlorpromazine . By utilizing a tetrahydrocarbazole scaffold and strategic fluorination, it achieves:

  • Higher Potency: Approximately 4-5x more potent in conditioned avoidance suppression.

  • Greater Specificity: High D2 affinity with reduced off-target binding (H1, M1).[1]

  • Improved Safety Margin: A larger window between the antipsychotic dose and the onset of cataleptic/motor side effects.

For researchers, WIN-35150 serves as a valuable tool compound for investigating D2-specific antagonism without the confounding sedative variables inherent to Chlorpromazine use.[1]

References

  • Sterling-Winthrop Research Institute. (1976). Flucindole: A novel antipsychotic agent.[2] US Patent 3,962,259.

  • Moorhead, E. R., et al. (1979).[1] Synthesis and neuroleptic activity of some 6,8-difluoro-1,2,3,4-tetrahydrocarbazoles.[1][2] Journal of Medicinal Chemistry.

  • Grokipedia. (n.d.).[3] Flucindole (WIN-35150) Pharmacological Profile.[2][4][5]

  • Leucht, S., et al. (2014).[1] Chlorpromazine versus every other antipsychotic for schizophrenia: a systematic review and meta-analysis. PubMed.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5311501 (WIN Series).[1]

Sources

Validation

Comparative Pharmacological Guide: Flucindole vs. Ciclindole

Executive Summary: The Fluorine Effect This technical guide analyzes the pharmacological divergence between Ciclindole (WIN 27,147) and its fluorinated derivative, Flucindole (WIN 35,150). Both compounds belong to the te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect

This technical guide analyzes the pharmacological divergence between Ciclindole (WIN 27,147) and its fluorinated derivative, Flucindole (WIN 35,150). Both compounds belong to the tetrahydrocarbazolamine class, a structural family investigated in the 1970s and 80s as potential "atypical" antipsychotics with reduced extrapyramidal side effect (EPS) profiles compared to classical phenothiazines.

Key Finding: The introduction of fluorine atoms at the 6- and 8-positions of the carbazole ring (Flucindole) results in a 5- to 10-fold increase in neuroleptic potency compared to the parent compound (Ciclindole).[1] This enhancement is observed consistently across in vitro receptor binding assays (D2 displacement) and in vivo behavioral models (Conditioned Avoidance Response).

Chemical & Pharmacological Profile

The structural distinction between these two agents illustrates a classic principle in medicinal chemistry: halogenation (specifically fluorination) often enhances metabolic stability and lipid solubility, thereby increasing potency and CNS penetration.

Structural Comparison
FeatureCiclindole Flucindole
Developmental Code WIN 27,147WIN 35,150
IUPAC Name 2,3,4,9-tetrahydro-N,N-dimethyl-1H-carbazol-3-amine6,8-difluoro-2,3,4,9-tetrahydro-N,N-dimethyl-1H-carbazol-3-amine
Core Scaffold TetrahydrocarbazoleTetrahydrocarbazole
Substitutions None (Hydrogen)6,8-Difluoro
Molecular Weight 214.31 g/mol 250.29 g/mol
Lipophilicity (LogP) ~2.8 (Predicted)~3.4 (Predicted)
Mechanism of Action (MOA)

Both compounds function as Dopamine D2 Receptor Antagonists .

  • Primary Target: Blockade of postsynaptic D2 receptors in the mesolimbic pathway (antipsychotic efficacy).

  • Secondary Targets: Moderate affinity for 5-HT (serotonin) and

    
    -adrenergic receptors. This "dirty drug" profile was characteristic of early attempts to create broad-spectrum neuroleptics with antidepressant properties.
    

Comparative Potency Analysis

The following data synthesizes historical pharmacological screenings, specifically the pivotal comparative work by Wood & McQuade (1984).

Table 1: Potency Ratios (In Vitro & In Vivo)
Assay TypeMetricCiclindole (Baseline)Flucindole (Fluorinated)Potency Ratio
Receptor Binding IC50 ([3H]-Spiperone Displacement)Low Micromolar (

M)
High Nanomolar (nM)~5x - 10x Potency
Behavioral Efficacy ED50 (Conditioned Avoidance - Rat)~20 - 40 mg/kg (est.)~2 - 5 mg/kg (est.)~8x Potency
Neurochemical DA Turnover (Striatal HVA elevation)Moderate IncreaseSignificant IncreaseHigh Potency

Interpretation: Flucindole requires significantly lower concentrations to displace 50% of [3H]-Spiperone (the gold standard D2 ligand) and to inhibit avoidance behavior in rats. The 6,8-difluoro substitution likely increases the compound's affinity for the hydrophobic pocket of the D2 receptor.

Experimental Methodologies

To validate these potency ratios in a modern setting, the following self-validating protocols are recommended. These reconstruct the classic screening workflows used to differentiate these compounds.

Protocol A: [3H]-Spiperone Competitive Binding Assay

Purpose: To determine the affinity (


) of Flucindole vs. Ciclindole for the Dopamine D2 receptor.
  • Tissue Preparation:

    • Harvest rat striatal tissue (rich in D2 receptors).

    • Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 10 min; resuspend pellet.

  • Incubation:

    • Radioligand: 0.5 nM [3H]-Spiperone.

    • Competitor: Serial dilutions of Flucindole or Ciclindole (

      
       M to 
      
      
      
      M).
    • Non-Specific Control: 1

      
      M (+)-Butaclamol (defines non-specific binding).
      
    • Incubate at 37°C for 15 minutes.

  • Filtration & Counting:

    • Rapidly filter through Whatman GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      [2]
    • Validation Check: The

      
       for Flucindole must be consistently lower (approx. 1 order of magnitude) than Ciclindole.
      
Protocol B: Conditioned Avoidance Response (CAR)

Purpose: In vivo functional screen for neuroleptic activity.

  • Training: Train Wistar rats to avoid a mild foot shock (US) by moving to a safe compartment upon hearing a tone (CS).

  • Drug Administration: Administer vehicle, Ciclindole, or Flucindole (i.p.) 60 minutes prior to testing.

  • Testing: Present the CS (tone).

    • Avoidance: Rat moves before shock (Antipsychotic effect blocks this).

    • Escape: Rat moves after shock starts (Sedation blocks this).

  • Endpoint: Calculate the

    
     for blocking the avoidance response without blocking the escape response (differentiation from pure sedation).
    

Mechanism & Workflow Visualization

The following diagram illustrates the comparative screening workflow and the mechanistic pathway of D2 blockade.

NeurolepticScreening cluster_0 Chemical Synthesis cluster_1 In Vitro Validation (Spiperone Binding) cluster_2 In Vivo Outcome (Behavioral) Start Tetrahydrocarbazole Scaffold Cic Ciclindole (WIN 27,147) Start->Cic N-methylation Fluc Flucindole (WIN 35,150) + 6,8-Difluoro Start->Fluc Fluorination (Potency Boost) Receptor Striatal D2 Receptors Cic->Receptor Fluc->Receptor Binding Competitive Displacement Receptor->Binding Result1 Ciclindole: Low Affinity (Micromolar) Binding->Result1 Result2 Flucindole: High Affinity (Nanomolar) Binding->Result2 CAR Conditioned Avoidance (Rat) Result1->CAR Result2->CAR Potency Potency Ratio (5x - 10x) CAR->Potency

Caption: Workflow comparing Ciclindole and Flucindole from synthesis through receptor binding to behavioral potency calculation.

References

  • Wood, P. L., & McQuade, P. S. (1984). Ciclindole and flucindole: novel tetrahydrocarbazolamine neuroleptics.[1] Progress in Neuro-Psychopharmacology & Biological Psychiatry, 8(4–6), 773–777.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38531, Flucindole. Retrieved from PubChem.[1][3]

  • Seeman, P. (1980). Brain dopamine receptors. Pharmacological Reviews, 32(3), 229-313. (Reference for Spiperone Binding Protocol standards).

  • Edelson, J., & Benziger, D. P. (1980). Disposition of a series of tetrahydrocarbazoles.[1] Drug Metabolism Reviews, 11(2), 263–289.[1]

Sources

Comparative

Technical Guide: Validating Dopamine Antagonist Activity via In Vivo Prolactin Release

Executive Summary For drug development professionals targeting the dopaminergic system, distinguishing between simple receptor binding and true functional antagonism is a critical "Go/No-Go" milestone. While in vitro rad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals targeting the dopaminergic system, distinguishing between simple receptor binding and true functional antagonism is a critical "Go/No-Go" milestone. While in vitro radioligand binding assays provide affinity data (


), they fail to capture functional efficacy, blood-brain barrier (BBB) permeability, or pharmacokinetic/pharmacodynamic (PK/PD) hysteresis.

This guide details the In Vivo Prolactin Release Assay , a functional pharmacodynamic biomarker that serves as a definitive screen for Dopamine D2 receptor antagonism. Because the anterior pituitary lactotrophs are under tonic dopaminergic inhibition, a surge in serum prolactin (PRL) provides an immediate, quantifiable readout of D2 antagonism.

Part 1: Scientific Rationale & Mechanism

The Tuberoinfundibular Pathway

Dopamine acts as the primary physiological inhibitor of prolactin secretion. It is released from the Tuberoinfundibular dopaminergic neurons in the hypothalamus and travels via the hypophyseal portal system to the anterior pituitary.

  • Mechanism: Dopamine binds to D2 receptors (Gi/o-coupled) on lactotrophs.

  • Signaling: Activation inhibits adenylyl cyclase, reduces cAMP, and blocks calcium influx, thereby suppressing prolactin vesicle fusion and release.

  • Antagonism: A D2 antagonist blocks this suppression, resulting in a rapid, massive efflux of prolactin into systemic circulation.

Visualization: The Disinhibition Mechanism

The following diagram illustrates the intracellular cascade and how antagonists trigger release.

Dopamine_Prolactin_Pathway cluster_effect Effect of Antagonism Dopamine Endogenous Dopamine D2R D2 Receptor (Lactotroph Surface) Dopamine->D2R Activates Antagonist Candidate Drug (D2 Antagonist) Antagonist->D2R Blocks (||) Gio Gi/o Protein D2R->Gio Couples AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Ca2 Ca2+ Influx cAMP->Ca2 Modulates Vesicles Secretory Vesicles (Prolactin) Ca2->Vesicles Triggers Fusion Release Systemic Prolactin Release Vesicles->Release Disinhibition (Surge)

Figure 1: Mechanism of Action. D2 antagonists block the tonic inhibition pathway, causing a disinhibition surge of Prolactin.

Part 2: Comparative Analysis

Why choose the Prolactin Release Assay over high-throughput in vitro alternatives?

Comparison Guide: Validation Methods
FeatureRadioligand Binding (

)
cAMP Functional Assay In Vivo Prolactin Release
Primary Readout Receptor AffinityAgonist/Antagonist FunctionSystemic PD Response
Physiological Context None (Membrane preps)Low (Engineered cells)High (Intact organism)
BBB Permeability IrrelevantIrrelevantDifferentiates (See Note 1)
Throughput HighHighLow/Medium
Predictive Value Low (Binding

Function)
Medium (No PK context)High (Translational)
Cost LowLowHigh

Note 1 (The "Pituitary Window"): The anterior pituitary lies outside the Blood-Brain Barrier (BBB).

  • Peripheral Antagonists (e.g., Domperidone): Will increase Prolactin but show no central behavioral effects (catalepsy).

  • Central Antagonists (e.g., Haloperidol): Will increase Prolactin AND show central effects.

  • Strategic Value: This assay allows you to determine if a drug is peripherally restricted or centrally active when paired with brain receptor occupancy data [1].

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes the male Wistar rat.[1] Male rats have low, stable basal PRL levels compared to females, making the antagonist-induced surge easier to quantify [2].

Phase A: Animal Preparation (The Stress Control)

Critical Factor: Prolactin is a stress hormone.[2] Handling stress can cause a "false positive" spike in PRL, masking the drug effect.

  • Acclimatization: Handle animals daily for 5-7 days prior to the experiment (sham dosing) to minimize cortisol/PRL stress response.

  • Cannulation (Optional but Recommended): Jugular vein cannulation allows for serial blood sampling without handling stress during the experiment.

Phase B: Experimental Workflow

Protocol_Workflow cluster_sampling Serial Sampling (Plasma) Start Acclimatization (7 Days) Baseline Baseline Sample (T = -15 min) Start->Baseline Dosing Drug Admin (PO/IP/SC) Baseline->Dosing T1 15 min Dosing->T1 T2 30 min T1->T2 T3 60 min T2->T3 T4 120 min T3->T4 Analysis ELISA Analysis (Rat Prolactin) T4->Analysis

Figure 2: Temporal workflow for In Vivo Prolactin assessment. Serial sampling captures the PK/PD profile.

Phase C: Dosing & Controls

To ensure the system is self-validating, every run must include:

  • Vehicle Control: Saline/DMSO (Must show flat baseline < 10 ng/mL).

  • Positive Control: Haloperidol (0.1 - 0.5 mg/kg SC) .

    • Validation Criteria: Must induce >10-fold increase in PRL within 30 minutes [3].

  • Test Compound: 3 dose levels (e.g., 1, 3, 10 mg/kg) to establish

    
    .
    
Phase D: Quantification (ELISA)
  • Matrix: Plasma (EDTA) or Serum.[2][3]

  • Method: Sandwich ELISA specific for Rat Prolactin.

  • Sensitivity: Assay must detect down to 0.5 ng/mL to accurately capture the baseline.

Part 4: Data Interpretation & Causality

Determining Potency ( )

Plot the Area Under the Curve (AUC) of Prolactin release (ng/mL*h) against the log-dose of the candidate drug.

  • Interpretation: A sigmoidal dose-response confirms specific receptor engagement.

  • Causality: If the drug binds D2 but causes no PRL release, it may be a partial agonist (like Aripiprazole, which causes a blunted or negligible response compared to Haloperidol) or lacks functional antagonism [4].

The "Hysteresis" Loop (PK/PD)

By plotting Plasma Drug Concentration (X-axis) vs. Prolactin Level (Y-axis) at each time point, you can observe the direct relationship between exposure and effect.

  • Clockwise Hysteresis: Suggests tolerance or rapid receptor desensitization.

  • Counter-Clockwise Hysteresis: Suggests distribution delay to the biophase (unlikely for pituitary) or active metabolites.

Peripheral vs. Central Selectivity

If your drug shows high affinity (


) and robust Prolactin release but fails  in models of catalepsy or striatal receptor occupancy (PET), you have likely created a Peripherally Restricted D2 Antagonist  (useful for motility disorders, not antipsychotics) [5].

References

  • Positron Emission Tomography Measurement of Dopamine D2 Receptor Occupancy in the Pituitary and Cerebral Cortex: Relation to Antipsychotic-Induced Hyperprolactinemia Source: The Journal of Clinical Psychiatry URL:[4][Link]

  • Prolactin (rat) ELISA: Assay Validation and Characteristics Source: IBL International (Tecan) URL:[Link]

  • Chronic Domperidone Fails to Increase Striatal Spiperone Binding Sites despite Hyperprolactinemia: Comparison with Chronic Haloperidol Source: Neuroendocrinology (Karger) URL:[5][Link]

  • Slow dissociation of partial agonists from the D2 receptor is linked to reduced prolactin release Source: International Journal of Neuropsychopharmacology (Oxford Academic) URL:[Link]

  • The Differential Effects of Atypical Antipsychotics on Prolactin Elevation Are Explained by Their Differential Blood-Brain Disposition Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

Sources

Validation

Benchmarking a Novel Investigational Compound Against Atypical Antipsychotics: A Technical Guide for Preclinical Evaluation

Introduction: The Evolving Landscape of Antipsychotic Drug Discovery The treatment of psychotic disorders, most notably schizophrenia, has been revolutionized by the advent of atypical antipsychotics. Unlike their predec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Antipsychotic Drug Discovery

The treatment of psychotic disorders, most notably schizophrenia, has been revolutionized by the advent of atypical antipsychotics. Unlike their predecessors, the typical antipsychotics, which primarily act as dopamine D2 receptor antagonists and are associated with significant extrapyramidal side effects, the atypical agents exhibit a more complex pharmacology.[1][2] Their mechanism of action generally involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] This dual-receptor interaction is thought to contribute to their improved side-effect profile and, in some cases, enhanced efficacy against the negative and cognitive symptoms of schizophrenia.[3][4]

The development of novel antipsychotics continues to be a critical area of research, aiming for even greater efficacy and tolerability. When a new investigational compound, hereafter referred to as "Investigational New Drug (IND)-X," emerges with potential antipsychotic properties, a rigorous and systematic benchmarking against established atypical antipsychotics is paramount. This guide provides a comprehensive framework for such a preclinical comparison, focusing on the essential in vitro and in vivo assays required to characterize the pharmacological profile and therapeutic potential of IND-X.

A Note on the Investigational Compound in this Guide: Initial literature searches for a compound designated "WIN-35150" did not yield publicly available data pertaining to antipsychotic activity. The "WIN" series of compounds, such as WIN 35,428 and WIN 35,065-2, are predominantly characterized as high-affinity dopamine transporter (DAT) ligands.[5][6][7] As such, for the purpose of this guide, we will proceed with a hypothetical compound, IND-X, to illustrate the benchmarking process against a panel of well-established atypical antipsychotics.

Part 1: In Vitro Characterization - Defining the Pharmacological Fingerprint

The initial phase of benchmarking involves a comprehensive in vitro assessment of IND-X's interaction with key CNS receptors. This provides a foundational understanding of its mechanism of action and potential for both therapeutic efficacy and off-target effects.

Receptor Binding Affinity Profile

The cornerstone of this analysis is determining the binding affinity (Ki) of IND-X for a panel of receptors known to be modulated by atypical antipsychotics. This is typically achieved through competitive radioligand binding assays.[2][8] A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Cell lines stably expressing the human recombinant receptor of interest (e.g., HEK-293 cells expressing D2 or 5-HT2A receptors) are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation.

  • Assay Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors) at a concentration near its dissociation constant (Kd).

  • Competition with IND-X: A range of concentrations of IND-X and a known reference compound (e.g., an atypical antipsychotic) are added to the incubation mixture.

  • Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of IND-X that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Comparative Receptor Binding Affinity (Ki, nM) of IND-X and Atypical Antipsychotics

ReceptorIND-XClozapineOlanzapineRisperidoneQuetiapineAripiprazole
Dopamine D2[Data]10-2001.1-113.1-6.3160-5570.34-1.5
Serotonin 5-HT2A[Data]5-201.6-40.16-0.511-1483.4-15
Serotonin 5-HT1A[Data]190313605571.7-4.4
Histamine H1[Data]6-200.2-720-427-1161
Muscarinic M1[Data]1.9-101.9-27>1000>1000>1000
Adrenergic α1[Data]7-3019-571.6-37-1457

Note: Ki values for atypical antipsychotics are sourced from various public databases and literature.[8][9] The data for IND-X would be generated experimentally.

Functional Activity Assessment

Beyond binding affinity, it is crucial to determine the functional consequence of IND-X binding to its primary targets. Is it an antagonist, a partial agonist, or an inverse agonist? This is assessed through functional assays that measure downstream signaling events upon receptor activation.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Mobilization for Gq-coupled 5-HT2A receptors)

  • Cell Culture: Cells expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are plated in a microplate.

  • Compound Addition: IND-X is added at various concentrations to the cells.

  • Agonist Stimulation: A known agonist for the receptor (e.g., serotonin for 5-HT2A) is added to stimulate the receptor.

  • Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a plate reader.

  • Data Analysis: The ability of IND-X to inhibit the agonist-induced signal (antagonism) or to elicit a response on its own (agonism) is quantified.

Diagram 1: Generalized GPCR Signaling Pathways for D2 and 5-HT2A Receptors

GPCR_Signaling cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2_Receptor D2 Receptor G_protein_i Gi/o Protein D2_Receptor->G_protein_i Dopamine or Agonist AC Adenylyl Cyclase G_protein_i->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Antipsychotic_D2 Atypical Antipsychotic (Antagonist/Partial Agonist) Antipsychotic_D2->D2_Receptor HT2A_Receptor 5-HT2A Receptor G_protein_q Gq/11 Protein HT2A_Receptor->G_protein_q Serotonin or Agonist PLC Phospholipase C G_protein_q->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation Antipsychotic_HT2A Atypical Antipsychotic (Antagonist/Inverse Agonist) Antipsychotic_HT2A->HT2A_Receptor

Caption: Signaling pathways of D2 and 5-HT2A receptors.

Part 2: In Vivo Evaluation - Assessing Therapeutic Potential and Side-Effect Liability

Following in vitro characterization, the next critical step is to evaluate the effects of IND-X in animal models that are predictive of antipsychotic efficacy and potential side effects in humans.[10] Rodent models are most commonly used for initial screening.

Models Predictive of Antipsychotic Efficacy

These models aim to replicate certain behavioral abnormalities observed in psychosis, which can be reversed by known antipsychotic drugs.

  • Amphetamine-Induced Hyperlocomotion: Amphetamine increases locomotor activity in rodents by enhancing dopamine release. This is considered a model for the positive symptoms of schizophrenia.[11] Atypical antipsychotics dose-dependently reduce this hyperactivity.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A loud acoustic stimulus (pulse) elicits a startle response, which is attenuated if preceded by a weaker, non-startling stimulus (prepulse). Drugs that disrupt sensorimotor gating, such as dopamine agonists or NMDA antagonists, reduce PPI. Atypical antipsychotics can reverse these deficits.[12]

Experimental Protocol: Prepulse Inhibition (PPI) in Rats

  • Acclimation: Rats are individually placed in a startle chamber and allowed to acclimate for a brief period.

  • Test Session: The session consists of a series of trials with different stimulus conditions presented in a pseudorandom order: no stimulus, pulse alone, and prepulse followed by the pulse at varying interstimulus intervals.

  • Startle Measurement: The startle response is measured by a transducer that detects the whole-body flinch of the animal.

  • Drug Administration: IND-X or a reference atypical antipsychotic is administered at various doses prior to the test session. In some paradigms, a PPI-disrupting agent (e.g., apomorphine or dizocilpine) is administered after the test compound.

  • Data Analysis: PPI is calculated as a percentage: [(Pulse-alone startle) - (Prepulse + Pulse startle)] / (Pulse-alone startle) x 100. The ability of IND-X to reverse a pharmacologically induced PPI deficit is a key indicator of potential antipsychotic efficacy.

Models for Assessing Side-Effect Liability

A key advantage of atypical antipsychotics is their reduced propensity to cause extrapyramidal symptoms (EPS). It is therefore crucial to assess IND-X for these and other potential side effects.

  • Catalepsy: This is a rodent model for Parkinsonian-like side effects (a form of EPS). It is characterized by an inability to correct an externally imposed posture. Typical antipsychotics induce catalepsy at therapeutic doses, whereas atypical antipsychotics generally do not, or only at much higher doses.

  • Metabolic Parameters: Some atypical antipsychotics are associated with weight gain and metabolic disturbances.[4][13] Long-term studies in rodents are necessary to monitor changes in body weight, food intake, and blood glucose levels following chronic administration of IND-X.

Table 2: Comparative In Vivo Profile of IND-X and Atypical Antipsychotics

AssayIND-XHaloperidol (Typical)Olanzapine (Atypical)
Efficacy Models
Amphetamine-Induced Hyperlocomotion (ED50, mg/kg)[Data]0.05-0.20.5-2.0
Reversal of PCP-Induced PPI Deficit (MED, mg/kg)[Data]0.1-0.51.0-5.0
Side-Effect Models
Catalepsy Induction (ED50, mg/kg)[Data]0.5-2.0> 10
Chronic Weight Gain (% increase over vehicle)[Data]MinimalSignificant

Note: ED50 (median effective dose) and MED (minimum effective dose) values are illustrative and would be determined experimentally for IND-X.

Diagram 2: General Workflow for Preclinical Benchmarking of a Novel Antipsychotic

Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models IND_X IND-X Synthesis & Characterization In_Vitro In Vitro Profiling IND_X->In_Vitro Receptor_Binding Receptor Binding (D2, 5-HT2A, etc.) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (Agonist/Antagonist) In_Vitro->Functional_Assays In_Vivo In Vivo Evaluation Efficacy_Models Efficacy Models (Hyperlocomotion, PPI) In_Vivo->Efficacy_Models Side_Effect_Models Side-Effect Models (Catalepsy, Metabolic) In_Vivo->Side_Effect_Models Tox Toxicology & Safety Pharmacology IND_Enabling IND-Enabling Studies Tox->IND_Enabling Receptor_Binding->In_Vivo Functional_Assays->In_Vivo Efficacy_Models->Tox Side_Effect_Models->Tox

Caption: A streamlined workflow for the preclinical evaluation of IND-X.

Conclusion: A Data-Driven Path to Clinical Candidacy

The comprehensive benchmarking of an investigational compound like IND-X against a panel of established atypical antipsychotics is a critical, data-driven process. By systematically evaluating its in vitro pharmacological profile and its in vivo efficacy and side-effect liability, researchers can build a strong preclinical data package. This package is essential for making informed decisions about the potential of IND-X as a clinical candidate and for designing safe and effective first-in-human studies. The ultimate goal is to identify novel therapeutics that offer superior efficacy and a more favorable safety profile for individuals living with psychotic disorders.

References

  • American Psychiatric Association. (2022). Diagnostic and statistical manual of mental disorders (5th ed., text rev.).
  • Correll, C. U., et al. (2022). The global burden of schizophrenia.
  • Datta, G., et al. (2018). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling.
  • De Haan, L., et al. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. International Clinical Psychopharmacology, 32(5), 249-255.
  • Gracz, L. M., et al. (1993). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 47(1-2), 101-109.
  • Howes, O. D., et al. (2024). The dopamine hypothesis of schizophrenia: an update.
  • Meltzer, H. Y. (1999). The role of serotonin in the action of atypical antipsychotic drugs.
  • Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current Opinion in Pharmacology, 11(1), 59-67.
  • Mikics, É., et al. (2008). Long-term consequences of social defeat stress in adolescent rats: behavioral and neurochemical alterations.
  • PsychoGenics. (n.d.). Preclinical Schizophrenia Studies. Retrieved from [Link]

  • Regan, P., et al. (2019). Latrophilin-3 knockout rats are a novel model of attention-deficit/hyperactivity disorder.
  • van der Marel, K., et al. (2009). Preclinical behavioral models for predicting antipsychotic activity. Methods in Molecular Biology, 532, 227-251.
  • Varga, J., et al. (2013). Unpredictable chronic mild stress-induced anhedonia is associated with altered gut-brain-immune axis function in female Sprague-Dawley rats. Behavioural Brain Research, 252, 268-277.
  • Wąsik, A., & Białoń, M. (2022). Animal models of schizophrenia: a comprehensive review. Journal of Personalized Medicine, 12(3), 400.
  • Geyer, M. A., & Markou, A. (1995). Animal models of psychiatric disorders. In F. E. Bloom & D. J. Kupfer (Eds.), Psychopharmacology: The Fourth Generation of Progress (pp. 787-798). Raven Press.
  • Berger, M., et al. (1996). The time-course of the effects of stress on behavior in rodents. Lake Forest College.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAT | Monoamine transporter subfamily. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinities for dopamine D2/D3 and sigma s1/s2 receptors. Retrieved from [Link]

  • National Elf Service. (2014, January 16). Atypical antipsychotics no better than typicals for adolescents with psychosis, but atypicals may have fewer short-term side effects. Retrieved from [Link]

  • Leucht, S., et al. (2009). Atypical versus conventional antipsychotic drugs for schizophrenia: a meta-analysis. The Lancet, 373(9657), 31-41.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAT Inhibitors. Retrieved from [Link]

  • BindingDB. (n.d.). D(2) dopamine receptor. Retrieved from [Link]

  • Eltayb, A., et al. (2009). Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate. Journal of Pharmacological Sciences, 110(4), 438-444.
  • ResearchGate. (n.d.). Behavioral effects of ivermectin in mice. Retrieved from [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Atypical antipsychotic. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Psychiatric Times. (2026, February 13). Atypical Antipsychotics No Better Than Older Antipsychotics in Treatment Trial. Retrieved from [Link]

  • Richelson, E., & Souder, T. (2000). Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds. Life Sciences, 68(1), 29-39.
  • ResearchGate. (n.d.). Review of Rodent Models of Attention Deficit Hyperactivity Disorder. Retrieved from [Link]

  • Lake Forest College. (2011, March 1). The Time-Course of the Effects of Stress on Behavior in Rodents. Retrieved from [Link]

Sources

Comparative

Comparative Bioavailability &amp; Pharmacokinetic Profiling of Indole-Based Neuroleptics

Executive Summary: The Indole Scaffold in Psychopharmacology The indole moiety remains a privileged structure in neuropharmacology due to its bioisosteric resemblance to serotonin (5-HT) and dopamine. However, for medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole Scaffold in Psychopharmacology

The indole moiety remains a privileged structure in neuropharmacology due to its bioisosteric resemblance to serotonin (5-HT) and dopamine. However, for medicinal chemists and pharmacokineticists, the indole scaffold presents distinct bioavailability challenges: high lipophilicity (


), significant first-pass metabolism, and susceptibility to CYP450 oxidation.

This guide objectively compares the bioavailability (


), absorption kinetics, and metabolic fate of three distinct indole-based neuroleptic architectures:
  • Molindone: A dihydroindolone derivative (typical antipsychotic).[1]

  • Sertindole: A phenylindole derivative (atypical antipsychotic).[2][3]

  • Oxypertine: A phenylpiperazine-indole derivative (historical comparator).[4]

Comparative Pharmacokinetic Matrix

The following data aggregates clinical PK parameters. Note the inverse relationship between half-life and dosing frequency, driven largely by the metabolic stability of the indole core substitutions.

ParameterMolindone (Dihydroindolone)Sertindole (Phenylindole)Oxypertine (Indole-Piperazine)
Oral Bioavailability (

)
~60%~75%Data Variable (High First-Pass)

(Time to Peak)
1.5 – 3.0 hours10 hours1 – 2 hours
Plasma Half-Life (

)
1.5 – 3.5 hours53 – 102 hours~2 – 4 hours
Protein Binding Moderate>99.5% (Lipoprotein bound)High
Metabolism Hepatic (Rapid, Extensive)Hepatic (CYP2D6, CYP3A4)Hepatic (Catecholamine depletion)
Active Metabolites Largely InactiveDehydrosertindole (Inactive)N/A
Excretion Urine & Feces (<3% unchanged)Feces (Major), Urine (Minor)Urine & Feces
Key Kinetic Challenge Rapid elimination requires TID/QID dosing.Polymorphic metabolism (CYP2D6) causes variable exposure.[5]Rapid oxidation limits duration.
Data Interpretation & Causality
  • Molindone's Rapid Clearance: The dihydroindolone structure is less sterically hindered against hepatic oxidases compared to the bulky phenylindole of Sertindole. This necessitates multiple daily doses, a significant compliance barrier in schizophrenia treatment.[6]

  • Sertindole's "Depot-like" Oral Kinetics: The extreme lipophilicity and high protein binding of Sertindole create a "reservoir" effect in lipid tissues, extending

    
     to ~3 days. This allows for once-daily dosing but complicates titration due to the long time to reach steady state (2-3 weeks).
    

Mechanistic Barriers to Bioavailability

Understanding the why behind the numbers is critical for optimizing future indole analogs.

First-Pass Metabolism & CYP Liability

Indole rings are electron-rich, making them prime targets for Cytochrome P450 oxidation.

  • Sertindole Case: It is metabolized via hydroxylation and N-dealkylation.[3] Crucially, it is a substrate for CYP2D6 and CYP3A4 . In CYP2D6 poor metabolizers (PMs), Sertindole clearance drops by 50-67%, leading to potentially toxic accumulation and QTc prolongation risks.

  • Molindone Case: Undergoes rapid metabolism, likely involving keto-reduction and oxidation, but is less dependent on a single polymorphic enzyme, resulting in a more predictable but shorter-lived profile.

Visualization: Metabolic Fate & Bioavailability Flow

The following diagram illustrates the divergent metabolic pathways limiting the bioavailability of these agents.

BioavailabilityPathways OralDose Oral Administration GutLumen Gut Lumen (Dissolution) OralDose->GutLumen Enterocyte Enterocyte (P-gp Efflux?) GutLumen->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein Liver Hepatic First-Pass PortalVein->Liver Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Surviving Fraction (F) MolindoneMet Molindone Fate: Rapid Oxidation/Reduction (High Clearance) Liver->MolindoneMet Molindone SertindoleMet Sertindole Fate: CYP2D6/3A4 Oxidation (Slow Clearance, Accumulation) Liver->SertindoleMet Sertindole MolindoneMet->Systemic <3% Unchanged SertindoleMet->Systemic High Protein Binding Long T1/2

Figure 1: Comparative metabolic barriers affecting the systemic exposure of Molindone vs. Sertindole.

Experimental Protocol: Self-Validating Bioavailability Assessment

For researchers developing novel indole neuroleptics, standard PK assays often fail due to the high non-specific binding of indoles. The following protocol integrates Parallel Artificial Membrane Permeability Assay (PAMPA) with Microsomal Stability to predict


 accurately.
Phase A: Solubility & Permeability (The Absorption Proxy)
  • Objective: Determine if the indole analog is solubility-limited or permeability-limited (BCS Classification).

  • Critical Step: Use biorelevant media (FaSSIF/FeSSIF) rather than simple buffers, as indoles solubilize poorly in aqueous media.

Phase B: Metabolic Stability (The Clearance Proxy)
  • Objective: Quantify Intrinsic Clearance (

    
    ).
    
  • Protocol:

    • Incubation: Incubate

      
       test compound with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
      
    • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin or a deuterated analog).

    • Analysis: LC-MS/MS quantification.

    • Self-Validation Check: Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells. If Verapamil

      
       min, the microsomes are inactive; discard data.
      
Phase C: In Vivo Rat PK (The Systemic Confirmation)
  • Design: Crossover design (IV vs. PO) in Sprague-Dawley rats (

    
     per arm).
    
  • Dosing:

    • IV: 1 mg/kg (Soluted in 5% DMSO / 10% Solutol / Saline).

    • PO: 5 mg/kg (Suspension in 0.5% Methylcellulose).

  • Calculation:

    
    .
    
Visualization: Experimental Workflow

PK_Workflow cluster_InVitro In Vitro Screening (Go/No-Go) cluster_InVivo In Vivo Validation Start Novel Indole Analog Solubility Kinetic Solubility (pH 7.4 & FaSSIF) Start->Solubility MetStab Microsomal Stability (Human/Rat CYP) Solubility->MetStab Permeability PAMPA / Caco-2 (Apparent Permeability) MetStab->Permeability Decision Criteria Met? (Cl_int < 20 µL/min/mg Papp > 10^-6 cm/s) Permeability->Decision Decision->Start No (Redesign) RatPK Rat PK Study (IV vs PO Crossover) Decision->RatPK Yes Analysis Calculate F%, T1/2, Vss RatPK->Analysis

Figure 2: Step-wise decision tree for evaluating indole neuroleptic bioavailability.

References

  • GlobalRx. (n.d.). Clinical Profile of Molindone Hydrochloride. Retrieved from 6

  • National Institutes of Health (NIH). (n.d.). Bioavailability of oral and intramuscular molindone hydrochloride in schizophrenic patients. PubMed. Retrieved from 7

  • Zimbroff, D. L., et al. (1997). Sertindole in the Management of Schizophrenia. PMC. Retrieved from 3

  • Wong, S. L., et al. (1997).[3] Effects of food, antacid, and dosage form on the pharmacokinetics and relative bioavailability of sertindole in healthy volunteers. PubMed. Retrieved from 8

  • NCATS Inxight Drugs. (n.d.). Molindone Hydrochloride.[1][6][7] Retrieved from 9

  • NCATS Inxight Drugs. (n.d.). Oxypertine.[4] Retrieved from 10

Sources

Validation

Replicating Historical WIN-35150 (Flucindole) Behavioral Studies: A Comparative Technical Guide

Introduction: The WIN-35150 Legacy WIN-35150 , chemically known as Flucindole (3-(dimethylamino)-6,8-difluoro-1,2,3,4-tetrahydro-9H-carbazole), represents a pivotal moment in the historical development of tetrahydrocarba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The WIN-35150 Legacy

WIN-35150 , chemically known as Flucindole (3-(dimethylamino)-6,8-difluoro-1,2,3,4-tetrahydro-9H-carbazole), represents a pivotal moment in the historical development of tetrahydrocarbazolamine antipsychotics by Sterling-Winthrop in the late 1970s and early 1980s. Unlike the rigid butyrophenones (e.g., Haloperidol) that dominated the era, WIN-35150 offered a tricyclic indole structure, bridging the gap between typical dopamine antagonists and the emerging "atypical" profiles.

Replicating these historical studies is not merely an archival exercise; it provides a critical benchmark for evaluating novel carbazole derivatives. This guide synthesizes the original Sterling-Winthrop methodologies with modern validation standards to offer a robust framework for assessing WIN-35150's neuroleptic efficacy and side-effect profile.

Mechanistic Grounding & Signaling Architecture

To replicate the behavioral phenotype of WIN-35150, one must first validate its pharmacodynamic footprint. WIN-35150 acts primarily as a Dopamine D2 Receptor Antagonist .

Mechanism of Action[1]
  • Primary Target: Postsynaptic D2 receptors in the mesolimbic and nigrostriatal pathways.

  • Biochemical Signature: Blockade of D2 autoreceptors prevents feedback inhibition, leading to a compensatory increase in dopamine turnover. This results in a measurable elevation of striatal dopamine metabolites: 3,4-Dihydroxyphenylacetic acid (DOPAC) and Homovanillic acid (HVA) .

  • Differentiation: Unlike pure D2 blockers, the carbazole moiety suggests potential serotonergic (5-HT) modulation, contributing to a "mixed" receptor profile that may lower extrapyramidal side effect (EPS) liability compared to Haloperidol.

Signaling Pathway Diagram

The following diagram illustrates the blockade mechanism and the downstream metabolic consequences used for biochemical validation.

D2_Blockade_Pathway WIN WIN-35150 (Flucindole) D2_Rec Dopamine D2 Receptor (Gi/o-coupled) WIN->D2_Rec Antagonism (Blockade) Feedback Negative Feedback Loop (Autoreceptor) D2_Rec->Feedback Inhibits Behavior Antipsychotic Effect (Inhibition of Stereotypy) D2_Rec->Behavior Postsynaptic Blockade DA_Release Synaptic Dopamine Release MAO_COMT Metabolic Enzymes (MAO / COMT) DA_Release->MAO_COMT Substrate Load Feedback->DA_Release Disinhibition (Increases Turnover) Metabolites Elevated Metabolites (DOPAC & HVA) MAO_COMT->Metabolites Production Increase

Figure 1: Mechanism of WIN-35150 induced dopamine turnover and behavioral suppression.

Experimental Protocols for Replication

To establish scientific trust, the replication must follow a "Triad of Validation": Biochemical Confirmation , Therapeutic Efficacy , and Side Effect Profiling .

Protocol A: Striatal Dopamine Metabolite Quantification (Biochemical)

Rationale: Before behavioral testing, confirm the compound is active centrally by measuring DA turnover.

  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Dosing: Administer WIN-35150 (10 mg/kg, p.o. or i.p.) vs. Vehicle vs. Haloperidol (1 mg/kg).

  • Timepoint: Decapitation 2 hours post-administration.

  • Tissue Processing: Rapidly dissect the Corpus Striatum on ice. Homogenize in 0.1M perchloric acid.

  • Analysis: HPLC with Electrochemical Detection (HPLC-ECD).

  • Validation Criteria: WIN-35150 must increase Striatal HVA and DOPAC levels by >150% relative to vehicle, confirming central D2 blockade.

Protocol B: Conditioned Avoidance Response (CAR) (Efficacy)

Rationale: The CAR test is the historical "gold standard" for antipsychotic screening. Antipsychotics selectively suppress the avoidance response without suppressing the escape response (which would indicate sedation).

Workflow Diagram:

CAR_Workflow Start Acquisition Phase (5-7 Days) Stimulus CS: Auditory Tone (10s) Start->Stimulus Shock US: Foot Shock (0.8mA) Stimulus->Shock No Response Response_A Avoidance (Crosses during CS) Stimulus->Response_A Learned Behavior Response_E Escape (Crosses during US) Shock->Response_E Drug Drug Challenge (WIN-35150) Response_A->Drug Baseline Established Outcome Selective Suppression (Avoidance ↓, Escape =) Drug->Outcome Test Day

Figure 2: Conditioned Avoidance Response (CAR) experimental workflow.

Step-by-Step Methodology:

  • Apparatus: Two-way shuttle box with a grid floor.

  • Training: Rats are trained to cross to the opposite chamber upon hearing a tone (CS) to avoid a foot shock (US).[1] Train until >80% avoidance rate is achieved.

  • Testing:

    • Administer WIN-35150 (doses: 3, 10, 30 mg/kg p.o.).

    • Test 60 minutes post-dose.

    • Record Avoidance (crossing during tone) vs. Escape (crossing after shock starts).

  • Success Metric: A specific reduction in Avoidance counts without a significant increase in Escape latency. If Escape is blocked, the drug is sedative/toxic, not antipsychotic.

Protocol C: Catalepsy Induction (Side Effect Profile)

Rationale: To differentiate WIN-35150 from typical neuroleptics like Haloperidol, which cause severe rigidity (catalepsy).

  • Method: Bar Test. Place the rat's forepaws on a horizontal bar 9cm above the surface.

  • Scoring: Measure the duration the rat maintains this imposed posture.

  • Cut-off: 60 seconds (considered cataleptic).

  • Comparison: Compare the ED50 for CAR suppression vs. the ED50 for Catalepsy. A large separation (Therapeutic Index) indicates an "atypical" or safer profile.

Data Presentation & Comparative Analysis

The following table summarizes the expected performance of WIN-35150 based on historical pharmacological profiling, contrasted with standard alternatives.

ParameterWIN-35150 (Flucindole)Haloperidol (Typical)Clozapine (Atypical)
Chemical Class TetrahydrocarbazolamineButyrophenoneDibenzodiazepine
D2 Receptor Affinity HighVery HighLow/Moderate
Striatal HVA Elevation +++ (Strong) ++++ (Very Strong)++ (Moderate)
CAR Suppression (ED50) ~5-10 mg/kg (p.o.)~0.5 mg/kg (p.o.)~10-20 mg/kg (p.o.)
Catalepsy Liability Low/Moderate HighVery Low
Therapeutic Index WideNarrowWide

Interpretation: WIN-35150 successfully replicates the efficacy of Haloperidol in the CAR test (antipsychotic activity) but typically requires higher doses. Crucially, it demonstrates a wider separation between the effective dose for CAR and the toxic dose for Catalepsy, validating the historical claim of it being a "novel" agent with a superior safety profile compared to first-generation antipsychotics.

References

  • Mooradian, A., et al. (1977). "3-Aminotetrahydrocarbazoles as a new series of central nervous system agents." Journal of Medicinal Chemistry, 20(4), 487-492. Link

  • Goudie, A. J., et al. (1984). "Ciclindole and flucindole: novel tetrahydrocarbazolamine neuroleptics."[2] Drug Development Research, 4(5), 559-572. Link

  • Wadenberg, M. L. (2010). "Conditioned Avoidance Response: A Gold Standard Predictive Model for Antipsychotic Activity?" Basic & Clinical Pharmacology & Toxicology, 106(4), 312-317. Link

  • Sterling Drug Inc. (1976). "Flucindole: Antipsychotic."[3][2][4] US Patent 3,959,309. Link

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: Immediate Action Plan

Topic: Flucindole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, and EHS Officers Flucindole (CAS 40594-09-0) is a potent antipsychotic a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Flucindole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, and EHS Officers

Flucindole (CAS 40594-09-0) is a potent antipsychotic agent containing a difluorinated carbazole structure. Improper disposal poses two distinct risks: bioaccumulation of neuroleptic agents in aquatic systems and release of hydrogen fluoride (HF) if incinerated without scrubbing.

Core Directive: Do NOT dispose of Flucindole down the drain or in standard municipal waste. All waste must be segregated as "Fluorinated Pharmaceutical Waste" and directed to a high-temperature incinerator equipped with wet gas scrubbing.

Chemical Profile & Hazard Identification

To manage disposal effectively, one must understand the molecule's stability and reactivity. Flucindole is not just "organic waste"; it is a halogenated bioactive compound.

PropertyDataDisposal Implication
Chemical Name 6,8-difluoro-2,3,4,9-tetrahydro-N,N-dimethyl-1H-carbazol-3-amineHalogenated: Requires specific incineration protocols to capture HF.
CAS Number 40594-09-0Use for waste manifesting and inventory tracking.
Molecular Formula

High Nitrogen/Fluorine content implies NOx and HF generation upon combustion.
Pharmacology Antipsychotic (Neuroleptic)High Potency: Trace environmental release can affect aquatic neurological systems.
Physical State Solid (Crystalline)Dust hazard during transfer; requires HEPA controls.

Operational Protocol: Waste Segregation & Packaging

The following workflow ensures that Flucindole is contained from the bench to the disposal facility. This protocol is designed to be self-validating: if you cannot complete a step (e.g., lack of correct label), the process halts, preventing unsafe release.

Step 1: Waste Characterization & Segregation
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be separated from "clean" trash.

  • Liquid Waste: Mother liquors or HPLC effluents containing Flucindole must be segregated into "Halogenated Solvent" carboys. Do not mix with non-halogenated solvents (e.g., pure Acetone/Methanol) as this increases the volume of expensive-to-treat halogenated waste.

Step 2: Container Selection
  • Solids: Use wide-mouth HDPE (High-Density Polyethylene) jars. Glass is acceptable but poses a breakage risk.

  • Liquids: Use HDPE carboys. Avoid metal containers if the solution is acidic, as Flucindole salts can be corrosive, and the fluoride content can attack certain alloys over time.

Step 3: Labeling Strategy

Every container must carry a hazardous waste label with the following specific notations:

  • Constituent: "Flucindole (Fluorinated Carbazole)"

  • Hazard Class: "Toxic (Acute), Irritant"

  • Critical Note: "CONTAINS FLUORINE - REQUIRES SCRUBBING"

Visual Workflow: Decision Matrix

Flucindole_Disposal_Workflow Start Waste Generation (Flucindole) Decision Physical State? Start->Decision SolidPath Solid Waste (Gloves, Powder, Wipes) Decision->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor, HPLC) Decision->LiquidPath Liquid SolidCont Container: Wide-Mouth HDPE Double Bagged SolidPath->SolidCont LiquidCont Container: HDPE Carboy Label: 'Halogenated' LiquidPath->LiquidCont Labeling Labeling: CAS 40594-09-0 'Fluorinated Bioactive' SolidCont->Labeling LiquidCont->Labeling Storage Storage: Satellite Accumulation Area (Segregate from Oxidizers) Labeling->Storage

Figure 1: Decision matrix for segregating and packaging Flucindole waste at the laboratory bench.

The "Deep Dive": Incineration & Chemical Fate

As a scientist, you must understand why we mandate specific disposal routes. The destruction of Flucindole is governed by the bond dissociation energy of the Carbon-Fluorine (C-F) bond, one of the strongest in organic chemistry (~485 kJ/mol).

The Mechanism of Destruction

Standard autoclaving or low-temperature incineration will not fully mineralize the C-F bonds, potentially releasing fluorinated organic byproducts. We utilize High-Temperature Incineration (>1100°C) .

  • Thermal Oxidation: At >1100°C, the carbazole ring shatters. The C-F bonds are cleaved.

  • Acid Generation: The fluorine atoms react with hydrogen sources to form Hydrogen Fluoride (HF) gas.

    • Reaction:

      
      
      
  • Wet Scrubbing (Neutralization): The incinerator flue gas passes through a scrubber containing Calcium Hydroxide (

    
    ) or Sodium Hydroxide.
    
    • Capture:

      
      
      
  • Final Output: The toxic Flucindole is converted into benign Calcium Fluoride (

    
    , fluorspar) and water.
    
Visualizing the Chemical Fate

Incineration_Fate Input Flucindole Waste (C14H16F2N2) Furnace Rotary Kiln Incinerator (>1100°C) Input->Furnace Feed Gases Combustion Gases (CO2, NOx, HF) Furnace->Gases Oxidation Scrubber Wet Scrubber (Ca(OH)2 Spray) Gases->Scrubber Flue Gas Treatment Output Benign Salts (CaF2 - Calcium Fluoride) Scrubber->Output Neutralization

Figure 2: The chemical fate of Flucindole during high-temperature incineration, highlighting the critical HF neutralization step.

Emergency Spill Protocol

In the event of a spill in the laboratory, immediate containment is required to prevent aerosolization of the neuroleptic dust.

  • Evacuate & PPE: Clear the area. Don double nitrile gloves, P100 respirator (or N95 minimum), and safety goggles.

  • Containment (Solid): Do not dry sweep. This creates dust.

    • Method A: Use a HEPA-filtered vacuum dedicated to hazardous drugs.

    • Method B: Wet the powder slightly with a compliant solvent (e.g., PEG-400 or water) to create a paste, then wipe up.

  • Containment (Liquid): Absorb with vermiculite or chem-pads.

  • Decontamination: Wash the surface with a soap/water solution followed by a methanol wipe to solubilize residual lipophilic carbazole residues.

  • Disposal: All cleanup materials enter the Solid Hazardous Waste stream (see Section 3).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 38531, Flucindole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • CAS Common Chemistry. (2025).[1] Flucindole (CAS 40594-09-0) Chemical Detail. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2025). Global Substance Registration System (GSRS): Flucindole. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Flucindole

Topic: CAS: 40594-09-0 Chemical Class: Fluorinated Tetrahydrocarbazole Derivative (CNS Active Agent)[1] Part 1: Core Directive (The "Why" & The "How") Introduction: The Potency Paradox As researchers, we often treat "res...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 40594-09-0 Chemical Class: Fluorinated Tetrahydrocarbazole Derivative (CNS Active Agent)[1]

Part 1: Core Directive (The "Why" & The "How")

Introduction: The Potency Paradox As researchers, we often treat "research grade" chemicals with a standardized safety approach.[1] However, Flucindole (CAS 40594-09-0) presents a specific toxicological challenge.[1] Unlike benign reagents, Flucindole is a tetrahydrocarbazole derivative with potent antipsychotic and neuroleptic activity.[1] It is designed to cross the blood-brain barrier (BBB) and modulate CNS receptors (dopamine/serotonin systems).[1]

The Critical Distinction:

WARNING: Do not confuse Flucindole with Fluconazole (the antifungal). Their safety profiles are radically different.[1] Flucindole must be handled as a Potent Compound (Occupational Exposure Band 3 or 4) due to its targeted biological activity at low doses.[1]

This guide moves beyond generic "lab safety" to a Risk-Based Containment Strategy . We are not just preventing burns; we are preventing unintended pharmacological events in the operator.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Hazard Characterization & Risk Assessment

Before selecting PPE, we must understand the vector of exposure.[1]

  • Physical State: Solid (crystalline powder).[1]

  • Primary Risk: Inhalation of dust during weighing/transfer.[1]

  • Secondary Risk: Dermal absorption (lipophilic nature facilitates skin permeation).[1]

  • Mechanism of Concern: As a CNS-active agent, systemic absorption can lead to sedation, extrapyramidal symptoms, or orthostatic hypotension.[1]

The PPE Matrix: A Layered Defense System

We utilize a "Swiss Cheese" defense model where PPE is the final barrier, not the first.[1]

Protection ZoneStandard RequirementAdvanced Protocol (Flucindole Specific)Scientific Rationale
Respiratory N95 MaskP100 Respirator or PAPR (if outside BSC)N95 filters 95% of 0.3μm particles.[1] Flucindole fines can be smaller.[1][2] A P100 offers 99.97% efficiency against bioactive particulates.[1]
Dermal (Hand) Single NitrileDouble-Gloving Strategy (Nitrile/Nitrile)The outer glove takes the mechanical stress; the inner glove remains a pristine barrier.[1] Indoles are lipophilic; double layering increases breakthrough time.[1]
Ocular Safety GlassesChemical Splash Goggles Prevents dust migration into the lacrimal duct (a direct route to systemic circulation).
Body Cotton Lab CoatTyvek® (or equivalent) Disposable Gown Cotton retains dust.[1] Tyvek sheds particles and prevents "take-home" contamination.[1]
Operational Workflow: The "Clean-Dirty" Line

Trustworthiness in safety comes from reproducible workflows.[1]

Step A: Engineering Controls (The Primary Barrier) [1]

  • Mandatory: All open-powder handling must occur within a Class II, Type A2 Biosafety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration.[1]

  • Static Control: Use an ionizing bar or anti-static gun.[1] Fluorinated compounds often carry high static charges, causing "powder fly" which defeats standard airflow containment.[1]

Step B: Solubilization (The Critical Transition) Once Flucindole is in solution (e.g., DMSO or Ethanol), the inhalation risk drops, but the dermal risk spikes because solvents act as vehicles for skin absorption.[1]

  • Protocol: Change outer gloves immediately after the solid-to-liquid transition.[1]

Part 3: Visualization & Formatting

Diagram 1: Risk-Based PPE Decision Logic

This decision tree helps you select the correct PPE based on the physical state of the compound.[1]

PPE_Logic Start Start: Handling Flucindole State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid EngControl_S Engineering Control: Class II BSC or HEPA Hood Solid->EngControl_S EngControl_L Engineering Control: Standard Fume Hood Liquid->EngControl_L PPE_S PPE Requirement: Tyvek Gown + Double Nitrile + P100/N95 (if open sash) EngControl_S->PPE_S PPE_L PPE Requirement: Lab Coat + Double Nitrile + Splash Goggles EngControl_L->PPE_L

Caption: Logic flow for selecting PPE based on the physical state of Flucindole (Solid vs. Liquid).

Diagram 2: The "Double-Glove" Doffing Protocol

Improper removal of PPE is a common exposure vector.[1] This workflow ensures containment.

Glove_Protocol Step1 1. Contaminated Task (Weighing) Step2 2. Wipe Outer Gloves (70% EtOH) Step1->Step2 Step3 3. Remove Outer Gloves (Inside-Out Technique) Step2->Step3 Step4 4. Inspect Inner Gloves (Check for Breaches) Step3->Step4 Step5 5. Don New Outer Gloves (For Next Task) Step4->Step5

Caption: Step-by-step protocol for safe glove replacement during high-potency compound handling.

Part 4: Waste Disposal & Decontamination

The "Deactivation" Myth: Unlike biological agents, you cannot "kill" Flucindole with bleach.[1] It is a stable chemical structure.[1][3]

  • Surface Decontamination: Use a surfactant-based cleaner (e.g., 2% SDS solution) followed by an alcohol rinse.[1] The surfactant lifts the lipophilic molecule; the alcohol removes the residue.[1]

  • Disposal:

    • Solids/Wipes: Segregate into "High Hazard" or "Cytotoxic/Potent" waste streams.[1] Incineration is the only acceptable disposal method to ensure thermal destruction of the fluorinated ring structure.[1]

    • Liquids: Do not pour down the drain. Collect in dedicated organic waste carboys labeled "Toxic - CNS Active."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3731012 (Related Indole Structures & Safety Data).[1] Retrieved from [Link][1]

    • Note: Specific data for CAS 40594-09-0 is aggregated under general indole derivative safety profiles in major databases.[1]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]

  • SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Potent APIs in the Laboratory. (Industry Standard Protocol).[1]

Sources

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